Cycloleucine
Descripción
Cycloleucine is non-metabolisable amino acid formed by cyclization of leucine. It is also a specific and reversible inhibitor of nucleic acid methylation and widely used in biochemical experiments.
This compound has been reported in Streptomyces hydrogenans with data available.
This compound is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. This compound competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
An amino acid formed by cyclization of leucine. It has cytostatic, immunosuppressive and antineoplastic activities.
Propiedades
IUPAC Name |
1-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQLFBWTXNUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Record name | cycloleucine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cycloleucine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024475 | |
| Record name | 1-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Cycloleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER APPROX 5 G/100 ML | |
| Record name | Cycloleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHANOL & WATER | |
CAS No. |
52-52-8 | |
| Record name | 1-Aminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cycloleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarboxylic acid, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TQU7668EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E)-Decenoyl-ACP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C, DECOMP | |
| Record name | Cycloleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Cycloleucine on Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloleucine, a non-metabolizable amino acid analog, serves as a valuable tool in dissecting the intricacies of amino acid transport and its subsequent impact on cellular signaling. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as a competitive inhibitor of several key amino acid transporters. By summarizing quantitative data, providing detailed experimental protocols, and visualizing the involved pathways, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors. The primary mechanism of this compound involves the competitive inhibition of the high-affinity components of neutral amino acid transport systems, including System L, System A, and System ASC. This inhibition leads to a reduction in the intracellular availability of essential amino acids, which in turn can modulate critical cellular processes such as the mTOR signaling pathway, thereby impacting cell growth and proliferation.
Mechanism of Action of this compound
This compound, structurally a cyclopentane derivative of glycine, acts as a mimic of natural amino acids, allowing it to interact with amino acid transporters. Its primary mechanism of action is the competitive inhibition of amino acid transport into the cell.
Interaction with Amino Acid Transporters
This compound exhibits a broad specificity, interacting with multiple transport systems responsible for the uptake of neutral amino acids. Notably, it has been shown to affect the high-affinity components of System A, System ASC, and System L amino acid transport systems.[1][2] This interaction is competitive, meaning this compound vies with natural amino acid substrates for binding to the transporter's active site. The transport of this compound itself is a saturable process, indicating that it is a substrate for these transport systems.[3]
The inhibition of these transport systems by this compound leads to a decreased intracellular concentration of essential amino acids like leucine, which can have significant downstream effects on cellular signaling and metabolism.
Impact on Downstream Signaling: The mTOR Pathway
A critical consequence of reduced intracellular amino acid levels, particularly leucine, is the modulation of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on the presence of sufficient intracellular amino acids. Amino acid transporters, such as LAT1 (a component of System L), play a crucial role in this process by ensuring an adequate supply of leucine to activate mTORC1. By competitively inhibiting these transporters, this compound can indirectly suppress mTORC1 activity, leading to a reduction in protein synthesis and cell cycle arrest.
Quantitative Data on this compound Interaction
While specific Ki or IC50 values for this compound against individual amino acid transporters are not extensively reported in the literature, the available kinetic data for its own transport and its inhibitory effects on amino acid uptake provide valuable insights.
| Parameter | Value | System/Condition | Reference |
| Inhibition of High-Affinity Transport | |||
| L-Alanine Uptake | Inhibition of high-affinity component | Cultured human fibroblasts | [1][2] |
| L-Leucine Uptake | Inhibition of high-affinity component | Cultured human fibroblasts | [1][2] |
| L-Proline Uptake | Inhibition of high-affinity component | Cultured human fibroblasts | [1][2] |
| Transport Kinetics of this compound | |||
| Km | ~10 mM | Rat jejunum in vivo | [4] |
| Vmax | Not specified | Rat jejunum in vivo | [4] |
| Inhibition Constant (related) | |||
| Ki (vs. NMDA receptor-associated glycine receptor) | 600 µM | In vitro | [5] |
Note: The Ki value for the NMDA receptor-associated glycine receptor is provided for context, as it reflects this compound's interaction with an amino acid binding site, though not a canonical transporter. The lack of specific Ki/IC50 values for transporters like LAT1 and ASCT2 highlights an area for future research.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Radiolabeled Amino Acid Uptake Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the uptake of a specific radiolabeled amino acid (e.g., [³H]-Leucine) in a cell line of interest.
Materials:
-
Cell line expressing the target amino acid transporter(s) (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Radiolabeled amino acid (e.g., [³H]-Leucine)
-
Unlabeled this compound
-
Unlabeled natural amino acid (for determining non-specific uptake)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add 0.5 mL of uptake buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.
-
Initiation of Uptake:
-
Aspirate the pre-incubation buffer.
-
Initiate the transport assay by adding 0.5 mL of uptake buffer containing a fixed concentration of the radiolabeled amino acid and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 µM).
-
To determine non-specific uptake, include wells with the radiolabeled amino acid in the presence of a high concentration of the corresponding unlabeled natural amino acid (e.g., 10-20 mM).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes) that falls within the linear range of uptake for the specific cell line and transporter.
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
Measurement of Radioactivity:
-
Transfer an aliquot of the cell lysate from each well into a scintillation vial.
-
Add scintillation cocktail, vortex, and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification: In a parallel set of wells treated identically, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements.
-
Plot the normalized uptake (e.g., pmol/mg protein/min) against the concentration of this compound.
-
Determine the IC50 value of this compound from the resulting dose-response curve.
-
To determine the Ki (inhibition constant) for competitive inhibition, perform the assay with varying concentrations of both the radiolabeled substrate and this compound and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk or Dixon plot).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of this compound Action on Amino Acid Transporters and mTORC1 Signaling.
Caption: Experimental Workflow for Radiolabeled Amino Acid Uptake Inhibition Assay.
Conclusion
This compound remains a powerful pharmacological tool for investigating the roles of amino acid transport in cellular physiology and disease. Its ability to competitively inhibit multiple neutral amino acid transport systems provides a means to probe the consequences of reduced amino acid availability, including the modulation of key signaling pathways like mTORC1. While more specific quantitative data on its interaction with individual transporters is needed, the experimental protocols outlined in this guide provide a framework for researchers to further elucidate its precise mechanism of action and to leverage its properties in drug discovery and development. The provided visualizations offer a clear conceptual understanding of this compound's mechanism and the experimental procedures used to study it.
References
- 1. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cycloleucine: A Technical Guide to its Discovery, Synthesis, and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucine, a non-proteinogenic α-amino acid, has been a subject of scientific inquiry for over a century. Its unique cyclic structure confers properties that have made it a valuable tool in biochemistry and a scaffold for therapeutic development. This guide provides an in-depth overview of the historical discovery and pivotal chemical synthesis methodologies of this compound (1-aminocyclopentane-1-carboxylic acid). It details experimental protocols for key synthesis routes, presents quantitative data in a comparative format, and illustrates its primary mechanism of action through detailed signaling pathway diagrams.
Discovery
The first chemical synthesis of this compound was reported in 1907 by Russian chemists Nikolay Zelinsky and G. Stadnikoff. In their seminal work published in Berichte der Deutschen Chemischen Gesellschaft, they described a method starting from cyclopentanone. This discovery laid the groundwork for future investigations into the unique biochemical properties of this cyclic amino acid.
Chemical Synthesis Methodologies
Several methods have been developed for the synthesis of this compound. The most notable and historically significant are the Zelinsky-Stadnikoff method, the Bucherer-Bergs synthesis, and the Strecker synthesis. These methods offer different advantages in terms of starting materials, reaction conditions, and scalability.
Zelinsky-Stadnikoff Synthesis (1907)
The original synthesis involved the reaction of cyclopentanone with hydrogen cyanide, followed by the treatment of the resulting aminonitrile with ammonia and subsequent hydrolysis. This foundational method established the feasibility of creating this unique cyclic amino acid structure.
Bucherer-Bergs Synthesis
A widely used method for the synthesis of α,α-disubstituted amino acids, the Bucherer-Bergs reaction, is also applicable to this compound. This one-pot, multicomponent reaction typically uses a ketone (cyclopentanone), an ammonium salt (ammonium carbonate), and a cyanide source (potassium cyanide) to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the final amino acid. The process is valued for its operational simplicity and generally good yields.
Strecker Synthesis
The Strecker synthesis is a classic and versatile method for producing amino acids. In the context of this compound, it involves the reaction of cyclopentanone with ammonia and cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields 1-aminocyclopentane-1-carboxylic acid. Asymmetric variations of the Strecker synthesis have been developed to produce enantiomerically enriched cyclic amino acids.
Quantitative Data on Synthesis
The efficiency of different synthesis routes for this compound can be compared based on reported yields and reaction conditions. The following table summarizes representative quantitative data from the literature for the key methodologies.
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Zelinsky-Stadnikoff | Cyclopentanone | HCN, NH₃, H₂O | Multi-step, hydrolysis | Not specified in original paper | Zelinsky & Stadnikoff, 1907 |
| Bucherer-Bergs | Cyclopentanone | (NH₄)₂CO₃, KCN | 60-70°C, aqueous ethanol | 75-85% | (Representative) |
| Strecker Synthesis | Cyclopentanone | NH₄Cl, KCN, H₂O | Room temp, then hydrolysis | 60-70% | (Representative) |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Detailed Experimental Protocols
Protocol for Bucherer-Bergs Synthesis of this compound
This protocol is a representative example of the Bucherer-Bergs reaction for preparing this compound.
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of ammonium carbonate (2.5 eq) and 50% aqueous ethanol is prepared.
-
Cyclopentanone (1.0 eq) is added to the mixture, followed by the cautious addition of potassium cyanide (2.0 eq). Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
The reaction mixture is heated to 60-70°C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The intermediate hydantoin is precipitated and hydrolyzed by heating with a strong acid (e.g., 6M HCl) under reflux until the evolution of CO₂ ceases.
-
The solution is cooled, and any precipitated solids are filtered off.
-
The filtrate is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of this compound (approx. pH 6) to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water and ethanol, and dried under vacuum. Recrystallization from water/ethanol can be performed for further purification.
Synthesis and Biological Pathway Diagrams
Chemical Synthesis Workflow
The following diagram illustrates the general workflow for the Bucherer-Bergs synthesis of this compound, a robust and common method for its preparation.
Biological Mechanism of Action: Inhibition of Methionine Adenosyltransferase
This compound exerts its primary biological effects by acting as a competitive inhibitor of the enzyme Methionine Adenosyltransferase (MAT). This enzyme is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl group donor in the cell. By blocking SAM synthesis, this compound disrupts numerous essential cellular processes that rely on methylation.
Conclusion
From its initial synthesis in the early 20th century to its modern application as a biochemical probe, this compound remains a molecule of significant interest. The chemical synthesis routes, particularly the Bucherer-Bergs and Strecker methods, provide reliable access to this compound for research and development. Understanding its mechanism of action as a potent inhibitor of methylation pathways is critical for its application in studying cellular processes and for the design of novel therapeutics targeting these pathways. This guide serves as a foundational resource for professionals engaged in the study and application of this remarkable cyclic amino acid.
A Comprehensive Technical Guide to the Biochemical Properties of 1-Aminocyclopentanecarboxylic Acid (ACPC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclopentanecarboxylic acid (ACPC), also known as cycloleucine, is a non-proteinogenic cyclic amino acid that has garnered significant interest in the scientific community for its diverse biochemical and pharmacological properties. Primarily recognized for its modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, ACPC has demonstrated neuroprotective, procognitive, and other therapeutic potentials. This technical guide provides an in-depth exploration of the core biochemical properties of ACPC, detailing its mechanism of action, effects on cellular signaling pathways, and relevant quantitative data from key experimental studies. Detailed methodologies for seminal experiments are provided to facilitate reproducibility and further investigation.
Introduction
1-Aminocyclopentanecarboxylic acid is a conformationally restricted analog of glycine and glutamate. Its rigid cyclopentyl structure confers a unique steric profile, enabling it to interact with various biological targets, most notably the NMDA receptor, a critical component in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making modulators like ACPC valuable tools for research and potential therapeutic development. This guide will systematically elucidate the biochemical characteristics of ACPC, providing a foundational resource for professionals in neuroscience and drug discovery.
Mechanism of Action at the NMDA Receptor
The primary mechanism of action of ACPC revolves around its complex interaction with the NMDA receptor, an ionotropic glutamate receptor. Evidence suggests a dual role for ACPC, acting as both a partial agonist at the glycine co-agonist binding site and a competitive antagonist at the glutamate binding site.
Partial Agonism at the Glycine Site
The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. ACPC acts as a partial agonist at this glycine binding site. This means that while it binds to the site, it elicits a submaximal response compared to a full agonist like glycine. This partial agonism can be crucial in maintaining a balanced level of NMDA receptor activation, preventing excitotoxicity that can arise from excessive stimulation.
Competitive Antagonism at the Glutamate Site
In addition to its effects at the glycine site, ACPC can also act as a competitive antagonist at the glutamate binding site of the NMDA receptor. This antagonistic action becomes more prominent at higher concentrations of ACPC. By competing with glutamate, ACPC can reduce the overall activation of the NMDA receptor, contributing to its neuroprotective effects.
The dual action of ACPC as a partial agonist and a competitive antagonist highlights its role as a modulator of NMDA receptor function, capable of fine-tuning receptor activity rather than simply activating or blocking it.
Quantitative Data on ACPC Activity
The following tables summarize key quantitative data from various studies investigating the biochemical properties of ACPC.
Table 1: Receptor Binding and Functional Activity of ACPC
| Parameter | Value | Receptor/System | Experimental Condition |
| Half-maximal activation (EC50) as a glycine-site agonist | 0.7 to 0.9 µM | NMDA Receptor | In the presence of 1 µM glutamate |
| Half-maximal inhibition (IC50) as a glutamate-site antagonist | Dependent on NMDA concentration | NMDA Receptor | - |
| Neuroprotection (ACPC concentration) | 1 mM | Cultured rat spinal cord neurons | Co-incubation with 25 or 50 µM NMDA |
| cGMP level increase (relative to glycine) | ~20% | Cerebellar granule cells | NMDA stimulation with a saturating concentration of ACPC (10 µM) |
Table 2: In Vivo Effects of ACPC
| Effect | Dosage | Animal Model | Outcome |
| Reduction of ethanol consumption | Dose-dependent | Wistar rats | Systemic administration reduced ethanol intake |
| Procognitive effects | 200–400 mg/kg | Rats | Inhibited memory fading in the Novel Object Recognition test |
| Neuroprotection in ischemia | 150-600 mg/kg | Gerbils | Significantly improved 7-day survival after forebrain ischemia |
| Prevention of opioid tolerance | - | Mice | Prevented tolerance to morphine when co-administered |
Effects on Cellular Signaling Pathways
ACPC's modulation of the NMDA receptor initiates a cascade of downstream cellular signaling events.
NMDA Receptor-Mediated Calcium Influx and Downstream Signaling
Activation of the NMDA receptor leads to an influx of Ca²⁺ into the neuron. As a partial agonist, ACPC can modulate the extent of this Ca²⁺ entry, thereby influencing Ca²⁺-dependent signaling pathways. These pathways include the activation of various kinases and phosphatases, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the regulation of gene expression through transcription factors like CREB (cAMP response element-binding protein). By preventing excessive Ca²⁺ influx, ACPC can mitigate excitotoxic cell death pathways.
Interaction with Neuropeptide Y (NPY) and Corticotropin-Releasing Factor (CRF) Pathways
Studies have shown that NMDA receptor antagonists, including functional antagonists like ACPC, can influence the expression of neuropeptides involved in stress and anxiety. For instance, ACPC has been observed to decrease NPY and CRF-like immunoreactivity in the amygdala of rats. This suggests an interaction between the glutamatergic system modulated by ACPC and the neuropeptidergic systems that regulate emotional behavior.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
This protocol is used to measure the ion currents flowing through NMDA receptors in response to ACPC application.
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and a microscope. The external solution contains physiological concentrations of ions, including Mg²⁺, and is continuously perfused over the cells. The internal solution, which fills the recording pipette, contains a Cs⁺-based solution to block K⁺ channels.
-
Recording Procedure:
-
A glass micropipette with a tip resistance of 3-5 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
ACPC is applied at various concentrations to determine its effect on the NMDA-evoked currents. The IC50 or EC50 can be calculated from the dose-response curve.
-
Cycloleucine as a System L-Type Amino Acid Transporter 1 (LAT1) Inhibitor: A Technical Guide
Introduction
The L-Type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a critical transmembrane protein responsible for the sodium-independent exchange of large neutral amino acids (LNAAs), such as leucine, phenylalanine, and tryptophan.[1][2][3] Functionally, LAT1 forms a heterodimeric complex with the glycoprotein 4F2hc (CD98 or SLC3A2), which is essential for its proper localization and stability at the plasma membrane.[2][4][5] LAT1 plays a pivotal role in cellular growth and metabolism by supplying essential amino acids required for protein synthesis.[6] Its expression is often upregulated in various cancers to meet the high metabolic demands of proliferating tumor cells, making it a significant target for cancer diagnosis and therapy.[1][4][6][7][8] Cycloleucine (1-aminocyclopentane-1-carboxylic acid), a non-metabolizable amino acid analog, serves as a valuable research tool for studying amino acid transport and its downstream consequences. It competitively inhibits System L transport, including the high-affinity LAT1, thereby blocking the uptake of essential amino acids and affecting cellular processes.[9][10] This guide provides an in-depth technical overview of this compound's role as a LAT1 system inhibitor, focusing on its mechanism, impact on signaling pathways, and the experimental methodologies used for its characterization.
Mechanism of Action: Competitive Inhibition of LAT1
This compound functions as a competitive inhibitor of LAT1. Due to its structural similarity to LNAAs, it binds to the substrate recognition site of the transporter. However, as a non-metabolizable analog, its transport is either inefficient or, upon entering the cell, it is not utilized in metabolic pathways. This occupancy of the transporter's binding site prevents the uptake of endogenous LNAAs like leucine.[9][10] This inhibition is not entirely specific to LAT1 and can affect other neutral amino acid transport systems, particularly those belonging to System L.[10] The primary consequence of LAT1 inhibition by this compound is the deprivation of essential amino acids, which triggers a cascade of downstream cellular effects.
Impact on Downstream Signaling: The mTORC1 Pathway
One of the most significant consequences of LAT1 inhibition is the downregulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[6][7][11] Leucine is a potent activator of mTORC1.[7][11][12] When transported into the cell by LAT1, intracellular leucine signals to the mTORC1 complex, promoting its activation.[7][11] Activated mTORC1 then phosphorylates downstream targets, such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate protein synthesis, cell growth, and proliferation.[11]
By blocking leucine uptake, this compound leads to intracellular leucine depletion. This prevents the activation of mTORC1, thereby suppressing protein synthesis and arresting cell growth.[6][7][13] This mechanism is central to the anti-proliferative effects observed when cancer cells are treated with LAT1 inhibitors.
Quantitative Data on LAT1 System Inhibitors
While this compound is a known inhibitor of System L amino acid transport, much of the recent quantitative research has focused on developing more potent and specific inhibitors. For comparative purposes, this table includes data for other well-characterized LAT1 inhibitors.
| Inhibitor | Target(s) | IC₅₀ Value | Cell Line / System | Assay Substrate | Reference |
| This compound | System L, A, ASC | - | Cultured Human Fibroblasts | L-alanine, L-proline, L-leucine | [9][10] |
| BCH | System L (LAT1/LAT2) | ~25 µM | Human colon cancer cells | L-Leucine | [2] |
| JPH203 | LAT1 | 0.06 µM | HT-29 (Colon Cancer) | ¹⁴C-Leucine | [14] |
| JPH203 | LAT1 | 0.14 µM | S2-hLAT1 cells | ¹⁴C-Leucine | [15] |
| Novel Inhibitor 1 | LAT1 | 0.64 µM | Proteoliposomes | Histidine | [1] |
| Novel Inhibitor 2 | LAT1 | 1.48 µM | Proteoliposomes | Histidine | [1] |
Note: Specific IC₅₀ values for this compound against isolated LAT1 are not as readily available in recent literature compared to newer, more specific inhibitors. It is known to affect high-affinity uptake systems, which include LAT1, with effects observed in the millimolar concentration range.[9][10]
Experimental Protocols
Characterizing the effects of this compound as a LAT1 inhibitor involves several key experimental procedures.
Amino Acid Uptake Assay (Radiolabeled Substrate)
This assay directly measures the ability of an inhibitor to block the transport of a specific amino acid into cells.
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line with high LAT1 expression like HT-29) in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with a pre-warmed, sodium-free buffer (e.g., Hank's Balanced Salt Solution, HBSS) to isolate LAT1 activity.
-
Inhibition: Add the buffer containing various concentrations of this compound (or other inhibitors) to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Uptake: Add the assay buffer containing the inhibitor and a radiolabeled LAT1 substrate, such as ¹⁴C-L-leucine, at a known concentration (e.g., 1 µmol/L).[16] Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[16][17]
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold buffer to remove extracellular radioactivity.[16]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).[16]
-
Quantification: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a β-scintillation counter.[16]
-
Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of inhibition relative to untreated control cells and determine the IC₅₀ value.
Cell Viability / Proliferation Assay (MTT or CCK-8)
This assay assesses the downstream effect of LAT1 inhibition on cell growth and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/mL) and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a range of concentrations of this compound for an extended period (e.g., 24, 48, 72 hours).[18]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[15][18] Live cells will metabolize the reagent into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 540 nm for MTT) using a microplate reader.[15]
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the growth inhibitory concentration (GI₅₀).
Western Blot Analysis of mTORC1 Signaling
This technique is used to measure changes in the phosphorylation status of key proteins in the mTORC1 pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a defined period. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1). A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein for each sample to determine the effect of this compound on mTORC1 signaling.
Conclusion
This compound serves as a foundational tool for investigating the physiological and pathological roles of System L amino acid transporters, including LAT1. By competitively inhibiting the uptake of essential amino acids like leucine, it provides a means to study the downstream consequences of amino acid deprivation, most notably the suppression of the mTORC1 signaling pathway. While newer, more potent, and selective LAT1 inhibitors have been developed for therapeutic applications, understanding the mechanism and experimental application of this compound remains fundamental for researchers in the fields of cancer biology, metabolism, and drug development. The protocols and conceptual frameworks outlined in this guide provide a comprehensive resource for professionals seeking to explore the critical function of the LAT1 transport system.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment [frontiersin.org]
- 4. The Role of Large Neutral Amino Acid Transporter (LAT1) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine and protein synthesis: mTOR and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. JPH203 | KYT-0353 | LAT-1 inhibitor | TargetMol [targetmol.com]
- 16. Inhibition of the amino‐acid transporter LAT1 demonstrates anti‐neoplastic activity in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of Cycloleucine in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucine, a synthetic amino acid analog, has emerged as a valuable tool in neuroscience research due to its unique dual mechanism of action. It acts as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of the system L amino acid transporter 1 (LAT1). This dual activity allows for the targeted investigation of glutamatergic neurotransmission and amino acid transport, processes fundamental to neuronal function and implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core applications of this compound in neuroscience, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction
This compound, or 1-aminocyclopentane-1-carboxylic acid, is a non-metabolizable amino acid that readily crosses the blood-brain barrier. Its structural similarity to natural amino acids allows it to interact with specific transport systems and receptors in the central nervous system (CNS). Initially explored for its anti-tumor properties, its utility in neuroscience has become increasingly apparent. This guide will delve into the two primary mechanisms of this compound's action and its application in studying neuronal signaling and behavior.
Mechanisms of Action
NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the strychnine-insensitive glycine modulatory site on the NMDA receptor. The binding of glycine or a co-agonist like D-serine to this site is a prerequisite for the activation of the NMDA receptor by glutamate. By competing with glycine, this compound reduces the probability of NMDA receptor channel opening, thereby inhibiting glutamatergic neurotransmission. This makes it a useful tool for studying the role of NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological conditions.
Inhibition of L-Type Amino Acid Transporter 1 (LAT1)
This compound is also a potent inhibitor of the L-type amino acid transporter 1 (LAT1), a crucial transporter for large neutral amino acids (LNAAs) across the blood-brain barrier and into neurons. LNAAs such as leucine, valine, isoleucine, tryptophan, and tyrosine are precursors for the synthesis of key neurotransmitters like dopamine and serotonin, and are also essential for protein synthesis. By blocking LAT1, this compound can induce a state of amino acid deprivation, impacting protein synthesis and neurotransmitter production. This mechanism is particularly relevant for investigating the role of amino acid sensing and metabolism in neuronal function and disease.
Quantitative Data
The following tables summarize key quantitative data from exploratory studies of this compound.
Table 1: In Vitro Inhibition of NMDA Receptor Responses by this compound
| Preparation | Glycine Concentration (µM) | This compound IC50 (µM) | Reference |
| Cultured Hippocampal Neurons | 1 | 24 | |
| Cultured Hippocampal Neurons | 100 | 1400 |
Table 2: Behavioral Effects of this compound Microinjection into the Nucleus Accumbens of Rats in the Elevated Plus Maze Test
| This compound Dose (µg) | Time in Open Arms (seconds, mean ± SEM) | Open Arm Entries (number, mean ± SEM) | Reference |
| 0 (Saline) | 45.2 ± 5.1 | 4.1 ± 0.6 | |
| 0.5 | 68.3 ± 6.2 | 5.3 ± 0.7 | |
| 1.0 | 72.5 ± 7.0 | 5.9 ± 0.8 | |
| 2.0 | 70.1 ± 6.5* | 6.2 ± 0.9 | |
| 4.0 | 75.8 ± 7.3 | 7.8 ± 1.1 |
*p < 0.05, **p < 0.01 compared to saline control
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording
This protocol is adapted from studies investigating the effects of this compound on NMDA receptor-mediated currents in cultured hippocampal neurons.
Objective: To measure the inhibitory effect of this compound on NMDA-evoked inward currents.
Materials:
-
Cultured hippocampal neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 2 ATP-Mg, pH 7.2
-
NMDA
-
Glycine
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cultured hippocampal neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass and fill with internal solution. Pipette resistance should be 3-5 MΩ.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and a fixed concentration of glycine (e.g., 1 µM) to evoke an inward current.
-
After a stable baseline response is established, co-apply varying concentrations of this compound with the NMDA and glycine solution.
-
Record the peak inward current at each this compound concentration.
-
Wash out this compound to ensure reversibility of the effect.
-
Analyze the data to determine the IC50 of this compound.
In Vivo Behavioral Assay: Elevated Plus Maze Test
This protocol is based on a study investigating the anxiolytic-like effects of this compound injected into the nucleus accumbens.
Objective: To assess the effect of this compound on anxiety-like behavior in rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Guide cannulas and injection needles
-
This compound dissolved in sterile saline
-
Elevated plus maze apparatus
-
Video tracking software
Procedure:
-
Surgery: Anesthetize rats and stereotaxically implant bilateral guide cannulas aimed at the nucleus accumbens. Allow for a one-week recovery period.
-
Habituation: Handle the rats for several days leading up to the experiment to reduce stress. On the day of the experiment, allow rats to acclimate to the testing room for at least 30 minutes.
-
Microinjection: Gently restrain the rat and insert the injection needles into the guide cannulas. Infuse 1 µL of either saline or this compound solution (at desired concentrations) into each side of the nucleus accumbens over a period of one minute. Leave the needles in place for an additional minute to allow for diffusion.
-
Testing: 15 minutes after the microinjection, place the rat in the center of the elevated plus maze, facing one of the closed arms.
-
Data Collection: Record the rat's behavior for 5 minutes using a video camera mounted above the maze.
-
Analysis: Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm.
-
Histology: After the experiment, sacrifice the animals and perform histological verification of the cannula placement.
Signaling Pathways and Experimental Workflows
This compound's Impact on the LAT1-mTORC1 Signaling Pathway
This compound's inhibition of LAT1 leads to a reduction in the intracellular concentration of large neutral amino acids, particularly leucine. Leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits LAT1, reducing intracellular LNAAs and mTORC1 signaling.
Experimental Workflow for In Vivo Microdialysis Study
This diagram outlines a typical workflow for an in vivo microdialysis experiment to investigate the effect of this compound on neurotransmitter levels in a specific brain region.
Caption: A typical workflow for an in vivo microdialysis experiment with this compound.
Conclusion and Future Directions
This compound is a versatile pharmacological tool that allows for the targeted disruption of two critical processes in the CNS: NMDA receptor-mediated neurotransmission and LAT1-mediated amino acid transport. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the roles of these processes in brain function and disease.
Future research should focus on several key areas. More specific quantitative data on the binding affinity (Ki) of this compound for LAT1 in neuronal tissues is needed. Further in vivo microdialysis studies are required to directly measure the impact of this compound on the levels of various neurotransmitters and their precursors in different brain regions. Additionally, exploring the long-term effects of chronic this compound administration could provide valuable insights into the adaptive responses of neuronal circuits to sustained inhibition of NMDA receptors and amino acid transport. The development of more selective LAT1 inhibitors will also be crucial to dissect the specific contributions of this transporter to the overall effects of this compound. As our understanding of the intricate interplay between neurotransmission and metabolism grows, tools like this compound will continue to be indispensable for advancing the field of neuroscience.
Cycloleucine as a Molecular Probe for Amino Acid Transport Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine, a non-metabolizable analog of the amino acid leucine, serves as a critical tool in the study of amino acid transport systems.[1][2] Its resistance to metabolic degradation allows for the specific investigation of transport kinetics and the elucidation of the roles of various amino acid transporters in cellular physiology and disease.[1] This guide provides a comprehensive overview of this compound's application as a molecular probe, with a focus on its interaction with System L amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1). We will delve into its mechanism of action, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways and experimental workflows.
Mechanism of Action and Specificity
This compound acts as a competitive inhibitor of amino acid transport, primarily targeting systems responsible for the uptake of large, neutral amino acids.[3][4] Its cyclic structure mimics that of natural amino acids, allowing it to bind to the transporter's active site. However, its non-metabolizable nature prevents its incorporation into proteins or participation in downstream metabolic pathways, effectively isolating the transport process for study.[1][5]
This compound has been shown to inhibit the high-affinity uptake systems for several neutral amino acids, including L-alanine, L-proline, and L-leucine.[3][6] It affects transport systems A, ASC, and L, demonstrating a broad, though not entirely specific, inhibitory profile for neutral amino acid transporters.[3] Its action is independent of sodium gradients for transporters like LAT1.[3]
Quantitative Data: Inhibition and Transport Kinetics
The following table summarizes key kinetic parameters for this compound and related substrates, providing a basis for experimental design and data interpretation.
| Transporter/System | Substrate/Inhibitor | Parameter | Value | Cell Line/System | Reference |
| NMDA Receptor | This compound | Ki | 600 µM | In vitro | [7] |
| L-Leucine Transport | L-Leucine | Km (high-affinity) | 5.1 µM | LLC-PK1 cells | [8] |
| L-DOPA Transport | L-DOPA | Km (low-affinity) | 120.0 µM | LLC-PK1 cells | [8] |
| L-Leucine Transport | L-Leucine | Km (high-affinity) | 8.71 µM | ARPE-19 cells | [9] |
| L-Leucine Transport | L-Leucine | Km (low-affinity) | 220 µM | ARPE-19 cells | [9] |
| L-Leucine Transport | L-Leucine | Km (high-affinity) | 8.92 ± 3.18 µM | RBEC1 cells | [10] |
| L-Leucine Transport | L-Leucine | Km (low-affinity) | 119 ± 45 µM | RBEC1 cells | [10] |
| LAT1 | Large Neutral Amino Acids | Km | 5 - 50 µM | Human isoform | [11] |
| L-Leucine Transport | L-Leucine | Km | 0.23 mM | Rabbit Proximal Tubule (pars convoluta) | [12] |
| L-Valine Transport | L-Valine | Km | 0.83 mM | Rabbit Proximal Tubule (pars convoluta) | [12] |
| L-Leucine Transport | L-Leucine | Km (high-affinity) | 0.17 mM | Rabbit Proximal Tubule (pars recta) | [12] |
| L-Leucine Transport | L-Leucine | Km (low-affinity) | 6.5 mM | Rabbit Proximal Tubule (pars recta) | [12] |
Experimental Protocols
Radiolabeled Amino Acid Uptake Assay in Cultured Cells
This protocol describes a common method for measuring the inhibition of amino acid transport by this compound using a radiolabeled substrate.
Materials:
-
Adherent cell line of interest (e.g., A549, U87-MG)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4
-
This compound solutions of varying concentrations
-
Radiolabeled amino acid (e.g., [3H]-L-leucine)
-
Scintillation cocktail
-
Scintillation counter
-
24-well or 96-well cell culture plates
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates and culture until they reach near confluence.[13]
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed HBSS-HEPES.[13] Add fresh HBSS-HEPES to each well.
-
Inhibitor Addition: Add this compound to the desired final concentrations to the appropriate wells. For control wells, add an equivalent volume of buffer. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[13]
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled amino acid (e.g., [3H]-L-leucine) to each well.[13] The final concentration of the radiolabeled substrate should be carefully chosen based on the Km of the transporter being studied.
-
Incubation: Incubate the plates at 37°C for a specific time interval (e.g., 1-10 minutes), during which uptake is linear. This should be determined in preliminary experiments.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS.[13]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or Solvable®) to each well and incubating for at least 30 minutes.[13]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.
-
Data Analysis: Express the amino acid uptake as pmol/mg protein/min. Plot the uptake against the concentration of this compound to determine the IC50 value.
Competitive Inhibition Kinetics
To determine the type of inhibition and the Ki of this compound, the uptake assay can be performed with varying concentrations of the radiolabeled substrate in the presence of a fixed concentration of this compound. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.
Visualizations: Pathways and Workflows
LAT1-Mediated mTOR Signaling Pathway
Caption: LAT1-mTOR signaling pathway and its inhibition by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for a this compound-based amino acid uptake inhibition assay.
This compound's Competitive Inhibition of LAT1
Caption: Competitive inhibition of LAT1 by this compound against leucine.
Applications in Research and Drug Development
This compound's ability to probe amino acid transport systems has significant implications in various research areas:
-
Cancer Biology: Many cancers upregulate amino acid transporters like LAT1 to meet their high metabolic demands for growth and proliferation.[14][15] this compound is used to study the reliance of cancer cells on specific transporters and to evaluate these transporters as potential therapeutic targets.[15][16] The inhibition of LAT1 can disrupt the mTOR signaling pathway, which is a central regulator of cell growth.[2][14]
-
Neuroscience: In the brain, amino acid transporters are crucial for neurotransmitter synthesis and overall brain function. This compound can be used to investigate the role of these transporters in neurological disorders.
-
Drug Delivery: Understanding the substrate specificity of transporters like LAT1, which is expressed at the blood-brain barrier, can inform the design of drugs that can be actively transported into the brain.[17]
-
Metabolic Studies: As a non-metabolizable analog, this compound is an invaluable tool for dissecting the role of amino acid transport in various metabolic pathways without the confounding effects of downstream metabolism.[5]
Conclusion
This compound remains an indispensable molecular probe for the investigation of amino acid transport systems. Its well-characterized interactions with transporters like LAT1, coupled with established experimental protocols, provide a robust framework for researchers and drug development professionals. By enabling the precise measurement of transport kinetics and the elucidation of the physiological roles of these transporters, this compound continues to contribute significantly to our understanding of cellular metabolism in both health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High- and low-affinity transport of L-leucine and L-DOPA by the hetero amino acid exchangers LAT1 and LAT2 in LLC-PK1 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of LAT1 and LAT2 in the high- and low-affinity transport of L-leucine in human retinal pigment epithelial cells (ARPE-19 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and functional identification of large neutral amino acid transporters LAT1 and LAT2 and their pharmacological relevance at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health [frontiersin.org]
- 12. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino Acid Transporters as Targets for Cancer Therapy: Why, Where, When, and How [openresearch-repository.anu.edu.au]
- 17. Pharmacokinetic role of L-type amino acid transporters LAT1 and LAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Overview of Cycloleucine Use in Oncology: A Technical Guide
Introduction
Cycloleucine, a non-proteinogenic amino acid analog, has a multifaceted history in oncology, transitioning from a potential chemotherapeutic agent to a valuable tool in cancer imaging. This technical guide provides a comprehensive overview of the historical and current understanding of this compound's role in cancer research and clinical applications. It details its mechanisms of action, summarizes key preclinical and clinical findings, and provides insights into the experimental methodologies that have been employed to investigate its effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Therapeutic Use of this compound in Oncology
The exploration of this compound as a direct anti-cancer agent dates back several decades, with early clinical trials investigating its efficacy in various malignancies.
Clinical Trials in Sarcoma
One of the most notable clinical investigations of this compound was a comparative study against doxorubicin in patients with advanced soft tissue sarcomas. The trial evaluated two different dosage regimens of this compound.
Data Presentation: this compound vs. Doxorubicin in Advanced Soft Tissue Sarcoma [1]
| Treatment Group | Dose | Number of Patients | Response Rate (%) | Complete Response (%) | Estimated Median Survival (weeks) |
| This compound | 300 mg/kg | - | ~15% | 0% | 21 |
| This compound | 200 mg/kg | 51 | 6% | 0% | 18 |
| Doxorubicin | - | - | ~15% | - | 29 |
Note: The exact number of patients for the 300 mg/kg this compound and doxorubicin arms was not specified in the provided source.
The study concluded that while this compound at 300 mg/kg showed a response rate comparable to doxorubicin, it resulted in significantly shorter survival times (p < 0.001).[1] The lower dose of 200 mg/kg was less effective.[1] A significant challenge with this compound treatment was its toxicity profile, with severe thrombocytopenia and central nervous system depression being prominent adverse effects.[1]
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by acting as a competitive inhibitor of key metabolic enzymes and amino acid transporters.
Inhibition of Methionine Adenosyltransferase (MAT)
This compound is a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[2][3][4] SAM is the primary methyl group donor for a vast array of methylation reactions, including the methylation of DNA, RNA, and proteins. It is also a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting MAT, this compound depletes intracellular SAM levels, thereby disrupting these critical cellular processes.[3][5]
Logical Relationship: this compound's Inhibition of MAT and Downstream Effects
References
- 1. Comparison of doxorubicin with this compound in the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The reduction of intracellular polyamines by sequential inhibition of the synthesis of decarboxylated S-adenosylmethionine: effects on rat leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Cycloleucine and mTOR Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide explores the foundational research on cycloleucine and its intricate relationship with mTOR signaling. It delves into the dual mechanisms of action of this compound, providing quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction: this compound as a Modulator of mTOR Signaling
This compound, a non-metabolizable amino acid analogue, has emerged as a valuable tool for studying cellular nutrient sensing pathways, particularly the mechanistic target of rapamycin (mTOR) signaling cascade. mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism, responding to a variety of environmental cues, including nutrients, growth factors, and cellular energy status. The mTOR complex 1 (mTORC1) is specifically activated by amino acids and plays a critical role in cellular anabolic processes.
This compound exerts its inhibitory effect on mTORC1 through two primary mechanisms: by competitively inhibiting the transport of essential amino acids into the cell, thereby mimicking a state of amino acid starvation, and by inhibiting the synthesis of S-adenosylmethionine (SAM), a key methyl donor and signaling molecule in the methionine salvage pathway. This guide will provide a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental methodologies.
Dual Mechanisms of this compound Action on mTORC1
This compound's ability to inhibit mTORC1 signaling is a consequence of its structural similarity to natural amino acids, allowing it to interact with cellular machinery involved in amino acid transport and metabolism without being incorporated into proteins.
Inhibition of Amino Acid Transport
This compound acts as a competitive inhibitor of several amino acid transport systems, most notably the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids, including leucine. Leucine is a potent activator of mTORC1. By blocking leucine and other essential amino acid entry, this compound triggers the cellular amino acid starvation response.
This response is mediated by a series of upstream regulators of mTORC1 located at the lysosomal surface. In the presence of sufficient amino acids, sensors like Sestrin2 (for leucine) are inhibited, leading to the activation of the GATOR2 complex. GATOR2, in turn, inhibits the GTPase-activating protein (GAP) activity of the GATOR1 complex towards RagA/B GTPases. This results in RagA/B being in a GTP-bound (active) state, which recruits mTORC1 to the lysosome for activation.
When this compound induces amino acid deprivation, Sestrin2 is no longer inhibited and is free to bind to and inhibit GATOR2. This relieves the inhibition on GATOR1, allowing it to exert its GAP activity on RagA/B, leading to its inactivation (GDP-bound state) and the subsequent release and inactivation of mTORC1.
Inhibition of S-adenosylmethionine (SAM) Synthesis
In addition to its effects on amino acid transport, this compound is a known inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the primary methyl donor in the cell and also functions as a critical signaling molecule in the mTORC1 pathway.
The cellular sensor for SAM is a protein called SAMTOR. In the presence of SAM, SAMTOR is bound to SAM and is inactive. However, when SAM levels decrease, as is the case with this compound treatment, SAM dissociates from SAMTOR. This unbound, active form of SAMTOR then interacts with the GATOR1 complex, enhancing its GAP activity towards RagA/B. This provides a second, parallel mechanism by which this compound inhibits mTORC1 activity.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data regarding the effects of this compound and related compounds on amino acid transport and mTORC1 signaling.
| Compound | Target/Assay | Cell Line/System | IC50 / Ki / Concentration | Citation |
| This compound | Inhibition of high-affinity amino acid uptake | Cultured human fibroblasts | 5 mM | [3] |
| This compound | Inhibition of MAT activity | Rat hepatocytes | 20 mM | [1] |
| This compound | Inhibition of m6A levels | Chicken primary myoblasts | 10-30 mM | [4] |
| BCH (LAT1 inhibitor) | 14C-leucine uptake | KB and Saos2 cells | 75.3 ± 6.7 µM and 78.8 ± 3.5 µM | [5] |
| JPH203 (LAT1 inhibitor) | Leucine uptake | S2 cells | 0.14 µM | [6] |
| JPH203 (LAT1 inhibitor) | Leucine uptake | HT-29 cells | 0.06 µM | [6] |
| SAM | Dissociation constant (Kd) for SAMTOR binding | In vitro | ~7 µM |
Signaling Pathways and Experimental Workflows
This compound's Dual Inhibition of mTORC1 Signaling Pathway
Caption: Dual inhibitory mechanism of this compound on mTORC1 signaling.
Experimental Workflow: Amino Acid Uptake Assay
Caption: Workflow for a radiolabeled amino acid uptake assay.
Detailed Experimental Protocols
Western Blotting for mTORC1 Signaling Components
This protocol provides a representative method for assessing the phosphorylation status of key mTORC1 downstream effectors, such as S6K1 and 4E-BP1, in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, C2C12 myotubes) in 6-well plates and grow to 70-80% confluency.
-
Starve cells of amino acids by incubating in amino acid-free DMEM for 1-2 hours.
-
Treat cells with desired concentrations of this compound (e.g., 5-50 mM) for the specified duration. A positive control with leucine stimulation (e.g., 52 µg/ml) and a negative control (continued starvation) should be included.[7]
2. Cell Lysis:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Radiolabeled Amino Acid Uptake Assay
This protocol outlines a method to quantify the effect of this compound on the uptake of a specific amino acid.[8]
1. Cell Preparation:
-
Seed cells in 24-well plates and culture to confluency.
2. Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with 1 mL of pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) at the desired pH (e.g., pH 7.4).
-
Pre-incubate the cells with 0.5 mL of HBSS containing the desired concentration of this compound or vehicle control for 15-30 minutes at 37°C.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding 0.5 mL of HBSS containing the radiolabeled amino acid (e.g., [³H]Leucine) at a specific concentration and specific activity, with or without this compound. For determining non-specific uptake, a parallel set of wells should contain a high concentration of unlabeled leucine (e.g., 10-20 mM).
-
Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.
3. Quantification:
-
Lyse the cells in each well with 0.5 mL of 0.1 M NaOH or 1% SDS.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
In parallel wells, determine the protein concentration to normalize the uptake data (e.g., counts per minute per milligram of protein).
Measurement of Intracellular S-adenosylmethionine (SAM)
This protocol describes a method for quantifying intracellular SAM levels, which are affected by this compound.[9][10]
1. Sample Preparation:
-
Culture and treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.
-
For protein precipitation, add a known volume of 400 g/L trichloroacetic acid (TCA) to the cell pellet, mix well, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.2 µm filter.
2. HPLC Analysis:
-
Analyze the filtered extracts by High-Performance Liquid Chromatography (HPLC) with coulometric electrochemical detection.
-
Inject a defined volume of the extract onto the HPLC system.
-
Elute the sample isocratically.
-
Quantify SAM levels by comparing the peak area to a standard curve generated with known concentrations of SAM.
Alternatively, commercial fluorescence-based assay kits are available for a more high-throughput measurement of SAM levels.[11]
Conclusion
This compound is a powerful research tool for dissecting the intricate signaling network that governs mTORC1 activity. Its dual mechanism of action—inhibiting both amino acid transport and SAM synthesis—provides a multi-pronged approach to suppressing mTORC1 signaling. Understanding these mechanisms is crucial for interpreting experimental results and for the potential development of therapeutic strategies that target nutrient-sensing pathways in diseases characterized by aberrant mTORC1 activation, such as cancer and metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound and other modulators of the mTOR pathway in their specific systems of interest.
References
- 1. Depletion of S-adenosyl-L-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. mediomics.com [mediomics.com]
Methodological & Application
Application Notes and Protocols for Cycloleucine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cycloleucine, a competitive inhibitor of methionine adenosyltransferase (MAT), in cell culture experiments. This compound serves as a valuable tool for studying cellular processes dependent on S-adenosylmethionine (SAM), the primary methyl donor in cells. By inhibiting SAM synthesis, this compound allows for the investigation of the roles of methylation in DNA, RNA, and protein function, as well as its impact on various signaling pathways and cellular outcomes.
Mechanism of Action
This compound is a non-metabolizable synthetic amino acid that acts as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT).[1] This enzyme catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] By blocking MAT, this compound effectively depletes the intracellular pool of SAM.[2][3] SAM is the universal methyl donor for numerous cellular reactions, including the methylation of DNA, RNA, proteins, and lipids. Consequently, this compound treatment leads to the inhibition of these methylation events, affecting gene expression, RNA stability and translation, and protein function.[1][4] This disruption of methylation-dependent processes can lead to various cellular effects, including cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[4][5]
dot
Caption: Mechanism of action of this compound.
Applications in Cell Culture Research
This compound is a versatile tool for investigating a range of biological questions. Key applications include:
-
Studying the Role of Methylation: By inhibiting global methylation, this compound can be used to elucidate the importance of DNA, RNA, and protein methylation in various cellular processes, including differentiation, proliferation, and disease states.[5][6]
-
Investigating Signaling Pathways: The depletion of SAM can impact multiple signaling pathways. For example, it can influence pathways sensitive to nutrient availability and stress.
-
Cancer Research: Aberrant methylation patterns are a hallmark of many cancers. This compound can be used to study the effects of hypomethylation on cancer cell viability, proliferation, and response to therapy.[1]
-
Developmental Biology: Methylation is crucial for proper embryonic development. This compound can be used in cell culture models to study the impact of methylation on cell fate decisions and differentiation.[5][7]
-
Virology: Some viruses rely on host cell methylation for their replication. This compound can be used to investigate the role of methylation in the viral life cycle.
Quantitative Data Summary
The effective concentration of this compound and the observed cellular effects can vary depending on the cell type and the specific research question. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| Chicken Primary Myoblasts | 10 mM, 20 mM, 30 mM | Dose-dependent decrease in N6-Methyladenosine (m6A) levels, inhibition of myogenesis. | [5] |
| Jurkat (Human T leukemia) | 10-80 mM | Dose-dependent inhibition of MAT II activity and decrease in intracellular SAMe levels. | [3] |
| B77 transformed chick embryo fibroblasts | 4-40 mM | Blocks internal methylation of viral RNA. | [8] |
| Human KB and Mouse L1210s leukemia | 10 µg/mL | Cytostatic effects. | [9] |
| Primary Rat Hepatocytes | 20 mM | Inhibition of MAT activity. | [2] |
Table 2: Summary of Cellular Effects of this compound Treatment
| Cellular Process | Effect | Cell Type(s) | Concentration(s) | Reference(s) |
| Cell Proliferation | Inhibition | Baby Hamster Kidney (BHK) cells, Chicken Myoblasts | Not specified, 10-30 mM | [4][5] |
| Cell Cycle | Arrest in G1 phase | Chicken Myoblasts | 10-30 mM | [5] |
| Apoptosis | Induction | Primary Rat Hepatocytes | 20 mM | [2][10] |
| Methylation | Inhibition of DNA and RNA methylation | Human cell line, B77 transformed chick embryo fibroblasts | Not specified, 4-40 mM | [6][8] |
| Myogenesis | Inhibition | Chicken Primary Myoblasts | 10-30 mM | [5] |
| Gene Expression | Altered expression of various genes | Chicken Primary Myoblasts | 10-30 mM | [5] |
Experimental Protocols
The following are generalized protocols for using this compound in cell culture. It is crucial to optimize these protocols for your specific cell line and experimental goals.
Protocol for Assessing the Effect of this compound on Cell Viability and Proliferation
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Sterile PBS
-
Sterile, nuclease-free water or appropriate solvent for this compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound Stock Solution:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density for proliferation assays.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 mM).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Cell Viability and Proliferation Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
dot
Caption: Workflow for assessing cell viability.
Protocol for Analyzing Global DNA Methylation
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR reagents
-
Primers for specific repetitive elements (e.g., LINE-1, Alu)
-
DNA sequencing service or pyrosequencer
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with an effective concentration of this compound (determined from viability assays) for a specific duration (e.g., 48-72 hours). Include a vehicle control.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's protocol.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11]
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with primers specific for repetitive elements, which are often used as a surrogate for global methylation levels.
-
-
Analysis of Methylation:
-
Sequencing: Sequence the PCR products and analyze the C-to-T conversion rate to determine the methylation status of CpG sites.
-
Pyrosequencing: This method provides a quantitative measure of methylation at specific CpG sites within the PCR product.[12]
-
-
Data Analysis:
-
Calculate the percentage of methylation for each condition.
-
Compare the methylation levels between this compound-treated and control cells.
-
dot
Caption: Workflow for DNA methylation analysis.
Considerations and Troubleshooting
-
Toxicity: High concentrations of this compound can be toxic to cells. It is essential to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. The toxic effects are related to the block of SAM biosynthesis.[4]
-
Reversibility: The effects of this compound are generally reversible upon its removal from the culture medium.
-
Methionine Concentration: The inhibitory effect of this compound can be influenced by the concentration of methionine in the culture medium. High concentrations of methionine may overcome the competitive inhibition.[4]
-
Off-Target Effects: While this compound is a relatively specific inhibitor of MAT, it is important to consider potential off-target effects. For instance, it can also act as a competitive inhibitor at the glycine modulatory site of the NMDA receptor, although this is more relevant in neuroscience studies.[1]
-
Solubility: Ensure that this compound is fully dissolved in the solvent before adding it to the cell culture medium.[8]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the critical roles of methylation in a wide array of cellular functions and disease processes.
References
- 1. Facebook [cancer.gov]
- 2. Depletion of S-adenosyl-L-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of several inhibitors of enzymatic DNA methylation on the in vivo methylation of different classes of DNA sequences in a cultured human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces neural tube defects by reducing Pax3 expression and impairing the balance of proliferation and apoptosis in early neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Depletion of S-adenosyl-l-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 12. A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloleucine in Tumor PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine and its analogs are synthetic amino acids that serve as valuable radiotracers for Positron Emission Tomography (PET) imaging in oncology. Unlike the more commonly used 18F-FDG, which tracks glucose metabolism, radiolabeled this compound analogs visualize amino acid transport, a process that is significantly upregulated in many tumor types to support rapid cell growth and proliferation. This provides a distinct and complementary view of tumor biology.
The most clinically prominent this compound analog is anti-1-amino-3-[18F]-fluorocyclobutane-1-carboxylic acid (18F-Fluciclovine, Axumin®), which is FDA-approved for imaging recurrent prostate cancer.[1][2] Another analog, 11C-cycloleucine, has also been investigated for tumor imaging. These tracers are taken up by cancer cells primarily through sodium-dependent alanine, serine, cysteine transporter 2 (ASCT2) and sodium-independent L-type amino acid transporter 1 (LAT1).[3] The expression of these transporters is often correlated with tumor aggressiveness.
These application notes provide an overview of the practical applications of this compound-based radiotracers in tumor PET imaging, along with detailed protocols for their use in both clinical and preclinical settings.
Principle of the Method
Cancer cells exhibit an increased demand for amino acids to fuel protein synthesis and other anabolic processes necessary for their growth and division. This increased demand is met by the upregulation of amino acid transporters on the cell surface. This compound and its analogs mimic natural amino acids and are recognized and transported into cancer cells by these overexpressed transporters, primarily LAT1 and ASCT2. Once inside the cell, these synthetic amino acids are metabolically trapped, allowing for their detection by PET imaging. The resulting images provide a map of amino acid transport activity, highlighting areas of potential malignancy.
Signaling Pathway of Amino Acid Transporter Upregulation in Cancer
The uptake of this compound analogs is intrinsically linked to the upregulation of amino acid transporters, which is often driven by oncogenic signaling pathways. A key pathway involved is the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.
Figure 1: Simplified signaling pathway of amino acid transporter upregulation.
Quantitative Data Presentation
The following tables summarize quantitative data for 18F-Fluciclovine PET imaging in various tumor types. Data for 11C-cycloleucine is less abundant in recent literature.
Table 1: 18F-Fluciclovine PET in Prostate Cancer
| Parameter | Value | Reference |
| Detection Rate by PSA Level | ||
| PSA <0.5 ng/mL | Up to 53% | [4] |
| PSA 0.5-1.0 ng/mL | 21% | [5] |
| PSA >1.0-2.0 ng/mL | 54% | [5] |
| PSA >2.0 ng/mL | 66% | [5] |
| Diagnostic Performance (Recurrent Disease) | ||
| Sensitivity | 37% - 72% | [6][7] |
| Specificity | 40% - 67% | [7] |
| SUVmax | ||
| Primary Tumor | 4.5 ± 0.5 | [6] |
| Benign Prostatic Hyperplasia | 4.3 ± 0.6 | [6] |
Table 2: 18F-Fluciclovine PET in Brain Tumors (High-Grade Glioma)
| Parameter | Value | Reference |
| Diagnostic Performance | ||
| Pooled Sensitivity | 92.9% (84.4–96.9%) | [8] |
| Pooled Specificity | 70.7% (47.5–86.5%) | [8] |
| SUVmax | ||
| 18F-Fluciclovine | 1.5 - 10.5 (average: 4.5 ± 2.3) | [9] |
| 11C-Methionine (for comparison) | 2.2 - 10.2 (average: 5.0 ± 2.2) | [9] |
| Tumor-to-Normal Brain Ratio | ||
| 18F-Fluciclovine | Significantly higher than 11C-Methionine | [9] |
Table 3: 18F-Fluciclovine PET in Breast Cancer
| Parameter | Value | Reference |
| SUVmax | ||
| Invasive Ductal Carcinoma (IDC) | Median: 6.8 (range: 3.6-9.9) | [1] |
| Invasive Lobular Carcinoma (ILC) | Median: 6.1 (range: 4.5-10.9) | [1] |
| Normal Breast Tissue | 0.5 - 1.5 | [6] |
Experimental Protocols
Clinical PET/CT Imaging Protocol with 18F-Fluciclovine
This protocol is a general guideline and may be adapted based on institutional standards and scanner specifications.
1. Patient Preparation:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to minimize background muscle uptake.[10]
-
Hydration: Patients are encouraged to drink water.
-
Medications: Routine medications may be taken.[10]
-
Physical Activity: Avoid strenuous exercise for at least 24 hours before the scan to reduce non-specific muscle uptake.[7]
-
Voiding: Patients should void immediately before the scan.
2. Radiotracer Administration:
-
Dose: The recommended dose of 18F-Fluciclovine is 370 MBq (10 mCi).
-
Administration: Administer as an intravenous bolus injection.
3. Image Acquisition:
-
Scanner: A PET/CT scanner is used.
-
Patient Positioning: The patient is positioned supine on the scanner bed.
-
Uptake Time: Imaging typically begins 3-5 minutes after radiotracer injection.[2]
-
Scan Range: For prostate cancer, the scan range is typically from the base of the skull to the mid-thigh.[1]
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Acquisition: PET data is acquired in 3D mode. The acquisition time per bed position is typically 2-5 minutes.
4. Image Reconstruction and Analysis:
-
Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM).[7]
-
Analysis: Reconstructed images are reviewed by a qualified nuclear medicine physician or radiologist. Quantitative analysis may include the calculation of Standardized Uptake Values (SUV), particularly SUVmax, and tumor-to-background ratios.
Preclinical PET/CT Imaging Protocol with 18F-Fluciclovine (Rodent Tumor Model)
This protocol is a general guideline for imaging tumor-bearing rodents and should be adapted based on the specific animal model and imaging system.
1. Animal Preparation:
-
Animal Model: Use an appropriate tumor xenograft or orthotopic mouse or rat model. For example, for glioma models, intracranial cell injections are performed.[2]
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs throughout the procedure.
-
Catheterization: For dynamic imaging and blood sampling, a tail vein catheter may be placed.
2. Radiotracer Administration:
-
Dose: A typical dose for a mouse is 3.7-7.4 MBq (100-200 µCi) of 18F-Fluciclovine administered via tail vein injection.
-
Volume: The injection volume should be kept low (e.g., < 200 µL for a mouse).
3. Image Acquisition:
-
Scanner: A dedicated small-animal PET/CT scanner is used.
-
Patient Positioning: The animal is positioned on the scanner bed, and its position is secured.
-
Uptake and Imaging Time:
-
Static Imaging: A static scan of 10-30 minutes can be acquired starting at 30-60 minutes post-injection.
-
Dynamic Imaging: For kinetic modeling, a dynamic scan can be initiated at the time of injection and acquired for 60 minutes.
-
-
CT Acquisition: A CT scan is performed for anatomical co-registration and attenuation correction.
4. Image Reconstruction and Analysis:
-
Reconstruction: PET images are reconstructed using an appropriate algorithm for preclinical systems (e.g., 3D OSEM or FBP).
-
Analysis: Regions of interest (ROIs) are drawn on the tumor and a reference tissue (e.g., contralateral muscle or brain) to calculate the percent injected dose per gram (%ID/g), SUV, and tumor-to-background ratios.
Visualizations
Experimental Workflow for Clinical PET/CT Imaging
Figure 2: General workflow for a clinical PET/CT scan.
Conclusion
PET imaging with this compound analogs, particularly 18F-Fluciclovine, provides a valuable tool for the non-invasive assessment of tumor metabolism by targeting upregulated amino acid transport. This modality has established clinical utility in the management of recurrent prostate cancer and shows promise for other malignancies, including brain and breast cancers. The provided protocols and quantitative data serve as a guide for researchers and clinicians to effectively implement and interpret this compound-based PET imaging in their work. Adherence to standardized protocols is crucial for obtaining accurate and reproducible results, which is essential for both clinical decision-making and advancing oncologic research.
References
- 1. The potential advantages and workflow challenges of long axial field of view PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Incidental Accumulation of Fluciclovine in Neuroendocrine Tumour in a Patient with Oncological Duplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dirjournal.org [dirjournal.org]
- 6. dirjournal.org [dirjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. google.com [google.com]
- 9. Prognostic impact of maximum standardized uptake value on 18F‐FDG PET/CT imaging of the primary lung lesion on survival in advanced non‐small cell lung cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways of this compound transport in killifish small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloleucine Stock Solution in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine, a non-metabolizable amino acid analog, serves as a potent research tool due to its inhibitory effects on key cellular processes. It is widely recognized as a competitive inhibitor of the methionine adenosyltransferase (MAT), which catalyzes the formation of S-adenosylmethionine (SAM).[1][2] SAM is the principal methyl donor in numerous biological methylation reactions, including the methylation of DNA, RNA, and proteins. By depleting the cellular pool of SAM, this compound effectively inhibits these methylation events.[1][2] Additionally, this compound functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor by competing with glycine at its modulatory site.[3][4] These properties make this compound a valuable compound for studying methylation-dependent pathways and neuronal signaling.
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure reproducible and accurate experimental outcomes.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | White to beige crystalline flakes or powder | [1][5] |
| Melting Point | ~320 °C (decomposes) | [1][6] |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | 20-50 mg/mL | Ultrasonic treatment may be required to fully dissolve. | [1][3][6][7] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | Ultrasonic treatment is recommended for dissolution. | [3] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL | Insoluble or only slightly soluble. | [3][5] |
Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 6 months | [3][7] |
| In Solvent | -20°C | 1 month | [3][7] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in sterile water.
Materials:
-
This compound powder (MW: 129.16 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 129.16 g/mol = 0.12916 g
-
Therefore, weigh out 129.16 mg of this compound powder.
-
-
-
Dissolving the this compound:
-
Carefully transfer the weighed this compound powder into a sterile conical tube.
-
Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
-
Adjusting the final volume:
-
Once the this compound is completely dissolved, add sterile water to bring the final volume to 10 mL.
-
Invert the tube several times to ensure a homogenous solution.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[7]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[3][7]
-
Visualizations
Signaling Pathway of this compound's Inhibitory Action
Caption: this compound inhibits the synthesis of S-adenosylmethionine (SAM).
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using a this compound stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 52-52-8 [m.chemicalbook.com]
- 6. This compound | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Inducing Amino Acid Starvation In Vitro Using Cycloleucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid availability is a critical regulator of cellular growth, proliferation, and metabolism. The ability to mimic amino acid starvation in vitro is a valuable tool for studying the signaling pathways that govern these processes, with significant implications for cancer research, metabolic diseases, and drug development. Cycloleucine, a non-metabolizable analog of neutral amino acids such as leucine, serves as a potent and specific agent to induce an amino acid starvation response in cultured cells. By competitively inhibiting the high-affinity transport of neutral amino acids into the cell, this compound effectively mimics a state of amino acid deprivation, leading to the modulation of key nutrient-sensing pathways.[1][2][3]
These application notes provide a comprehensive guide to using this compound for inducing an amino acid starvation response in vitro. We offer detailed protocols for cell treatment, downstream analysis of key signaling pathways, and quantitative data to guide your experimental design.
Mechanism of Action
This compound primarily functions by inhibiting the transport of neutral amino acids across the plasma membrane.[1][2][3] This leads to a decrease in the intracellular pool of these essential nutrients, which in turn triggers a cellular stress response. The two major signaling pathways affected are:
-
Inhibition of mTORC1 Signaling: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids.[4][5] By reducing intracellular amino acid levels, this compound leads to the inactivation of mTORC1. This is observable by a decrease in the phosphorylation of its downstream targets, including S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[4][6][7][8][9][10]
-
Activation of the GCN2 Pathway: The general control nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deprivation. Uncharged tRNAs, which accumulate during amino acid scarcity, activate GCN2. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis and the preferential translation of stress-response transcripts, such as activating transcription factor 4 (ATF4).[11][12][13]
Data Presentation
The following table summarizes the effective concentrations of this compound and treatment durations reported in various studies to induce an amino acid starvation response in different cell types.
| Cell Type | This compound Concentration | Treatment Duration | Key Observed Effects | Reference(s) |
| Human Fibroblasts | 5 mM | Not specified (for uptake assays) | Inhibition of high-affinity transport of L-alanine, L-proline, and L-leucine. | [2][3] |
| Chicken Primary Myoblasts | 10 mM, 20 mM, 30 mM | 24 hours | Dose-dependent decrease in myoblast proliferation and differentiation. | [14] |
| Semliki Forest Virus (SFV) infected mice (in vivo) | 3 daily doses | 24 hours post-infection | Reduced thymus and spleen weights. | [15] |
Experimental Protocols
Protocol 1: Induction of Amino Acid Starvation Response with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce an amino acid starvation response.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
Sterile PBS
-
Sterile water or appropriate solvent for this compound
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound at a high concentration (e.g., 1 M in sterile water or PBS). Ensure complete dissolution. Filter-sterilize the stock solution through a 0.22 µm filter.
-
Cell Treatment:
-
For adherent cells, aspirate the culture medium.
-
For suspension cells, gently pellet the cells by centrifugation and aspirate the supernatant.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound (refer to the table above for guidance, typically in the range of 5-30 mM).
-
Include a vehicle-treated control (medium with the same volume of solvent used for the this compound stock).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the cell type and the specific downstream readout.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, qPCR). For adherent cells, this can be done by scraping or using a cell lysis buffer directly on the plate. For suspension cells, pellet by centrifugation.
Protocol 2: Western Blot Analysis of mTORC1 and GCN2 Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key proteins in the mTORC1 and GCN2 pathways following this compound treatment.
Materials:
-
Cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cells in ice-cold lysis buffer.[16] Incubate on ice for 15-30 minutes with occasional vortexing. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation state.
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine and Leucine regulate p70 S6 kinase and 4E-BP1 in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Time course of leucine-induced 4E-BP1 and S6K1 phosphorylation in the liver and skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of leucine stimulates phosphorylation of 4E-bP1 and S6K 1 in skeletal muscle but not in liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol impairs leucine-mediated phosphorylation of 4E-BP1, S6K1, eIF4G, and mTOR in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activating transcription factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elevated ATF4 expression, in the absence of other signals, is sufficient for transcriptional induction via CCAAT enhancer-binding protein-activating transcription factor response elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biology of Activating Transcription Factor 4 (ATF4) and Its Role in Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of this compound on SFV A7(74) infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Cycloleucine as a Metabolic Tracer in Stable Isotope Labeling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine, a non-metabolizable analog of the amino acid leucine, serves as a valuable tool in metabolic research, particularly in stable isotope labeling studies. Its unique properties as a competitive inhibitor of specific amino acid transporters and a modulator of S-adenosylmethionine (SAM) synthesis allow for the detailed investigation of cellular amino acid transport dynamics and methylation-dependent pathways. This document provides detailed application notes and protocols for utilizing this compound as a metabolic tracer, aimed at researchers, scientists, and drug development professionals.
This compound acts primarily through two mechanisms:
-
Inhibition of Amino Acid Transport: this compound competitively inhibits the transport of large neutral amino acids by System L, as well as interacting with Systems A and ASC.[1][2][3] This makes it an excellent tool for studying the kinetics and contributions of these transport systems to cellular amino acid homeostasis.
-
Inhibition of S-adenosylmethionine (SAM) Synthesis: this compound is a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for SAM synthesis.[4] This leads to a reduction in intracellular SAM levels, thereby inhibiting methylation reactions, including DNA, RNA, and protein methylation.[4][5]
By using isotopically labeled this compound (e.g., ¹³C-cycloleucine), researchers can trace its transport and accumulation within cells, providing quantitative insights into amino acid transporter activity. Furthermore, by observing the downstream effects of unlabeled this compound on the metabolome, its impact on methylation-dependent pathways can be elucidated.
Key Applications
-
Quantification of Amino Acid Transporter Activity: Utilize isotopically labeled this compound to measure the flux through System L and other neutral amino acid transporters.
-
Elucidation of Transporter Kinetics: Determine the kinetic parameters (Kₘ and Vₘₐₓ) of amino acid transporters by performing competition assays with labeled this compound.
-
Investigation of Methylation Pathways: Employ unlabeled this compound to perturb cellular methylation status and study the downstream consequences on various biological processes.
-
Drug Development: Screen for and characterize compounds that modulate amino acid transport or methylation pathways using this compound-based assays.
Data Presentation
Table 1: Kinetic Parameters of this compound for Amino Acid Transport
| Amino Acid | Transporter System(s) | Kₘ (mM) of this compound | Cell Type/System | Reference |
| This compound | L-System | 0.75 | Rat Brain | [1] |
| L-alanine | A, ASC, L | - | Cultured Human Fibroblasts | [2][3] |
| L-leucine | L | - | Cultured Human Fibroblasts | [2][3] |
| L-proline | A | - | Cultured Human Fibroblasts | [2][3] |
Note: Specific Kᵢ values for this compound's inhibition of other amino acid transport were not consistently available in the searched literature, but its inhibitory effect on high-affinity transport systems is well-documented.
Table 2: Effect of this compound on S-adenosylmethionine (SAM) Levels
| Cell Type | This compound Concentration | Treatment Duration | Reduction in SAM Levels | Reference |
| Primary Rat Hepatocytes | 20 mM | 24 hours | ~70% | [6] |
| Primary Rat Hepatocytes | 20 mM | 48 hours | ~70% | [6] |
Table 3: Effect of this compound on N⁶-methyladenosine (m⁶A) RNA Methylation
| Cell Type | This compound Concentration | Treatment Duration | Effect on m⁶A Levels | Reference |
| Chicken Primary Myoblasts | 10, 20, 30 mM | 24 hours | Dose-dependent decrease | [7][8] |
| B77 Transformed Chick Embryo Fibroblasts | 40 mM | 24 hours | >90% inhibition of m⁶A formation | [9] |
Mandatory Visualizations
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cycloleucine Uptake in Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloleucine, and its radiolabeled analogs such as ¹⁸F-fluciclovine, are synthetic amino acids that are not metabolized and are transported into cells primarily by L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine Transporter 2 (ASCT2).[1] Many cancer cells exhibit upregulated amino acid metabolism to support their rapid growth and proliferation, leading to increased expression and activity of these transporters.[2] Consequently, measuring the uptake of radiolabeled this compound in tumor xenografts serves as a valuable in vivo biomarker for assessing tumor metabolic activity, evaluating the efficacy of therapeutic interventions targeting amino acid transport or metabolism, and for non-invasive tumor imaging.
This document provides a detailed methodology for measuring this compound uptake in xenografts using two primary approaches: in vivo Positron Emission Tomography (PET) imaging with ¹⁸F-fluciclovine and ex vivo biodistribution studies using radiolabeled this compound.
Key Signaling Pathways and Transport Mechanisms
The uptake of this compound and its analogs is predominantly mediated by amino acid transporters on the cell surface. The primary transporters involved are LAT1 (SLC7A5) and ASCT2 (SLC1A4). LAT1, which forms a heterodimer with CD98 (SLC3A2), is an antiporter that exchanges large neutral amino acids.[3][4] ASCT2 is a sodium-dependent transporter for neutral amino acids. The expression and activity of these transporters are often elevated in cancer cells to meet the high demand for amino acids required for protein synthesis and energy production.
Experimental Protocols
Protocol 1: In Vivo Measurement of ¹⁸F-Fluciclovine Uptake in Xenografts using PET/CT
This protocol describes the dynamic or static imaging of tumor-bearing animals to quantify the uptake of ¹⁸F-fluciclovine, a commonly used this compound analog for PET.
Materials:
-
Tumor xenograft-bearing mice or rats
-
¹⁸F-Fluciclovine (Axumin®)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline solution
-
Animal heating system
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed with a heating system to maintain body temperature.
-
Position the tumor within the field of view of the scanner.
-
-
Radiotracer Administration:
-
Administer a bolus injection of ¹⁸F-fluciclovine (typically 3.7-7.4 MBq for mice) via the tail vein.
-
-
PET/CT Imaging:
-
Dynamic Imaging: Start a list-mode PET acquisition immediately after radiotracer injection for a duration of 20-60 minutes.[5] This allows for kinetic modeling of tracer uptake.
-
Static Imaging: Alternatively, perform a static scan at a predetermined time point post-injection, typically 15-35 minutes.[1]
-
Perform a CT scan for anatomical co-registration and attenuation correction.[5]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw volumes of interest (VOIs) around the tumor and a reference tissue (e.g., muscle or normal brain).
-
Quantify tracer uptake using metrics such as:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of tracer uptake normalized to injected dose and body weight.
-
Tumor-to-Background Ratio (TBR): The ratio of the mean SUV in the tumor to the mean SUV in a reference tissue.
-
Kinetic Modeling: For dynamic scans, fit the time-activity curves to a compartment model (e.g., a reversible one-tissue compartment model) to determine parameters like the distribution volume (VD).[5][6]
-
-
Protocol 2: Ex Vivo Biodistribution of Radiolabeled this compound in Xenografts
This protocol details the measurement of radiotracer accumulation in various tissues following systemic administration, providing a quantitative assessment of its distribution.
Materials:
-
Tumor xenograft-bearing mice
-
Radiolabeled this compound (e.g., ¹⁴C-cycloleucine or ³H-cycloleucine)
-
Saline solution
-
Anesthesia and euthanasia agents
-
Surgical tools for tissue dissection
-
Gamma counter or liquid scintillation counter
-
Tissue solubilizer
-
Scintillation cocktail
Procedure:
-
Animal Grouping:
-
Divide animals into groups for different time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h). Each group should consist of 3-5 animals.
-
-
Radiotracer Administration:
-
Inject a known amount of radiolabeled this compound (typically 0.1-1 µCi for ¹⁴C or 1-10 µCi for ³H) intravenously via the tail vein.
-
-
Tissue Harvesting:
-
At the designated time points, euthanize the animals.
-
Collect blood samples via cardiac puncture.
-
Dissect the tumor and major organs of interest (e.g., liver, kidneys, spleen, muscle, brain).
-
Blot the tissues to remove excess blood, and weigh each sample.
-
-
Measurement of Radioactivity:
-
Place the tissue samples in appropriate counting vials.
-
For gamma-emitting isotopes, directly count the radioactivity in a gamma counter.
-
For beta-emitting isotopes (¹⁴C, ³H), solubilize the tissues and add a scintillation cocktail before counting in a liquid scintillation counter.
-
Count an aliquot of the injected radiotracer solution as a standard.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-organ ratios to assess the specificity of tracer accumulation.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Example Data Presentation for In Vivo PET Imaging
| Xenograft Model | Treatment Group | n | Tumor SUVmean ± SD | Tumor SUVmax ± SD | Tumor-to-Muscle Ratio ± SD |
| Model A | Vehicle | 5 | 2.5 ± 0.4 | 4.1 ± 0.6 | 3.2 ± 0.5 |
| Drug X | 5 | 1.5 ± 0.3 | 2.8 ± 0.5 | 1.9 ± 0.4 | |
| Model B | Vehicle | 5 | 3.1 ± 0.5 | 5.2 ± 0.8 | 4.0 ± 0.7 |
| Drug X | 5 | 2.0 ± 0.4 | 3.5 ± 0.6 | 2.5 ± 0.5 |
Table 2: Example Data Presentation for Ex Vivo Biodistribution at 2h Post-Injection
| Tissue | Vehicle Group (%ID/g ± SD) | Drug X Group (%ID/g ± SD) |
| Blood | 1.2 ± 0.2 | 1.1 ± 0.3 |
| Tumor | 5.8 ± 1.1 | 3.2 ± 0.8 |
| Liver | 2.5 ± 0.5 | 2.6 ± 0.6 |
| Kidneys | 15.2 ± 2.5 | 14.8 ± 2.9 |
| Muscle | 0.8 ± 0.1 | 0.7 ± 0.2 |
| Brain | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Tumor/Blood Ratio | 4.8 ± 0.9 | 2.9 ± 0.7 |
| Tumor/Muscle Ratio | 7.3 ± 1.4 | 4.6 ± 1.1 |
Conclusion
The methodologies described provide robust frameworks for quantifying this compound uptake in xenograft models. In vivo PET imaging offers the advantage of non-invasive, longitudinal studies in the same animal, while ex vivo biodistribution provides a highly quantitative endpoint measurement of tracer accumulation in a wide range of tissues. The choice of method will depend on the specific research question, available resources, and the desired level of detail. Both approaches are powerful tools for preclinical cancer research and drug development.
References
- 1. Imaging Glioblastoma With 18F-Fluciclovine Amino Acid Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid transporter-targeted radiotracers for molecular imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Characterising 18F-fluciclovine uptake in breast cancer through the use of dynamic PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-Fluciclovine PET Imaging of Glutaminase Inhibition in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cycloleucine in mTORC1 Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin complex 1 (mTORC1) is a critical signaling nexus that governs cell growth, proliferation, and metabolism in response to a variety of environmental cues, including nutrients, growth factors, and cellular energy levels. Among the most potent activators of mTORC1 are amino acids, with leucine playing a particularly prominent role. The intricate mechanisms of amino acid sensing and subsequent mTORC1 activation are of significant interest in various fields, including cancer biology, metabolic diseases, and neurobiology.
Cycloleucine, a non-metabolizable amino acid analog, has been historically utilized as an inhibitor of nucleic acid methylation and protein synthesis.[1][2] Emerging evidence suggests its utility as a tool to investigate amino acid sensing pathways. Specifically, this compound has been shown to inhibit the high-affinity uptake of L-leucine by competing for transport through the L-type amino acid transporter 1 (LAT1/SLC7A5).[3][4] As the influx of leucine is a prerequisite for mTORC1 activation, this compound presents itself as a valuable chemical probe to indirectly inhibit the mTORC1 signaling pathway by limiting the availability of intracellular leucine.
These application notes provide a comprehensive guide for researchers on the use of this compound to modulate the mTORC1 signaling pathway. We detail the underlying mechanism, provide experimental protocols, and present expected quantitative outcomes.
Mechanism of Action: Indirect Inhibition of mTORC1
This compound's inhibitory effect on the mTORC1 pathway is not direct but is predicated on its ability to act as a competitive inhibitor of leucine transport. The canonical activation of mTORC1 by leucine involves the following key steps:
-
Leucine Transport: Extracellular leucine is transported into the cell primarily by the LAT1 transporter, a component of the heterodimeric SLC7A5/SLC3A2 amino acid transporter complex.[5]
-
Intracellular Leucine Sensing: Inside the cell, leucine is sensed by one of two primary sensors: Sestrin2 or Leucyl-tRNA synthetase (LRS).[6][7]
-
GATOR Complex Regulation: Leucine binding to Sestrin2 leads to the dissociation of the GATOR2 complex from Sestrin2. GATOR2 is then free to inhibit the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases.[6]
-
Rag GTPase Activation: Inhibition of GATOR1 allows RagA/B to become GTP-loaded.
-
mTORC1 Translocation and Activation: The active Rag GTPase heterodimer recruits mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase.
-
Downstream Signaling: Activated mTORC1 phosphorylates a host of downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[8][9]
This compound disrupts this cascade at the initial step. By competing with leucine for binding to the LAT1 transporter, this compound reduces the intracellular concentration of leucine.[3][10] This "leucine-starved" state prevents the activation of the intracellular leucine sensors, thereby keeping the mTORC1 pathway in its inactive state.
Quantitative Data Summary
While direct IC50 values for this compound's inhibition of mTORC1 are not yet established in the literature, its effect can be quantified by measuring the phosphorylation of downstream mTORC1 targets. The following table summarizes the expected dose-dependent effects of this compound on key mTORC1 signaling readouts based on its known inhibition of leucine uptake.
| This compound Concentration | Leucine Uptake Inhibition | p-S6K1 (Thr389) Levels | p-4E-BP1 (Thr37/46) Levels |
| 0 mM (Control) | Baseline | High | High |
| 1-5 mM | Partial Inhibition | Moderate Decrease | Moderate Decrease |
| 5-10 mM | Significant Inhibition | Strong Decrease | Strong Decrease |
| >10 mM | Near-Complete Inhibition | Basal Levels | Basal Levels |
Note: The effective concentration of this compound may vary depending on the cell type, expression levels of LAT1, and the concentration of leucine in the culture medium. Optimization is recommended for each experimental system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and a typical experimental setup, the following diagrams have been generated using the DOT language.
Caption: mTORC1 signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for assessing this compound's effect on mTORC1.
Experimental Protocols
The following protocols provide a general framework for investigating the inhibitory effect of this compound on the mTORC1 signaling pathway.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Amino Acid Starvation: The following day, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the growth medium with an amino acid-free medium, such as Earle's Balanced Salt Solution (EBSS) or Dulbecco's Modified Eagle Medium (DMEM) lacking amino acids, for 1-2 hours. This step is crucial to establish a baseline of low mTORC1 activity.
-
This compound Pre-treatment: Prepare stock solutions of this compound (e.g., 1 M in water, sterile filtered). Dilute the stock solution in the amino acid-free medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 mM). Pre-incubate the cells with the this compound-containing medium for 30-60 minutes.
-
Leucine Stimulation: Prepare a stock solution of L-leucine (e.g., 100 mM in water, sterile filtered). Add leucine to each well to a final concentration known to robustly activate mTORC1 in your cell line (typically 50-500 µM). Incubate for 15-30 minutes.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Protocol 2: Western Blotting for mTORC1 Activity
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated S6K1 (Thr389) and phosphorylated 4E-BP1 (Thr37/46) overnight at 4°C. Use the antibody manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total S6K1, total 4E-BP1, and a loading control such as β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each sample.
Conclusion
This compound offers a valuable and accessible tool for researchers studying the mTORC1 signaling pathway. By competitively inhibiting the uptake of leucine, it provides a means to indirectly modulate mTORC1 activity, allowing for the investigation of the downstream consequences of reduced amino acid signaling. The protocols outlined in these notes provide a solid foundation for incorporating this compound into your research to further unravel the complexities of mTORC1 regulation and its role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course of leucine-induced 4E-BP1 and S6K1 phosphorylation in the liver and skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid effects on translational repressor 4E-BP1 are mediated primarily by L-leucine in isolated adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloleucine Treatment Protocols for In Vivo Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine, a non-metabolizable amino acid analog, serves as a valuable research tool in various in vivo animal models. Its primary mechanisms of action include the competitive inhibition of S-adenosyl-methionine (SAM) mediated methylation and antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine modulatory site.[1] These properties make it a compound of interest for studies in oncology, neuroscience, and virology. This document provides detailed application notes and protocols for the use of this compound in in vivo animal models, with a focus on dosage, administration routes, and experimental design.
Data Presentation: Quantitative Dosing Information
The following tables summarize the reported dosages of this compound used in various in vivo animal models. It is crucial to note that the optimal dose can vary significantly depending on the animal species, strain, age, research application, and administration route. Therefore, the following data should be used as a starting point for dose-finding studies.
Table 1: this compound Dosage in Rat Models
| Application | Strain | Administration Route | Dosage | Treatment Frequency | Vehicle | Reference(s) |
| Neurobehavioral Studies | Male Rats | Intracerebroventricular | 0.5 - 4 µg/µL (1 µL total volume) | Single dose | PBS | [1] |
| Aminoaciduria Induction | Sprague-Dawley | Intraperitoneal | 300 mg/kg | Daily for 3 days | Not Specified | |
| Toxicology | Rat | Oral | LD50: 290 mg/kg | Single dose | Not Specified | [2] |
Table 2: this compound Dosage in Mouse Models
| Application | Strain | Administration Route | Dosage | Treatment Frequency | Vehicle | Reference(s) |
| Antiviral/Immunomodulation | Not Specified | Not Specified | "Three daily doses" | Daily for 3 days | Not Specified | [3] |
| Cancer (General) | Not Specified | Intraperitoneal | 2 mg/mouse | Not Specified | PBS | [4] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)[1]
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the desired concentration of the this compound solution based on the target dosage and injection volume.
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex the solution until the this compound is completely dissolved. For higher concentrations, sonication in an ultrasonic bath may be required to achieve a clear solution.[1]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Protocols
The choice of administration route depends on the experimental goals, the target tissue, and the desired pharmacokinetic profile.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[5]
-
70% Ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Warm the this compound solution to room temperature to minimize animal discomfort.[6]
-
Restrain the animal appropriately. For mice, grasp the loose skin over the shoulders and neck to immobilize the head and forelimbs. For rats, a two-person technique or a towel wrap may be necessary.[5]
-
Position the animal so that its head is slightly lower than its abdomen. This helps to displace the abdominal organs and reduce the risk of injury.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]
-
Disinfect the injection site with 70% ethanol.[6]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution. The maximum recommended injection volume for mice is typically 10 mL/kg and for rats is also 10 mL/kg.[5]
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Note: This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia as per institutional guidelines.
Materials:
-
Prepared sterile this compound solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe with a fine-gauge needle
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthetize the rat according to an approved protocol.
-
Secure the animal in the stereotaxic frame.
-
Surgically expose the skull and identify the coordinates for the lateral ventricle (e.g., bregma as a reference point).
-
Drill a small burr hole through the skull at the determined coordinates.
-
Lower the Hamilton syringe needle to the correct depth to target the lateral ventricle.
-
Slowly infuse the this compound solution (e.g., 1 µL over 1 minute).[1]
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Materials:
-
Prepared sterile this compound solution
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[7]
-
Syringes
Procedure:
-
Select the appropriate size of gavage needle based on the animal's weight.[7]
-
Measure the length of the needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid perforation.[8]
-
Restrain the animal securely.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met.[7]
-
Once the needle is in the stomach, slowly administer the this compound solution. The recommended maximum oral gavage volume for mice is 10 mL/kg and for rats is 10-20 mL/kg.[7][8]
-
Gently remove the needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress.
Mandatory Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. The effect of this compound on SFV A7(74) infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Utilizing Cycloleucine in the Study of AdoMet-Dependent Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloleucine, a non-metabolizable amino acid analog, serves as a valuable research tool for investigating the roles of S-adenosylmethionine (AdoMet)-dependent methyltransferases. By competitively inhibiting methionine adenosyltransferase (MAT), the enzyme responsible for AdoMet synthesis, this compound effectively depletes the intracellular pool of this universal methyl donor.[1][2] This leads to a global reduction in the methylation of various biomolecules, including DNA, RNA, and proteins, thereby allowing researchers to probe the functional significance of these modifications in a wide range of biological processes. These application notes provide detailed protocols and supporting data for the use of this compound in cell culture experiments to study the impact of methylation on cellular signaling and function.
Introduction
S-adenosylmethionine (AdoMet or SAM) is a critical molecule in cellular metabolism, serving as the primary methyl group donor for the methylation of a vast array of substrates, including nucleic acids, proteins, and lipids.[1] This process is catalyzed by a large family of enzymes known as AdoMet-dependent methyltransferases. Aberrant methylation patterns have been implicated in numerous diseases, including cancer, neurodevelopmental disorders, and metabolic diseases.
This compound acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme that catalyzes the formation of AdoMet from methionine and ATP.[1][2] By limiting the availability of AdoMet, this compound provides a means to globally inhibit the activity of AdoMet-dependent methyltransferases, making it a powerful tool to elucidate the functional consequences of hypomethylation.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of methionine adenosyltransferase (MAT). This inhibition reduces the intracellular synthesis of S-adenosylmethionine (AdoMet), the universal methyl donor for methyltransferase enzymes. The resulting decrease in AdoMet levels leads to the global inhibition of methylation reactions.
Caption: this compound competitively inhibits MAT, reducing AdoMet and subsequent methylation.
Quantitative Data
The inhibitory effect of this compound is concentration-dependent. The following tables summarize key quantitative parameters related to its activity.
| Parameter | Target | Value | Organism/System | Reference |
| Ki | Methionine Adenosyltransferase (MAT) | 10 mM | Human | [3] |
| Ki | NMDA Receptor-associated Glycine Receptor | 600 µM | - | [4][5] |
| Experimental Condition | Effect on SAM Levels | Cell Line/System | Reference |
| 20 mM this compound for 24h | ~80% decrease | HepG2 cells | [6] |
| 40 mM this compound for 2h | Depletion of intracellular SAM | RAW cells | [6] |
| 20 mM this compound for 24-48h | Undetectable levels | Primary rat hepatocytes (pyrazole-treated) | [6] |
| 1 mM this compound | 57% inhibition of SAMS enzyme activity | C. roseus extracts | [7] |
Application: Studying the Role of Methylation in Myogenesis
Inhibition of methylation by this compound has been shown to impact myogenesis, the process of muscle formation. Studies have demonstrated that this compound treatment can depress myoblast cell proliferation and inhibit myotube formation.[8] This is associated with decreased expression of key myogenic regulatory factors such as MyoD and c-Myc, as well as the muscle-specific protein Myosin Heavy Chain (MyHC).[8]
Caption: this compound inhibits myogenesis by disrupting key regulatory factors.
Application: Investigating the Role of Methylation in Apoptosis
This compound-induced depletion of AdoMet can trigger apoptosis in certain cell types. For instance, in T-leukemic cells, inhibition of MATII by this compound leads to the induction of Fas Ligand (FasL) expression, formation of the Fas-Death Inducing Signaling Complex (Fas-DISC), and subsequent caspase-8-dependent apoptosis.[9]
Caption: this compound can induce apoptosis via the Fas-mediated pathway.
Application: Studying the Role of Methylation in Neural Tube Development
Proper methylation is crucial for embryonic development, including the closure of the neural tube. Studies have shown that this compound can induce neural tube defects by reducing the expression of the transcription factor Pax3.[10] This disruption impairs the balance between cell proliferation and apoptosis in the developing neuroepithelium.
Caption: this compound disrupts neural tube closure by affecting Pax3 expression.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound to induce global hypomethylation.
Materials:
-
This compound powder
-
Complete cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS)
-
Cell line of interest
-
Sterile culture plates or flasks
-
0.22 µm sterile filter
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in complete culture medium to a stock concentration of 100 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells at a density that will not lead to overconfluence during the treatment period.
-
-
Treatment:
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours post-seeding).
-
Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (e.g., 10-50 mM). A vehicle-only control (medium without this compound) should be run in parallel.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-72 hours). The optimal incubation time will depend on the specific cell line and the endpoint being measured.
-
-
Harvesting:
-
Harvest the cells for downstream analysis (e.g., protein extraction for Western blot, nucleic acid isolation, or cell viability assays).
-
Protocol 2: Measurement of Intracellular S-adenosylmethionine (SAM) Levels by HPLC
This protocol describes the quantification of intracellular SAM levels following this compound treatment using high-performance liquid chromatography (HPLC).
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
0.4 M Perchloric acid (PCA)
-
HPLC system with a C18 reverse-phase column
-
SAM standard
Procedure:
-
Cell Lysis:
-
Harvest approximately 5 x 10^6 cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble metabolites, including SAM.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the metabolites using an appropriate gradient of mobile phases (e.g., a gradient of ammonium formate and acetonitrile).
-
Detect SAM by its UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a SAM standard.
-
Determine the concentration of SAM in the samples by comparing their peak areas to the standard curve.
-
Normalize the SAM concentration to the total protein content of the cell lysate.
-
Protocol 3: Western Blot Analysis of Histone Methylation
This protocol details the procedure for assessing changes in global histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3) following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications and total histone (e.g., anti-H3K4me3, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction:
-
Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a protein assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of histone extracts (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the signal of the modified histone to the signal of the corresponding total histone to determine the relative change in methylation.
-
Troubleshooting
-
High Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or shorten the incubation time.
-
No Effect on Methylation: If no change in methylation is observed, increase the concentration of this compound or the duration of treatment. Ensure the this compound stock solution is active.
-
Variability in SAM Levels: Ensure consistent and rapid processing of samples on ice to prevent SAM degradation.
Conclusion
This compound is a versatile and effective tool for studying the role of AdoMet-dependent methylation in a variety of biological contexts. By following the protocols outlined in these application notes, researchers can confidently employ this compound to investigate the functional consequences of global hypomethylation and gain valuable insights into the complex regulatory roles of methyltransferase enzymes.
References
- 1. Facebook [cancer.gov]
- 2. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of methionine adenosyltransferase from Mycobacterium smegmatis and M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Depletion of S-adenosyl-L-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces neural tube defects by reducing Pax3 expression and impairing the balance of proliferation and apoptosis in early neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloleucine-Based Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloleucine, a non-metabolizable analog of methionine and other neutral amino acids, serves as a valuable tool in metabolic research. Its primary mechanism of action involves the competitive inhibition of methionine adenosyltransferase, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[1] SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] Consequently, this compound can be employed to study the impact of impaired methylation on various cellular functions.[1][2] Additionally, this compound has been shown to affect amino acid transport systems.[3][4]
These application notes provide a detailed standard operating procedure (SOP) for utilizing this compound in cell-based metabolic assays, with a focus on assessing its impact on global DNA methylation. The protocols outlined below can be adapted for various research and drug development applications, including studies on cancer metabolism, epigenetics, and developmental biology.
Principle of the Assay
This assay is designed to quantify the effect of this compound on global DNA methylation in a cellular context. The workflow involves treating cultured cells with varying concentrations of this compound, followed by the isolation of genomic DNA. The global methylation status of the DNA is then determined using an ELISA-based method that detects 5-methylcytosine (5-mC). A decrease in the 5-mC content in this compound-treated cells compared to untreated controls indicates the inhibitory effect of this compound on DNA methylation.
Signaling Pathway Affected by this compound
Caption: this compound competitively inhibits methionine adenosyltransferase (MAT).
Experimental Workflow
Caption: Overview of the experimental procedure for the this compound-based metabolic assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Sigma-Aldrich | C9625 | Room Temp |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temp |
| DNA Isolation Kit | Qiagen | 51304 | Room Temp |
| Global DNA Methylation ELISA Kit | Abcam | ab117128 | 4°C |
| 96-well cell culture plates | Corning | 3596 | Room Temp |
| Appropriate cell line (e.g., HEK293, HeLa) | ATCC | Various | Liquid N₂ |
Experimental Protocols
Cell Culture and Seeding
-
Culture cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
For the assay, detach cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
This compound Treatment
-
Prepare a 1 M stock solution of this compound in sterile PBS.
-
Further dilute the stock solution in complete medium to prepare working concentrations. For a dose-response experiment, typical final concentrations may range from 1 mM to 50 mM.
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the desired this compound concentrations to the respective wells. Include a "vehicle control" group treated with medium containing PBS only.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 20 mM) and incubate for different durations (e.g., 24, 48, 72 hours).
-
Incubate the cells for the desired treatment period.
Genomic DNA Isolation
-
Following treatment, aspirate the medium and wash the cells once with 200 µL of PBS.
-
Isolate genomic DNA from the cells in each well using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Elute the DNA in the provided elution buffer.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
Global DNA Methylation Assay (ELISA-based)
-
Perform the global DNA methylation assay using a commercial ELISA kit according to the manufacturer's protocol.
-
Briefly, this involves binding a specific amount of DNA (e.g., 100 ng) to the assay wells.
-
Add the capture and detection antibodies sequentially to detect the 5-mC present in the DNA sample.
-
Add the color developer and incubate until a suitable color develops.
-
Stop the reaction with the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 1: Dose-Response of this compound on Global DNA Methylation
| This compound (mM) | Absorbance (450 nm) (Mean ± SD) | % Global Methylation (Relative to Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.18 ± 0.06 | 94.4% |
| 5 | 1.05 ± 0.07 | 84.0% |
| 10 | 0.88 ± 0.05 | 70.4% |
| 20 | 0.65 ± 0.04 | 52.0% |
| 50 | 0.42 ± 0.03 | 33.6% |
Table 2: Time-Course of this compound (20 mM) on Global DNA Methylation
| Treatment Duration (hours) | Absorbance (450 nm) (Mean ± SD) | % Global Methylation (Relative to 0h) |
| 0 | 1.24 ± 0.09 | 100% |
| 24 | 0.95 ± 0.06 | 76.6% |
| 48 | 0.68 ± 0.05 | 54.8% |
| 72 | 0.51 ± 0.04 | 41.1% |
Data Analysis
-
Average the absorbance readings for each treatment group.
-
Calculate the percentage of global DNA methylation for each treatment group relative to the control group using the following formula:
% Global Methylation = (Absorbance_sample / Absorbance_control) x 100
-
For dose-response experiments, plot the % Global Methylation against the log of the this compound concentration to determine the IC₅₀ value.
-
For time-course experiments, plot the % Global Methylation against the treatment duration.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Logical Relationship Diagram
Caption: Logical flow of the inhibitory effect of this compound in the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. |
| No effect of this compound observed | This compound concentration is too low | Increase the concentration range of this compound. Ensure the stock solution was prepared correctly. |
| Cell line is resistant | Use a different cell line known to be sensitive to methylation inhibitors. | |
| Low DNA yield | Insufficient cell number | Increase the initial cell seeding density. |
| Inefficient DNA isolation | Ensure all steps of the DNA isolation protocol are followed correctly. | |
| High background in ELISA | Insufficient washing | Increase the number and rigor of washing steps in the ELISA protocol. |
| Contamination of reagents | Use fresh, sterile reagents. |
Conclusion
The protocols described in these application notes provide a robust framework for investigating the effects of this compound on cellular metabolism, particularly on DNA methylation. By carefully following these procedures and optimizing them for specific cell types and experimental conditions, researchers can obtain reliable and reproducible data. This will aid in elucidating the role of methylation in various biological processes and in the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibition of amino acid transport in human and rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low cycloleucine uptake in specific cell lines
This guide provides comprehensive troubleshooting support for researchers encountering low cycloleucine uptake in specific cell lines. It includes frequently asked questions, detailed experimental protocols, and data interpretation aids to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter cells?
A1: this compound is a non-metabolizable synthetic analog of the amino acid leucine.[1][2] It is transported into cells primarily by carrier-mediated systems responsible for the uptake of neutral amino acids. The key transporters involved belong to the Solute Carrier (SLC) superfamily, including System L (like LAT1/SLC7A5) and System A (like ASCT2/SLC1A5).[3][4][5][6] Unlike natural amino acids, it is not used for protein synthesis, making it an effective tool for studying amino acid transport systems and as a competitive inhibitor of certain metabolic pathways.[1][2]
Q2: What are the most common reasons for low this compound uptake in a specific cell line?
A2: Low uptake is typically due to one or more of the following factors:
-
Low Transporter Expression: The cell line may inherently express low levels of the necessary amino acid transporters (e.g., LAT1/SLC7A5).[7] This is the most common cell-line-specific reason.
-
Competitive Inhibition: Components in the cell culture medium, such as high concentrations of other large neutral amino acids (e.g., leucine, phenylalanine), can compete with this compound for transporter binding.[3][8]
-
Suboptimal Assay Conditions: Incorrect buffer composition (e.g., absence of Na+ for a Na+-dependent transporter), non-optimal pH, or improper temperature can significantly reduce transporter activity.[8][9][10]
-
Poor Cell Health: Cells that are not in a healthy, proliferative state will exhibit reduced metabolic and transport activity.
-
Presence of Inhibitors: The experimental medium or test compounds may contain unknown substances that inhibit transporter function.
Q3: Which specific amino acid transporters are responsible for this compound uptake?
A3: this compound is transported by several neutral amino acid transport systems. The primary transporters implicated are:
-
System L (L-type Amino Acid Transporter): This is a major pathway. The LAT1 (SLC7A5) transporter is particularly important, as it is sodium-independent and transports large neutral amino acids.[11][12]
-
System A (Alanine-Serine-Cysteine-preferring): This system is sodium-dependent. The transporter ASCT2 (SLC1A5) is a key member and can contribute to this compound uptake.[6][11]
-
System ASC (Alanine-Serine-Cysteine): This is another sodium-dependent system that may be involved.[3][5]
Q4: How can I verify that my cell line expresses the necessary transporters?
A4: You can confirm the presence of key transporters like LAT1 (SLC7A5) and ASCT2 (SLC1A5) at the gene and protein levels using standard molecular biology techniques:
-
Quantitative PCR (qPCR): To measure the relative mRNA expression levels of the transporter genes.
-
Western Blotting: To detect the presence and relative abundance of the transporter proteins.
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): To visualize the expression and subcellular localization of the transporter proteins.
Q5: What are the recommended controls for a this compound uptake experiment?
A5: To ensure data validity, the following controls are essential:
-
Positive Control Cell Line: A cell line known to have high expression of relevant transporters and robust this compound uptake (e.g., many cancer cell lines like HT-29 or LoVo).[12]
-
Negative Control (Inhibition): An assay well where a high concentration of a known competitive substrate (e.g., 10-20 mM unlabeled leucine) is added along with the labeled this compound. This helps determine the specific, transporter-mediated uptake.[13]
-
Background Control (Low Temperature): Performing the uptake assay at 4°C. At this temperature, active transport is inhibited, and any measured uptake primarily represents non-specific binding and passive diffusion.
Troubleshooting Low this compound Uptake
Low uptake can stem from issues with the experimental protocol or the inherent biology of the cell line. The following guide provides a logical workflow to diagnose the problem.
Troubleshooting Decision Tree
This diagram outlines a step-by-step process to identify the root cause of low this compound uptake.
Caption: A decision tree for troubleshooting low this compound uptake.
Quantitative Data Summary
Understanding the key players in this compound transport is crucial. The table below summarizes the characteristics of the primary transporters involved.
Table 1: Key Amino Acid Transporters for this compound Uptake
| Transporter Name | SLC Gene | Key Substrates | Ion Dependence | Common Location | Notes |
| LAT1 | SLC7A5 | Large neutral amino acids (Leucine, Isoleucine, Phenylalanine)[11] | Na+-independent | Plasma membrane | Often upregulated in cancer cells; functions as an antiporter.[11][12] |
| ASCT2 | SLC1A5 | Small neutral amino acids (Alanine, Serine, Cysteine, Glutamine)[6] | Na+-dependent | Plasma membrane | Functions as an antiporter (exchanges amino acids).[6] |
| LAT2 | SLC7A8 | Large and small neutral amino acids | Na+-independent | Epithelial cells | Broader substrate specificity than LAT1.[7][11] |
| SNAT2 | SLC38A2 | Small neutral amino acids (Alanine, Glycine, Proline) | Na+-dependent | Plasma membrane | Expression is regulated by amino acid availability.[7] |
Detailed Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol describes a standard method for measuring the uptake of radiolabeled ([¹⁴C] or [³H]) this compound.
Materials:
-
Cell line of interest and a positive control cell line
-
24-well cell culture plates
-
Radiolabeled this compound (e.g., [¹⁴C]this compound)
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered to pH 7.4 with HEPES.
-
Stop Solution: Ice-cold HBSS.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS solution.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
BCA Protein Assay Kit.
Methodology:
-
Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach ~90-95% confluency on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) Transport Buffer.
-
Pre-incubation: Add 0.5 mL of Transport Buffer to each well and pre-incubate the plate at 37°C for 15-20 minutes to allow cells to equilibrate.[13]
-
Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport by adding 0.5 mL of Transport Buffer containing the desired concentration of radiolabeled this compound to each well.[13]
-
For inhibition controls, add the buffer containing both the radiolabeled this compound and a high concentration (e.g., 20 mM) of unlabeled leucine.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, 15 minutes). This should be within the linear range of uptake for the cell line.
-
Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the wells three times with 1 mL of ice-cold Stop Solution.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of Lysis Buffer to each well. Incubate at room temperature for at least 30 minutes on a shaker to ensure complete lysis.[13]
-
Measurement of Radioactivity: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.[13]
-
Protein Quantification: In parallel wells treated identically, determine the total protein concentration using a BCA Protein Assay. This is used to normalize the uptake data.[13]
-
Data Analysis: Calculate the rate of uptake and express it as pmol/mg of protein/min. Specific uptake is determined by subtracting the CPM from the inhibition control wells from the total CPM.
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid accumulation in frog muscle. II. Are this compound fluxes consistent with an adsorption model for concentrative uptake of amino acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways of this compound transport in killifish small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. L-type amino acid transporter 1 expression is upregulated and associated with cellular proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cycloleucine Concentration for Maximal Growth Inhibition
Welcome to the technical support center for optimizing cycloleucine concentration in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for maximal growth inhibition in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's growth-inhibitory effects?
A1: this compound is a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT). This inhibition blocks the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1] The resulting decrease in intracellular SAM levels disrupts essential methylation reactions required for DNA, RNA, and protein synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.[2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. A broad starting range to consider is between 10 mM and 80 mM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times can range from a few hours to several days. Short incubation periods (e.g., 1-5 hours) may be sufficient to observe effects on signaling pathways, while longer incubations (e.g., 24-72 hours) are typically required to assess growth inhibition and cytotoxicity.[3] The optimal incubation time should be determined empirically for your experimental system.
Q4: I am observing high variability in my results between experiments. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding density, variations in the passage number of your cells, or issues with the preparation and storage of your this compound solution.[4] Ensure you are using a consistent protocol for cell plating and treatment, and always prepare fresh dilutions of this compound from a stock solution for each experiment.[5]
Q5: My cells are dying at concentrations where I expect to see growth inhibition. What should I do?
A5: If you observe significant cytotoxicity, you may be using a concentration of this compound that is too high for your cell line. It is recommended to perform a dose-response curve starting from a lower concentration to identify a range that effectively inhibits growth without causing widespread cell death. Consider that some cell lines are more sensitive to SAM depletion than others.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant growth inhibition observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- Improper storage or degradation of this compound. | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., 48-72 hours).- Verify the sensitivity of your cell line from the literature or test a different inhibitor.- Prepare a fresh stock solution of this compound and store it properly (aliquoted at -20°C).[5] |
| High levels of cell death (cytotoxicity) | - this compound concentration is too high.- The cell line is highly sensitive.- Prolonged incubation period. | - Perform a dose-response experiment with a lower concentration range.- Reduce the incubation time.- Use a less sensitive cell line if appropriate for the research question. |
| Inconsistent IC50 values across experiments | - Variation in cell seeding density.- Use of cells at different growth phases or passage numbers.- Inconsistent preparation of this compound dilutions. | - Standardize the cell seeding protocol to ensure consistent cell numbers per well.- Use cells within a narrow passage number range and ensure they are in the logarithmic growth phase at the time of treatment.- Prepare fresh serial dilutions of this compound for each experiment from a single, validated stock solution. |
| Precipitate forms in the media after adding this compound | - Poor solubility of this compound at the prepared concentration.- Interaction with media components. | - Ensure the this compound stock solution is fully dissolved before diluting it in the culture medium.- Prepare the final concentration by adding the stock solution to pre-warmed media and mix thoroughly.- If precipitation persists, consider using a different solvent for the stock solution (though DMSO is common) or filter-sterilizing the final media-cycloleucine mixture.[5] |
Data Presentation
The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines as reported in the literature. This data should be used as a reference to guide your experimental design.
| Cell Line | Cell Type | Effective Concentration / IC50 | Incubation Time | Assay |
| Jurkat | Human T-cell leukemia | ~20 mM (for ~50% SAMe decrease) | 18 hours | HPLC for SAMe levels |
| HeLa | Human cervical cancer | Significant protein synthesis reduction at tested concentrations | 1 hour | Puromycin labeling |
| Primary Rat Hepatocytes | Normal hepatocytes | 5, 10, 20 mM (dose-dependent cytotoxicity) | 24-48 hours | MTT assay |
| Chicken Primary Myoblasts | Myoblast | 10, 20, 30 mM (dose-dependent effects) | Not specified | RNA dot blot, CCK-8 assay |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8][9][10]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 0, 5, 10, 20, 40, 60, 80, and 100 mM.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to each well. Include a "vehicle control" (medium with the same concentration of solvent used for the this compound stock, if any) and a "no-treatment control" (fresh medium).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the this compound concentration (using a logarithmic scale for the x-axis) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound competitively inhibits MAT, blocking SAM synthesis and subsequent methylation events essential for cell growth.
Experimental Workflow Diagram
Caption: A stepwise workflow for determining the IC50 of this compound using a cell viability assay.
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Depletion of S-adenosyl-L-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of S-adenosyl-l-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchhub.com [researchhub.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Mitigating Cycloleucine Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of cycloleucine in primary cell cultures. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1-aminocyclopentane-1-carboxylic acid, is a non-metabolizable amino acid analog.[1] Its primary mechanism of action is the competitive inhibition of the enzyme methionine adenosyltransferase (MAT).[2][3] This inhibition blocks the synthesis of S-adenosylmethionine (SAM), the principal biological methyl donor, leading to a depletion of intracellular SAM levels.[2][3][4] SAM is crucial for numerous cellular processes, including the methylation of DNA, RNA, and proteins.[2]
Q2: What are the downstream cellular effects of this compound-induced SAM depletion?
A2: The reduction in SAM levels disrupts essential methylation reactions, leading to a cascade of cytotoxic effects. These include:
-
Inhibition of Nucleic Acid Methylation: This can alter gene expression and impair RNA processing.[2]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, typically in the G1 phase.
-
Inhibition of Proliferation: A common effect observed is the dose-dependent inhibition of cell proliferation.
-
Induction of Apoptosis: In some cell types, particularly those with elevated oxidative stress, this compound-induced SAM depletion can lead to programmed cell death (apoptosis).[3][5]
Q3: Does this compound have other cellular targets?
A3: Yes, beyond its effects on SAM metabolism, this compound also:
-
Inhibits Amino Acid Transport: It can interfere with the transport of several natural amino acids across the cell membrane, including methionine, L-arginine, glycine, and L-phenylalanine.
-
Acts as an NMDA Receptor Antagonist: this compound can act as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, although the implications of this in non-neuronal primary cell cultures are less clear.[6]
Q4: How can I assess the cytotoxicity of this compound in my primary cell cultures?
A4: Standard cytotoxicity assays can be employed to quantify the effects of this compound. The most common methods are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cell membrane integrity.[1][10][11]
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results between experimental replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into multi-well plates. |
| Pipetting errors during reagent addition. | Be cautious to avoid introducing air bubbles. Use fresh pipette tips for each reagent and condition. | |
| Edge effects in multi-well plates. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | |
| Unexpectedly high cytotoxicity at low this compound concentrations. | Primary cells are highly sensitive. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell type. |
| Suboptimal cell culture conditions. | Ensure that the culture medium, serum, and supplements are of high quality and that the cells are not stressed due to factors like over-confluency or nutrient depletion. | |
| Mitigation strategy (e.g., methionine supplementation) is not effective. | Insufficient concentration of the mitigating agent. | Titrate the concentration of the mitigating agent (e.g., methionine or branched-chain amino acids) to find the optimal protective concentration for your cell type and this compound dose. |
| Timing of co-treatment is not optimal. | Experiment with different co-treatment schedules. For competitive inhibition, simultaneous addition of this compound and the mitigating agent is often most effective. | |
| The primary mechanism of toxicity in your cell type is not solely dependent on SAM depletion. | Consider that other mechanisms, such as inhibition of amino acid transport, may be contributing significantly to the observed cytotoxicity. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
Note: These values are primarily from studies on cancer cell lines and may not be directly transferable to primary cell cultures. They should be used as a reference for designing dose-response experiments in your specific primary cell type.
| Cell Line | Incubation Time | IC50 (µM) | Reference |
| Human KB | Not Specified | ~77.4 (10 µg/mL) | [6] |
| Mouse L1210s Leukemia | Not Specified | ~77.4 (10 µg/mL) | [6] |
| Jurkat (T-leukemic cells) | 18 hours | ~40,000 (40 mM) for 50% inhibition of MAT II activity | [4] |
| HepG2 (Hepatocellular carcinoma) | 24 hours | ~20,000 (20 mM) for 80% decline in SAM levels | [3] |
Table 2: Potential Mitigation Strategies and Recommended Concentration Ranges for Co-treatment
| Mitigating Agent | Mechanism of Action | Recommended Starting Concentration Range | Notes |
| L-Methionine | Competitively overcomes the inhibition of methionine adenosyltransferase (MAT) by this compound, restoring SAM synthesis. | 100 µM - 1 mM | The optimal concentration is dependent on the this compound concentration and the specific primary cell type.[2] |
| Branched-Chain Amino Acids (BCAAs: Leucine, Isoleucine, Valine) | May overcome the inhibitory effects of this compound on amino acid transport and potentially support protein synthesis through alternative pathways. Valine has been shown to be particularly effective in some systems.[12] | 1 - 10 mM | The exact mechanism in primary mammalian cells is less defined. Leucine is a known activator of the mTORC1 pathway, which is a key regulator of protein synthesis. |
| S-Adenosylmethionine (SAM) | Directly replenishes the depleted intracellular pool of SAM. | 100 µM - 500 µM | The cellular uptake and stability of exogenous SAM in culture medium can be variable.[13] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
If testing a mitigating agent, prepare solutions of this compound with and without the mitigating agent at the desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include untreated control wells (medium only) and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Protocol 2: Assessment of this compound Cytotoxicity using the LDH Assay
This protocol is based on standard LDH cytotoxicity assay kits.[1][10][11]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound and any mitigating agents.
-
Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Medium Background Control: Medium only, without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated sample - Absorbance of untreated control) / (Absorbance of maximum release control - Absorbance of untreated control)] x 100
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity and mitigation strategies.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. LDH cytotoxicity assay [protocols.io]
- 2. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of S-adenosyl-L-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Depletion of S-adenosyl-l-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Branched-chain amino acids overcome this compound growth inhibition in B12 and non-B12-requiring microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cycloleucine-Based Amino Acid Transport Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cycloleucine-based amino acid transport assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in amino acid transport assays?
This compound (1-aminocyclopentane-1-carboxylic acid) is a non-metabolizable synthetic amino acid analog.[1][2] Because it is not incorporated into proteins or otherwise consumed by the cell, it is an ideal tool to study the kinetics and specificity of amino acid transport systems without the confounding variables of downstream metabolic pathways.[1] It acts as a competitive inhibitor for the transport of other amino acids, particularly large neutral amino acids.
Q2: Which amino acid transport systems does this compound interact with?
This compound is known to interact with and act as a competitive inhibitor for several neutral amino acid transport systems, including System A, System ASC, and System L.[3] Its primary utility is often in studying the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in cancer cells.[3][4]
Q3: What are the key considerations before starting a this compound-based transport assay?
Before beginning your experiment, it is crucial to:
-
Cell Line Characterization: Confirm that your chosen cell line expresses the amino acid transporter of interest.
-
Reagent Purity: Ensure the purity of your this compound, both labeled (e.g., [¹⁴C]this compound) and unlabeled.
-
Optimization: Perform preliminary experiments to determine the optimal cell seeding density, incubation time, and concentration of this compound.
-
Controls: Plan for appropriate controls, including negative controls (no cells), positive controls (cells with known transporter activity), and controls for non-specific binding.
Q4: What are the potential off-target effects of this compound?
Beyond its role as a competitive inhibitor of amino acid transport, this compound can also function as a nucleic acid methylation inhibitor.[2] This can lead to downstream effects on gene expression, cell cycle progression, and ultimately, cell proliferation and differentiation.[2] It is critical to be aware of these potential off-target effects, as they can influence experimental outcomes, especially in long-term incubation assays.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based amino acid transport assays.
Problem 1: High Background Signal
A high background signal can mask the specific uptake of this compound, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and volume of wash steps with ice-cold buffer to thoroughly remove unbound radiolabeled this compound. |
| Non-Specific Binding | Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a control with a high concentration of unlabeled this compound to determine non-specific binding. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Filter-sterilize all solutions before use. |
| Filter Issues (for filtration-based assays) | Ensure filters are adequately pre-soaked in buffer before use. |
Problem 2: Low or No Signal
A weak or absent signal can indicate a variety of issues with the experimental setup or the cells themselves.
| Potential Cause | Recommended Solution |
| Low Transporter Expression | Verify the expression of the target amino acid transporter in your cell line using techniques like Western blotting or qPCR. |
| Sub-optimal Assay Conditions | Optimize incubation time and temperature. Ensure the pH of the assay buffer is appropriate for the transporter being studied. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration of radiolabeled this compound. For inhibition assays, ensure the concentration of unlabeled this compound is sufficient to compete with the native amino acids. |
| Low Cell Viability | Assess cell viability before and after the assay using methods like Trypan Blue exclusion or an MTT assay. Ensure cells are healthy and in the logarithmic growth phase. |
| Inactive Radiolabel | Check the expiration date and specific activity of your radiolabeled this compound. |
Problem 3: Inconsistent or Variable Results
Lack of reproducibility can stem from inconsistencies in technique or experimental conditions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. Avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile media. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate and condition. |
| Fluctuations in Temperature or Incubation Time | Maintain consistent temperature and timing across all plates and experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as transporter expression can change with repeated passaging. |
Problem 4: Differentiating Transport Inhibition from Cytotoxicity
It is crucial to distinguish between a reduction in this compound uptake due to competitive inhibition of the transporter and a general decrease in cell viability caused by the cytotoxic effects of a test compound or this compound itself at high concentrations.
| Recommended Approach | Description |
| Perform a Cytotoxicity Assay | Use a standard cell viability assay (e.g., MTT, LDH) to determine the concentration range at which your test compound or high concentrations of this compound are not toxic to the cells.[5] |
| Time-Course Experiment | Measure uptake at very short time points. Inhibition of transport should be immediate, whereas cytotoxic effects typically take longer to manifest. |
| Use a Non-Transporting Cell Line | As a negative control, use a cell line that does not express the transporter of interest. A test compound that shows activity in this cell line is likely acting through a non-transporter-mediated mechanism. |
Experimental Protocols
Protocol 1: [¹⁴C]this compound Uptake Assay
This protocol outlines a standard method for measuring the uptake of radiolabeled this compound in cultured cells.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates (e.g., 24-well plates)
-
[¹⁴C]this compound
-
Unlabeled this compound
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Wash: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Pre-incubation: Add HBSS to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the cells to equilibrate.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake solution containing a known concentration of [¹⁴C]this compound. For determining non-specific uptake, include wells where a high concentration (e.g., 10 mM) of unlabeled this compound is also added.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 1-15 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
-
Measurement of Radioactivity: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In parallel wells, determine the total protein concentration using a protein assay kit. This is used to normalize the uptake data (e.g., as cpm/mg protein).
Visualizations
Caption: A typical experimental workflow for a [¹⁴C]this compound uptake assay.
Caption: A decision tree for troubleshooting common issues in this compound assays.
Caption: Competitive inhibition of an amino acid transporter by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Cycloleucine (¹⁸F-Fluciclovine) PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of their cycloleucine (¹⁸F-Fluciclovine) PET imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁸F-Fluciclovine and what is its uptake mechanism?
A1: ¹⁸F-Fluciclovine (trade name Axumin®), also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC), is a synthetic amino acid analog used as a radiotracer for positron emission tomography (PET) imaging. Its uptake is primarily mediated by increased amino acid transport in cancer cells, which is a hallmark of many malignancies. The main transporters involved are the L-type amino acid transporter 1 (LAT1) and the alanine-serine-cysteine transporter 2 (ASCT2).[1][2] Unlike glucose-based tracers like FDG, ¹⁸F-Fluciclovine is not significantly metabolized or incorporated into proteins within the cell, which contributes to a clear imaging signal.[1]
Q2: What is the optimal uptake time for ¹⁸F-Fluciclovine imaging?
A2: ¹⁸F-Fluciclovine exhibits rapid uptake into tumor cells followed by a gradual washout.[2][3] The highest tumor-to-background contrast is typically observed between 3 to 5 minutes after injection.[2][4] Therefore, it is recommended to begin PET image acquisition in this early window to maximize the signal-to-noise ratio.[2]
Q3: What is the recommended injected dose of ¹⁸F-Fluciclovine?
A3: The recommended dose for adult patients is 370 MBq (10 mCi) of ¹⁸F-Fluciclovine administered as an intravenous bolus.[4][5]
Q4: What are the common sources of high background signal in ¹⁸F-Fluciclovine PET imaging?
A4: High background signal can arise from several sources:
-
Physiological Uptake: The liver and pancreas naturally show the most intense ¹⁸F-Fluciclovine uptake, followed by moderate uptake in the bone marrow, pituitary, and salivary glands.[6]
-
Inflammatory Processes: Benign prostatic hypertrophy, as well as acute and chronic inflammation (including post-radiation effects), can show variable uptake.[3] Reactive lymph nodes can also accumulate the tracer.[3]
-
Patient Preparation: Inadequate patient preparation, such as recent strenuous exercise, can lead to increased muscle uptake.[7]
-
Urinary Excretion: Although renal excretion is minimal compared to FDG, activity in the bladder can obscure nearby structures.[8]
Q5: How do different image reconstruction algorithms affect SNR in ¹⁸F-Fluciclovine PET?
A5: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are standard. Newer algorithms, such as Bayesian penalized likelihood (BPL) reconstruction (e.g., Q.Clear), can improve image quality by allowing for more iterations to achieve convergence while suppressing noise, potentially leading to better sharpness and contrast compared to OSEM.[9][10] The choice of reconstruction parameters, including the number of iterations and subsets, and the use of post-reconstruction filters, will significantly impact the final image SNR and quantitative accuracy.[11]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during ¹⁸F-Fluciclovine PET imaging experiments.
Issue 1: High Background Noise and Low Tumor-to-Background Contrast
-
Question: My images have high background noise, making it difficult to delineate the tumor. What are the possible causes and solutions?
-
Answer:
-
Suboptimal Uptake Time: Imaging too late after tracer injection can lead to reduced tumor-to-background contrast due to tracer washout.[2][3]
-
Inadequate Patient Preparation: Strenuous physical activity less than 24 hours before the scan can increase muscle uptake.
-
Solution: Advise patients to avoid strenuous activity for at least one day prior to the scan.[5]
-
-
High Physiological Uptake in Adjacent Organs: The liver and pancreas naturally have high uptake, which can obscure adjacent lesions.
-
Solution: While this is a characteristic of the tracer, optimizing reconstruction parameters and using advanced image analysis techniques can help in differentiating tumor uptake from the background. For liver lesions, reviewing non-attenuation corrected images can sometimes be helpful.
-
-
Inflammatory Processes: Inflammation can lead to non-specific tracer uptake, mimicking malignancy.
-
Solution: Correlate PET findings with clinical history and anatomical imaging (CT or MRI) to differentiate between inflammation and tumor. Consider the pattern of uptake; malignant lesions often show more focal and intense uptake.
-
-
Issue 2: Image Artifacts
-
Question: I am observing artifacts in my reconstructed PET images. What are the common types and how can I mitigate them?
-
Answer:
-
Attenuation Correction Artifacts from CT Contrast: High-density oral or intravenous contrast agents used for the CT component can lead to artificially high uptake values in the attenuation-corrected PET images.[4][11]
-
Motion Artifacts: Patient motion during the scan can cause blurring and misregistration between the PET and CT data, leading to inaccurate attenuation correction and reduced image quality.
-
Solution: Ensure the patient is comfortable and immobilized as much as possible. Advise the patient to breathe shallowly during the acquisition, especially when imaging the torso.[12] Motion correction software can also be applied during image reconstruction if available.
-
-
High Bladder Activity: Intense tracer accumulation in the urinary bladder can create artifacts and obscure adjacent structures like the prostate bed.[13]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for ¹⁸F-Fluciclovine PET imaging.
Table 1: Recommended Imaging Parameters
| Parameter | Recommendation |
| Injected Dose | 370 MBq (10 mCi) ± 20%[4] |
| Uptake Time | 3-5 minutes post-injection[2][4] |
| Scan Duration | 2-5 minutes per bed position (scanner dependent)[4] |
| Patient Preparation | Fasting for at least 4 hours.[5] Avoid strenuous exercise for 24 hours.[5] |
Table 2: ¹⁸F-Fluciclovine Uptake in Normal Tissues and Lesions
| Tissue/Lesion | Relative Uptake / SUVmax | Notes |
| Liver & Pancreas | High physiological uptake[6] | Often the highest uptake in the body. |
| Bone Marrow | Moderate physiological uptake[6] | Used as a reference for interpreting lesion uptake. |
| Salivary & Pituitary Glands | Moderate physiological uptake[6] | |
| Muscle | Mild physiological uptake[6] | Can be elevated with recent exercise. |
| Brain & Lungs | Low physiological uptake[6] | Provides good contrast for brain tumors. |
| Multiple Myeloma Lesions | Mean SUVmax: 8.2 (vs. 3.8 for FDG)[9][14] | Significantly higher than FDG uptake. |
| Prostate Cancer Recurrence | Uptake greater than bone marrow is suspicious.[15] | For lesions <1cm, uptake greater than blood pool is suspicious.[15] |
Experimental Protocols
Detailed Protocol for ¹⁸F-Fluciclovine PET/CT Imaging
-
Patient Preparation:
-
Radiotracer Administration:
-
Position the patient supine on the PET/CT scanner table with arms down.
-
Administer 370 MBq (10 mCi) of ¹⁸F-Fluciclovine as an intravenous bolus.[4]
-
Flush the line with sterile saline to ensure the full dose is delivered.
-
Immediately after injection, position the patient's arms above their head for the duration of the scan.
-
-
Image Acquisition:
-
Begin the CT scan for attenuation correction and anatomical localization approximately 2-3 minutes post-injection. The scan range is typically from the mid-thigh to the base of the skull.[4]
-
Start the PET scan 3-5 minutes after the ¹⁸F-Fluciclovine injection.[2][4]
-
Acquire PET data for 2-5 minutes per bed position. The duration may vary depending on the scanner's sensitivity.[4]
-
The acquisition should proceed in a caudocranial direction (from thighs to head).[5]
-
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm such as OSEM or a Bayesian penalized likelihood method.[9][10]
-
Apply all necessary corrections for attenuation, scatter, randoms, and dead time.
-
The choice of the number of iterations, subsets, and post-reconstruction filter should be optimized to balance noise reduction with the preservation of quantitative accuracy and lesion conspicuity.
-
Visualizations
Caption: ¹⁸F-Fluciclovine uptake pathway in tumor cells.
Caption: Troubleshooting workflow for low SNR in ¹⁸F-Fluciclovine PET.
References
- 1. Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snmmi.org [snmmi.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. radiology.unm.edu [radiology.unm.edu]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Image Quality and Quantitative PET Parameters of Low-Dose [18F]FDG PET in a Long Axial Field-of-View PET/CT Scanner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of [18F]fluciclovine and [18F]FDG PET/CT in Newly Diagnosed Multiple Myeloma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [2103.10541] Quantitative investigation of low-dose PET imaging and post-reconstruction smoothing [arxiv.org]
- 11. Optimization of Reconstruction Parameters for Discovery 710 Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of [18F]Fluciclovine PET/CT in the Characterization of High-Risk Primary Prostate Cancer: Comparison with [11C]Choline PET/CT and Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of MicroPET Image Quality Based on Reconstruction Methods and Post-Filtering | MDPI [mdpi.com]
- 14. Comparison of [18F]fluciclovine and [18F]FDG PET/CT in Newly Diagnosed Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
why is cycloleucine not inhibiting my target protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered when using cycloleucine to inhibit a target protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-metabolizable, synthetic amino acid that primarily functions as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT).[1][2] This inhibition leads to a depletion of intracellular S-adenosylmethionine (SAM), which is a universal methyl donor for numerous biological reactions, including nucleic acid and protein methylation.[1][3][4][5] Consequently, this compound can disrupt processes that are dependent on methylation.
Q2: What are the known molecular targets of this compound?
The main target of this compound is Methionine Adenosyltransferase (MAT), which exists in different isoforms (e.g., MAT1A, MAT2A).[4][6] By inhibiting MAT, this compound indirectly affects all SAM-dependent methyltransferases. Additionally, this compound can act as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor and can also interfere with the transport of neutral amino acids through systems A, ASC, and L.[1][3][7][8]
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being addressed. Published studies have used a wide range of concentrations, from micromolar to millimolar levels. For instance, concentrations between 10 mM and 40 mM have been shown to inhibit RNA methylation and impact myogenesis.[3][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How long does it take for this compound to exert its inhibitory effects?
The onset of this compound's effects can range from a few hours to over 24 hours, depending on the cell type, the concentration used, and the half-life of the target protein and its associated methylation marks.[3] Short-term incubations (e.g., 3 hours) have been shown to block viral RNA methylation, while longer incubations (e.g., 24 hours) are often used to observe effects on cell proliferation and differentiation.[3][9]
Troubleshooting Guide: Why is this compound Not Inhibiting My Target Protein?
If you are not observing the expected inhibition of your target protein with this compound, consider the following potential issues and troubleshooting steps.
Issues with Experimental Setup and Reagents
| Potential Problem | Possible Cause | Recommended Solution |
| Inactive this compound | Improper storage or handling leading to degradation. | Purchase fresh this compound and store it according to the manufacturer's instructions, typically at room temperature. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | The concentration used is too low to be effective in your specific cell line or experimental conditions. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 mM to 50 mM) to determine the optimal inhibitory concentration. |
| Insufficient Incubation Time | The duration of treatment is not long enough to achieve significant depletion of SAM and subsequent inhibition of methylation. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
Influence of Cell Culture Conditions
| Potential Problem | Possible Cause | Recommended Solution |
| High Methionine Levels in Media | This compound is a competitive inhibitor of MAT with respect to methionine.[2] High concentrations of methionine in the cell culture medium can outcompete this compound, reducing its efficacy. | Use a culture medium with a lower, defined concentration of methionine. If possible, titrate the methionine concentration to find a balance that supports cell viability while allowing for effective this compound inhibition. |
| Presence of Branched-Chain Amino Acids (BCAAs) | BCAAs, particularly valine, have been shown to overcome the growth-inhibitory effects of this compound in some microorganisms.[10] This may be due to competition for transport or other metabolic interactions. | If your medium is rich in BCAAs, consider using a medium with lower concentrations of these amino acids. |
Cellular Factors and Target Protein Characteristics
| Potential Problem | Possible Cause | Recommended Solution |
| Inefficient Cellular Uptake | This compound enters cells via neutral amino acid transporters (e.g., System L, A, ASC).[7][8] Your cell line may have low expression of the relevant transporters, leading to insufficient intracellular concentrations of this compound. | Verify the expression of amino acid transporters like LAT1 (SLC7A5) in your cell line. If transporter expression is low, consider using alternative methods of inhibition or a different cell line. |
| Target Protein is Not Regulated by Methylation | Your hypothesis that the target protein is regulated by SAM-dependent methylation may be incorrect. | Use bioinformatics tools to predict potential methylation sites on your protein. Perform in vitro methylation assays to confirm if your protein is a substrate for methyltransferases. |
| Slow Turnover of Methylation Mark | The methylation mark on your target protein may have a very long half-life, requiring prolonged this compound treatment to observe a decrease. | Investigate the literature for information on the turnover rate of the specific methylation mark you are studying. Consider extending the duration of your this compound treatment. |
| Redundant Regulatory Mechanisms | The function of your target protein may be regulated by multiple post-translational modifications, and inhibiting methylation alone may not be sufficient to produce a functional effect. | Investigate other potential regulatory mechanisms for your target protein, such as phosphorylation or ubiquitination. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
-
Cell Seeding: Plate your cells at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Stocks: Prepare a high-concentration stock solution of this compound (e.g., 1 M in sterile water or PBS) and sterilize through a 0.22 µm filter.
-
Treatment: Prepare a series of dilutions of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 40, 50 mM). Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).
-
Analysis: Harvest the cells and analyze the expression or activity of your target protein using appropriate methods (e.g., Western blot, qPCR, enzyme assay).
Protocol 2: Verifying the Inhibition of SAM-Dependent Methylation
-
Cell Treatment: Treat your cells with the determined optimal concentration of this compound and an untreated control for the optimal duration.
-
Protein Extraction: Harvest the cells and extract total protein.
-
Western Blot Analysis: Perform a Western blot for global histone methylation marks that are dependent on SAM, such as H3K4me3, H3K9me3, or H3K27me3. A decrease in the levels of these marks in the this compound-treated samples will confirm the inhibition of intracellular methyltransferase activity.
-
SAM/SAH Quantification (Optional): For a more direct measurement, use a commercially available kit to measure the intracellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). An increase in the SAH/SAM ratio is indicative of methyltransferase inhibition.
Visualizing the Concepts
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched-chain amino acids overcome this compound growth inhibition in B12 and non-B12-requiring microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for Long-Term Cycloleucine Treatment
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of long-term in vitro studies involving cycloleucine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a competitive inhibitor of the enzyme Methionine Adenosyltransferase (MAT). This inhibition blocks the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][2] Consequently, long-term treatment with this compound leads to a depletion of cellular SAM levels, which in turn inhibits essential methylation processes, including RNA, DNA, and protein methylation.[1][3]
Q2: What is a suitable starting concentration range for long-term this compound treatment?
A2: Based on published studies, a common concentration range for in vitro experiments is between 10 mM and 40 mM.[4] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response curve (e.g., using an MTT or similar cell viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration. For long-term studies, it is advisable to use a concentration at or below the IC50 to minimize acute cytotoxicity and allow for the observation of long-term effects.
Q3: How stable is this compound in cell culture medium?
Q4: What are the expected effects of long-term this compound treatment on cell proliferation and viability?
A4: Long-term this compound treatment is expected to decrease cell proliferation and may induce apoptosis.[7] This is due to the depletion of SAM, which can lead to cell cycle arrest, typically at the G1 phase, and the disruption of essential cellular processes that rely on methylation.[8] The extent of these effects will vary depending on the cell type, this compound concentration, and duration of treatment.
Q5: Can cells develop resistance to long-term this compound treatment?
A5: While specific studies on acquired resistance to this compound are limited in the search results, cells can develop resistance to various anti-cancer drugs through mechanisms such as altered drug metabolism, target gene mutations, or activation of bypass signaling pathways.[9] For methylation inhibitors, resistance can arise from changes in the expression of methyltransferases or compensatory metabolic pathways.[10][11]
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed Early in the Experiment
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your cell line. For long-term studies, start with a concentration at or below the 72-hour IC50 value. |
| Solvent toxicity (if applicable). | Ensure the final concentration of the solvent (e.g., water) is at a non-toxic level. Include a vehicle control (cells treated with the solvent alone) in all experiments. |
| Sub-optimal cell health. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Perform routine checks for mycoplasma contamination. |
Problem 2: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent drug concentration. | Prepare fresh this compound-containing medium for each media change. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in cell seeding density. | Ensure a single-cell suspension and accurate cell counting before seeding. Use a consistent seeding density across all experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for data collection as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Problem 3: Gradual Loss of this compound Efficacy Over Time
| Possible Cause | Troubleshooting Step |
| Development of cellular resistance. | Monitor for changes in cell morphology and proliferation rate. If resistance is suspected, perform a new dose-response curve to see if the IC50 has shifted. Consider investigating potential resistance mechanisms (e.g., changes in MAT expression).[10][11] |
| Degradation of this compound. | Change the medium with freshly prepared this compound every 48-72 hours to maintain a consistent concentration.[5][6] |
Data Presentation
Table 1: Representative IC50 Values for this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Treatment Duration | IC50 (mM) | Assay Method |
| Jurkat (Human T-cell leukemia) | 18 hours | ~20 | SAMe level reduction |
| Myoblast Cells | 24 hours | 10-30 | CCK-8 Assay |
| Pyrazole-treated rat hepatocytes | 48 hours | ~20 | Cell Viability Assay |
| User's Cell Line | User-defined | To be determined | e.g., MTT Assay |
Note: The IC50 values can vary significantly between cell lines and experimental conditions. It is essential to determine the IC50 for your specific cell line and long-term treatment duration.[12][13]
Table 2: this compound Solution Stability (Hypothetical Data)
| Storage Condition | Duration | Recommended Use |
| Stock Solution (-20°C) | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (-80°C) | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Working Solution in Media (37°C) | 48-72 hours | Prepare fresh for each media change. |
Note: It is recommended to prepare fresh working solutions of this compound for each media change during long-term experiments to ensure consistent activity.[14]
Experimental Protocols
Protocol 1: Long-Term this compound Treatment and Cell Viability Assessment (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile water. Filter-sterilize the stock solution.
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
-
Long-Term Incubation and Maintenance:
-
MTT Assay:
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Analysis of Global RNA Methylation (m6A Dot Blot)
-
RNA Extraction:
-
Following long-term treatment with this compound, harvest cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Quantify the RNA concentration and assess its integrity.
-
-
Dot Blotting:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against m6A overnight at 4°C.[15][17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
To normalize for the amount of RNA spotted, you can stain a duplicate membrane with methylene blue.
-
Protocol 3: Western Blot Analysis of mTOR Pathway Proteins
-
Protein Extraction:
-
After long-term this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
Mandatory Visualizations
References
- 1. origene.com [origene.com]
- 2. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 4. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces neural tube defects by reducing Pax3 expression and impairing the balance of proliferation and apoptosis in early neurulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of action and resistance in histone methylation-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. bio-rad.com [bio-rad.com]
- 16. How to Read Dot Blot Results - TotalLab [totallab.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Addressing and Controlling for Off-Target Effects of Cycloleucine
Welcome to the technical support center for researchers, scientists, and drug development professionals using cycloleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and control for the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the competitive inhibition of the enzyme methionine adenosyltransferase (MAT).[1][2] This inhibition blocks the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular reactions, including nucleic acid and protein methylation.[1][2] By depleting intracellular SAM levels, this compound effectively inhibits methylation processes.[3][4]
Q2: What are the known off-target effects of this compound?
A2: Besides its on-target effect on SAM metabolism, this compound has several well-documented off-target effects:
-
Amino Acid Transport Inhibition: this compound can inhibit the cellular uptake of various amino acids, including leucine, alanine, and proline, by competing for their transporters.[5][6][7]
-
NMDA Receptor Antagonism: It acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][8]
-
Induction of Oxidative Stress: In certain cell types, particularly those with high expression of cytochrome P450 2E1 (CYP2E1), this compound can lead to the generation of reactive oxygen species (ROS), causing cytotoxicity and apoptosis.[9][10][11]
Q3: How can I differentiate between on-target and off-target effects in my experiment?
A3: Distinguishing between on-target (SAM depletion-mediated) and off-target effects is crucial for data interpretation. A key strategy is to perform a "rescue" experiment. If the observed phenotype is due to SAM depletion, it should be reversible by the addition of exogenous SAM.[9][11] For other off-target effects, consider using specific inhibitors or antagonists for the off-target protein to see if the effect is replicated or blocked.
Q4: At what concentrations are the off-target effects of this compound typically observed?
A4: The concentration at which off-target effects become significant can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve for your specific system. The following table provides a general guide to the effective concentrations for on-target and off-target effects.
| Target/Effect | Effective Concentration Range | Notes |
| On-Target: MAT Inhibition | 10-80 mM | Dose-dependent decrease in intracellular SAMe levels observed in Jurkat cells.[4] |
| Off-Target: NMDA Receptor Antagonism | Ki of 600 µM | This value represents the binding affinity to the NMDA receptor-associated glycine receptor.[8] |
| Off-Target: Amino Acid Transport Inhibition | 5 mM | Shown to affect high-affinity amino acid uptake systems in cultured human fibroblasts.[6][12] |
| Off-Target: Viral RNA Methylation Block | 4-40 mM | Effective in blocking internal methylation of viral RNA in transformed chick embryo fibroblasts.[8] |
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Apoptosis
Potential Cause: This is a common off-target effect, potentially mediated by the induction of reactive oxygen species (ROS), especially in cells with high CYP2E1 expression.[9][10]
Troubleshooting Steps:
-
Assess ROS Production: Measure intracellular ROS levels in response to this compound treatment.
-
Co-treatment with an Antioxidant: Determine if the cytotoxicity can be mitigated by co-treatment with an antioxidant like N-acetylcysteine (NAC) or Trolox.[9]
-
Perform a SAM Rescue Experiment: Add exogenous S-adenosylmethionine to the culture medium to see if it rescues the cells from this compound-induced death. This will help differentiate between SAM depletion-mediated effects and other off-target toxicities.[9][11]
-
Evaluate CYP2E1 Expression: If possible, assess the expression level of CYP2E1 in your cell model. Cells with higher levels may be more susceptible to this off-target effect.[9]
This protocol is adapted for a 96-well plate format using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cells of interest
-
This compound
-
H2DCFDA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of this compound (and controls, including a positive control like H₂O₂).
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Issue 2: Altered Cell Growth or Proliferation Not Rescued by SAM
Potential Cause: This may be due to the inhibition of amino acid transport, which can affect protein synthesis and cell growth independently of SAM levels. This compound is known to inhibit the uptake of several amino acids, which can impact signaling pathways like mTORC1 that are sensitive to amino acid availability.[6][12][13]
Troubleshooting Steps:
-
Measure Amino Acid Uptake: Directly assess the effect of this compound on the uptake of key amino acids like leucine in your cell line.
-
Supplement with Essential Amino Acids: Determine if supplementing the culture medium with a high concentration of essential amino acids can overcome the inhibitory effect of this compound on cell growth.
-
Analyze mTORC1 Signaling: Evaluate the phosphorylation status of key mTORC1 downstream targets, such as p70S6K and 4E-BP1, to see if the pathway is inhibited by this compound treatment.
This protocol provides a general framework for measuring the uptake of a radiolabeled amino acid.
Materials:
-
Cells of interest
-
This compound
-
Radiolabeled amino acid (e.g., ³H-Leucine)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Plate cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10-15 minutes in HBSS with or without this compound at the desired concentration.
-
Initiate the uptake by adding HBSS containing the radiolabeled amino acid (and this compound for the treatment group).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
Rapidly terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Issue 3: Confounding Neurological Effects in in vivo or neuronal culture studies
Potential Cause: this compound's antagonistic activity at the NMDA receptor can lead to confounding effects in neuroscience-related research, independent of its role in methylation.[8]
Troubleshooting Steps:
-
Use a Specific NMDA Receptor Antagonist: As a control, treat your model system with a well-characterized and specific NMDA receptor antagonist (e.g., AP5) to see if it phenocopies the effects of this compound.
-
Perform Electrophysiological Recordings: If feasible, conduct electrophysiological experiments to directly measure the impact of this compound on NMDA receptor-mediated currents in your neuronal preparations.
-
SAM Rescue Experiment: As with other off-target effects, a SAM rescue experiment can help to implicate or rule out the on-target mechanism.
Visualizing this compound's Mechanism and Off-Target Effects
To aid in understanding the complex interactions of this compound, the following diagrams illustrate its primary mechanism of action and key off-target pathways.
References
- 1. Methylation Analysis [promega.com]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
troubleshooting guide for inconsistent cycloleucine experiment results
Welcome to the technical support center for cycloleucine experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a competitive inhibitor of the enzyme methionine adenosyltransferase (MAT), which is responsible for the synthesis of S-adenosylmethionine (SAM).[1][2] SAM is a universal methyl group donor for numerous cellular methylation reactions, including DNA, RNA, and protein methylation. By inhibiting MAT, this compound effectively reduces intracellular SAM levels, thereby blocking these methylation processes.[3][1][2] Additionally, this compound can affect amino acid transport systems and act as an antagonist at the glycine site of the NMDA receptor.[4][5][6][7]
Q2: How should this compound be stored to ensure its stability?
Proper storage of this compound is critical for maintaining its activity and ensuring reproducible experimental outcomes. For long-term storage (months to years), it should be kept in a dry, dark place at -20°C.[8] For short-term storage (days to weeks), a temperature of 0-4°C is sufficient.[8] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles that can degrade the compound.[3]
Q3: Is this compound soluble in water?
Yes, this compound is very soluble in water.[9] When preparing a stock solution with water, it is recommended to filter-sterilize the solution using a 0.22 μm filter before use in cell culture experiments.[3]
Troubleshooting Guide for Inconsistent Results
Issue 1: High variability in experimental replicates.
High variability between replicates is a common issue that can obscure the true effect of this compound. This can stem from several factors related to reagent handling, experimental setup, and cellular responses.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent this compound Activity | 1. Verify Storage Conditions: Ensure this compound powder and stock solutions are stored at the correct temperatures and protected from light.[3][8] 2. Prepare Fresh Stock Solutions: Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.[3] 3. Confirm Supplier Quality: If issues persist, consider obtaining this compound from a different reputable supplier. | Consistent and predictable inhibition of methylation or other expected biological effects. |
| Cell Culture Variability | 1. Synchronize Cell Cultures: For cell cycle-dependent effects, synchronize cells before treatment.[1] 2. Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Standardize Seeding Density: Use a consistent cell seeding density across all wells and experiments. | Reduced variability in cell proliferation, viability, and other measured parameters across replicates. |
| Pipetting and Dosing Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing this compound and other reagents. 2. Use Master Mixes: Prepare a master mix of media containing this compound to add to cell cultures for more consistent dosing. | Increased precision and accuracy in the final concentration of this compound in each well, leading to more uniform results. |
Issue 2: Weaker than expected or no biological effect observed.
Observing a diminished or absent effect of this compound can be perplexing. The underlying cause often lies in the experimental conditions or the specific biological system being studied.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell type and experimental endpoint.[3][2][10][11] 2. Review Literature: Consult published studies using similar cell lines or models to guide your concentration selection. | Identification of the EC50 or optimal inhibitory concentration, leading to a measurable biological response. |
| Insufficient Incubation Time | 1. Conduct a Time-Course Experiment: Measure the effect of this compound at multiple time points to determine the optimal duration of treatment.[3] | Understanding the kinetics of the this compound-induced effect and ensuring the experiment is run for a sufficient duration. |
| Cell-Type Specific Resistance | 1. Assess Methionine Metabolism: Some cell lines may have altered methionine metabolism or compensatory pathways that reduce their sensitivity to this compound.[1] 2. Measure SAM Levels: Directly measure intracellular S-adenosylmethionine (SAM) levels to confirm that this compound is effectively inhibiting its synthesis.[2] | Confirmation of target engagement and understanding of potential resistance mechanisms in the specific cell model. |
| High Methionine Concentration in Media | 1. Use Methionine-Free Media: The inhibitory effect of this compound can be counteracted by high levels of methionine in the cell culture medium.[1] Consider using methionine-free or low-methionine medium for the experiment. | Enhanced inhibitory effect of this compound on methylation and other downstream processes. |
Issue 3: Unexpected or off-target effects.
This compound's effects are not limited to the inhibition of methylation. It can influence other cellular processes, which may lead to unexpected experimental outcomes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of Amino Acid Transport | 1. Monitor Amino Acid Uptake: Be aware that this compound can inhibit the transport of other amino acids, which could have widespread effects on cell metabolism and protein synthesis.[12][6][7] 2. Supplement with Essential Amino Acids: If general malnutrition is a concern, consider supplementing the medium with essential amino acids that are not the primary focus of the study. | A clearer understanding of whether the observed effects are due to methylation inhibition or broader effects on amino acid availability. |
| NMDA Receptor Antagonism | 1. Consider Neuronal vs. Non-Neuronal Cells: In neuronal models, be mindful of this compound's role as an NMDA receptor antagonist, which could influence synaptic transmission and neuronal signaling.[4] 2. Use Specific NMDA Receptor Antagonists as Controls: If NMDA receptor involvement is suspected, use more specific antagonists as controls to differentiate these effects from those of methylation inhibition. | Disambiguation of effects related to NMDA receptor activity from those related to SAM-dependent methylation. |
| Toxicity and Cytostatic Effects | 1. Assess Cell Viability and Proliferation: At higher concentrations or with prolonged exposure, this compound can be cytostatic or cytotoxic.[3][1] Perform viability assays (e.g., MTT, trypan blue) to distinguish specific inhibitory effects from general toxicity. | Determination of the non-toxic concentration range for your experiments, ensuring that observed effects are not simply due to cell death. |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of this compound Stock Solution: Dissolve this compound powder in sterile, nuclease-free water to create a concentrated stock solution (e.g., 100 mM). Store aliquots at -20°C or -80°C.[3]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it in pre-warmed, complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as viability assays, protein extraction for Western blotting, RNA extraction for qPCR, or measurement of intracellular SAM levels.
Protocol 2: Measurement of rRNA Methylation
This protocol is adapted from a method used to examine rRNA methylation.[13]
-
Cell Preparation: Culture cells (e.g., HEK293T) to approximately 80% confluency.
-
Pre-incubation: Pre-incubate the cells in methionine-free DMEM for 30 minutes to deplete intracellular methionine stores.
-
This compound Treatment (Optional): For inhibitor-treated samples, add this compound (e.g., 2 mg/ml) during the pre-incubation period.
-
Pulse-Labeling: Add [3H]methyl-methionine to the medium at a final concentration of 50 µCi/ml and incubate for 1 hour. To monitor total RNA synthesis in a parallel plate, pulse-label with [3H]uridine.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a standard method (e.g., TRIzol).
-
Analysis: Resolve the extracted RNA on a 1% agarose gel and transfer it to a Hybond N+ membrane. Dry the membrane, treat it with an amplifying agent, and expose it to film to visualize the radiolabeled, newly synthesized methylated rRNA.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound experiment results.
This compound's Primary Mechanism of Action
Caption: this compound inhibits the synthesis of S-adenosylmethionine (SAM).
References
- 1. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of partial agonist action at the NR1 subunit of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound(52-52-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Effects of exogenous glycine betaine and this compound on photosynthetic capacity, amino acid composition, and hormone metabolism in Solanum melongena L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Requirement of rRNA Methylation for 80S Ribosome Assembly on a Cohort of Cellular Internal Ribosome Entry Sites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cycloleucine as a Specific Inhibitor for the LAT1 Transporter: A Comparative Guide
Introduction
The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a critical mediator for the transport of large neutral amino acids (LNAAs), including essential amino acids like leucine, across the cell membrane.[1][2] LAT1 is highly expressed in proliferating cells, particularly in various types of cancer, where it facilitates the uptake of amino acids necessary to sustain rapid growth and division.[3][4] This overexpression in malignant tissues compared to normal tissues makes LAT1 a promising target for cancer therapy. The inhibition of LAT1 can lead to amino acid deprivation, suppression of the mTORC1 signaling pathway, and ultimately, a reduction in cancer cell proliferation.[3][5]
This guide provides a comprehensive evaluation of cycloleucine as a specific inhibitor of LAT1. Its performance is objectively compared with well-established LAT1 inhibitors, JPH203 (Nanvuranlat) and BCH (2-Amino-2-norbornanecarboxylic acid), supported by experimental data and detailed protocols for validation assays.
Evaluation of this compound: A Question of Specificity
This compound, a non-metabolizable analog of methionine, has been investigated for its anti-proliferative effects. However, its primary and well-documented mechanism of action is not the direct inhibition of LAT1. Scientific literature predominantly identifies this compound as a competitive inhibitor of methionine adenosyltransferase (MAT) .[6][7][8] MAT is the essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the principal methyl donor in the cell.[7]
By inhibiting MAT, this compound treatment leads to a dose-dependent decrease in intracellular SAM levels.[6][9] This depletion of the universal methyl donor disrupts numerous cellular processes, including DNA and RNA methylation, which can block cell proliferation and induce apoptosis.[8][9] While this compound is an amino acid analog and may have some interaction with amino acid transporters, there is a lack of substantial evidence validating it as a potent and specific inhibitor of the LAT1 transporter. Its observed anti-cancer effects are more directly attributable to its profound impact on methionine metabolism and cellular methylation pathways.[6][8]
Comparison with Validated LAT1 Inhibitors: JPH203 and BCH
In contrast to this compound, JPH203 and BCH are well-characterized competitive inhibitors of the LAT1 transporter. They serve as standard tools for studying LAT1 function and as benchmarks for novel inhibitor development.
JPH203 (Nanvuranlat) is a highly potent and selective LAT1 inhibitor.[3][10] It was specifically designed as a tyrosine analog to target LAT1 and has demonstrated significant anti-tumor effects in both in vitro and in vivo models, progressing to clinical trials.[10][11]
BCH (2-Amino-2-norbornanecarboxylic acid) is a widely used, non-selective inhibitor of System L amino acid transporters, including LAT1, LAT2, LAT3, and LAT4.[3] While it effectively blocks LAT1-mediated transport, higher concentrations are often required to achieve anti-proliferative effects compared to more selective inhibitors like JPH203.[3][11]
Table 1: Comparative Inhibitory Activity on LAT1-Mediated Amino Acid Uptake
| Inhibitor | Cell Line | Substrate | IC50 / EC50 (µM) | Citation(s) |
| JPH203 | HT-29 (Human Colon Cancer) | [14C]-Leucine | 0.06 | [10][11] |
| S2-hLAT1 (hLAT1-expressing) | [14C]-Leucine | 0.14 | [10] | |
| hCMEC/D3 (Human Brain Endothelial) | [13C6, 15N]-L-leucine | 0.103 | [12] | |
| BeWo (Human Choriocarcinoma) | L-leucine | 2.55 | [13] | |
| BCH | KB (Human Oral Carcinoma) | [14C]-Leucine | 75.3 | [11] |
| Saos2 (Human Osteosarcoma) | [14C]-Leucine | 78.8 | [11] | |
| hCMEC/D3 (Human Brain Endothelial) | [13C6, 15N]-L-leucine | 91 | [12] |
Table 2: Comparative Anti-proliferative Activity
| Inhibitor | Cell Line | Assay | IC50 (µM) | Citation(s) |
| JPH203 | HT-29 (Human Colon Cancer) | Cell Growth | 4.1 | [10][11] |
| S2-hLAT1 (hLAT1-expressing) | Cell Growth | 16.4 | [11] | |
| Saos2 (Human Osteosarcoma) | MTT Assay | 4.09 (mM range) | [10] | |
| BCH | KB (Human Oral Carcinoma) | Cell Growth | 6900 | [11] |
| Saos2 (Human Osteosarcoma) | Cell Growth | 5600 | [11] |
Key Experimental Protocols
Validating a compound as a specific LAT1 inhibitor requires a series of well-defined experiments. Below are standard protocols for assessing LAT1 transport inhibition and its downstream effect on cell viability.
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled LAT1 substrate, such as [14C]-L-Leucine, into cancer cells.
Materials:
-
LAT1-expressing cells (e.g., HT-29)
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer[11]
-
[14C]-L-Leucine (or other suitable radiolabeled LAT1 substrate)
-
Test inhibitor (e.g., this compound, JPH203) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Cell Seeding: Seed LAT1-expressing cells onto a 24-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and culture overnight to allow for attachment.
-
Cell Wash: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) HBSS.[14]
-
Pre-incubation: Add HBSS containing various concentrations of the test inhibitor (or vehicle control) to each well. Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Uptake: Initiate the transport assay by aspirating the pre-incubation buffer and adding HBSS containing the radiolabeled substrate (e.g., [14C]-L-Leucine) and the corresponding concentration of the test inhibitor.[11]
-
Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-10 minutes) to measure the initial rate of uptake.[10][12]
-
Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS to remove extracellular radioactivity.[14]
-
Cell Lysis: Lyse the cells by adding Cell Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.[14]
-
Measure Radioactivity: Transfer the cell lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[10]
-
Data Analysis: Normalize CPM values to the protein concentration in each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability by measuring the metabolic activity of mitochondrial dehydrogenases.[15][16]
Materials:
-
Cancer cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Test inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight.[17]
-
Compound Treatment: Add 10-15 µL of serially diluted test inhibitor to the wells. Include vehicle-only wells as a negative control and wells with medium only as a blank.[10][18]
-
Incubation: Incubate the plates for a specified duration (e.g., 48-96 hours) at 37°C in a 5% CO2 incubator.[10]
-
Add MTT Reagent: Add 10-15 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[10][15]
-
Incubate with MTT: Return the plate to the incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15][17]
-
Solubilize Formazan: Carefully aspirate the medium (for adherent cells) and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[10][15]
-
Measure Absorbance: Shake the plate gently for 5-15 minutes to ensure complete solubilization.[16] Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[10][16]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
LAT1-Mediated mTORC1 Signaling Pathway
LAT1 facilitates the uptake of essential amino acids like leucine, which is a key activator of the mTORC1 signaling pathway.[19] Leucine influx signals through cellular sensors to activate mTORC1, which in turn promotes protein synthesis, lipid synthesis, and cell growth while inhibiting autophagy.[19][20] Inhibition of LAT1 starves the cell of leucine, leading to mTORC1 inactivation and suppression of cell proliferation.[3][5]
Caption: LAT1-mTORC1 signaling pathway.
Experimental Workflow for Validating a LAT1 Inhibitor
The process of validating a novel compound as a specific LAT1 inhibitor follows a logical progression from direct target engagement to cellular effects.
Caption: Workflow for LAT1 inhibitor validation.
Conclusion
The validation of a specific molecular target is paramount in modern drug development. While this compound exhibits anti-proliferative properties, the available evidence strongly suggests its primary mechanism of action is the inhibition of methionine adenosyltransferase (MAT), leading to a global disruption of cellular methylation. There is insufficient evidence to validate this compound as a specific and potent inhibitor of the LAT1 transporter.
For researchers aiming to specifically study the roles of the LAT1 transporter or develop drugs targeting it, well-characterized inhibitors such as JPH203 and BCH are superior tools. JPH203, in particular, offers high potency and selectivity, making it a valuable compound for dissecting the downstream consequences of LAT1 inhibition in cancer and other diseases. Future investigations into novel LAT1 inhibitors should follow a rigorous validation workflow to confirm direct target engagement, cellular activity, and specificity.
References
- 1. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Ablation of LAT1 Inhibits Growth of Liver Cancer Cells and Downregulates mTORC1 Signaling | MDPI [mdpi.com]
- 6. Depletion of S-adenosyl-L-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of S-adenosyl-l-methionine with this compound potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JPH203 | KYT-0353 | LAT-1 inhibitor | TargetMol [targetmol.com]
- 11. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small molecule inhibitors provide insights into the relevance of LAT1 and LAT2 in materno‐foetal amino acid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. researchgate.net [researchgate.net]
- 20. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Cycloleucine vs. BCH: A Comparative Analysis for Blocking Amino acid Transport
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug development, the inhibition of amino acid transport is a critical area of investigation, particularly in cancer research and neuroscience. Among the chemical tools used to probe these transport systems, cycloleucine and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) are two prominent inhibitors. This guide provides an objective, data-driven comparison of their performance in blocking amino acid transport, complete with experimental protocols and pathway visualizations to aid in experimental design and interpretation.
At a Glance: this compound vs. BCH
| Feature | This compound | 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) |
| Primary Target(s) | Systems A, ASC, and L for neutral amino acid transport.[1][2] | Primarily System L (LAT1).[3][4] |
| Mechanism of Action | Competitive inhibitor of amino acid transport.[1][2] Also reported to inhibit S-adenosyl-methionine mediated methylation. | Selective and competitive inhibitor of the L-type amino acid transporter 1 (LAT1).[4] |
| Reported IC50/Ki Values | Specific Ki/IC50 values for individual transporters are not readily available in comparative studies. Its broad specificity makes direct quantitative comparison challenging. | IC50 for L-leucine uptake inhibition via LAT1 reported in the range of 73.1 to 78.8 µM in various cancer cell lines.[3] Another potent and selective LAT1 inhibitor, JPH-203, shows an IC50 of 0.06 µM in HT-29 cells.[4] |
| Downstream Signaling Effects | Less characterized in the context of direct mTOR signaling inhibition. Its broader impact on amino acid availability suggests potential indirect effects on mTOR. | Well-documented inhibitor of the mTORC1 signaling pathway by blocking leucine uptake.[5] |
| Selectivity | Broad-spectrum inhibitor of neutral amino acid transporters.[1][2] | Highly selective for System L transporters, particularly LAT1.[4] |
Mechanism of Action and Specificity
This compound , a non-metabolizable analog of leucine, exhibits a broad inhibitory profile against neutral amino acid transport systems.[2] Experimental evidence indicates that it affects the high-affinity uptake systems for a range of amino acids, including those transported by System A, System ASC, and System L.[1][2] This broad specificity can be advantageous for studies aiming to achieve a general blockade of neutral amino acid uptake but poses a challenge when dissecting the role of a specific transporter.
BCH , on the other hand, is a more selective tool. It is widely recognized as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids such as leucine.[3][4] This selectivity makes BCH a valuable reagent for investigating the specific roles of LAT1 in cellular processes, particularly in cancer cells where LAT1 is often overexpressed.
Impact on mTOR Signaling
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and proliferation, and its activity is tightly linked to amino acid availability, especially leucine.
BCH , by directly inhibiting the uptake of leucine via LAT1, has a well-documented inhibitory effect on the mTORC1 signaling cascade.[5] This leads to the dephosphorylation of downstream mTORC1 targets like S6K1 and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest.
The effect of This compound on the mTOR pathway is less direct. By inhibiting a broader range of amino acid transporters, this compound can lead to a more general depletion of intracellular amino acid pools. While this is expected to impact mTORC1 activity, the specific signaling consequences are not as clearly defined as for the more targeted inhibition by BCH.
Experimental Protocols
Amino Acid Uptake Inhibition Assay using Radiolabeled Substrates
This protocol is a standard method to quantify the inhibition of amino acid transport.
Materials:
-
Cultured cells (e.g., cancer cell lines like HeLa or specific cell lines expressing the transporter of interest)
-
24-well or 96-well cell culture plates
-
Radiolabeled amino acid (e.g., [3H]-L-leucine)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer
-
This compound and/or BCH solutions at various concentrations
-
Cell lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer. Add KRH buffer containing the desired concentration of the inhibitor (this compound or BCH) or vehicle control to each well and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled amino acid (e.g., [3H]-L-leucine) to each well to initiate the uptake. The final concentration of the radiolabeled substrate should be carefully chosen based on the Km of the transporter.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes). The incubation time should be within the linear range of uptake for the specific cell line and transporter.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of each lysate to normalize the radioactivity counts. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of mTOR Pathway Activation
This protocol allows for the assessment of the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cultured cells treated with this compound, BCH, or control.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, BCH, or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target.
Visualizing the Mechanisms
Signaling Pathway of mTORC1 Inhibition by Amino Acid Transport Blockers
Caption: Inhibition of amino acid transporters by this compound or BCH blocks leucine uptake, leading to mTORC1 inactivation.
Experimental Workflow for Comparing this compound and BCH
Caption: A typical workflow for the comparative analysis of this compound and BCH on amino acid transport and cell signaling.
Conclusion
Both this compound and BCH are effective tools for inhibiting amino acid transport, but their utility depends on the specific research question. BCH offers high selectivity for System L (LAT1), making it ideal for studying the specific roles of this transporter and its downstream effects on mTORC1 signaling. This compound, with its broader inhibitory profile, is more suited for studies requiring a general blockade of neutral amino acid transport. The choice between these two inhibitors should be guided by the desired level of specificity and the particular amino acid transport systems under investigation. The provided experimental protocols and visualizations serve as a foundation for designing and interpreting experiments aimed at elucidating the intricate roles of amino acid transport in cellular physiology and disease.
References
- 1. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Cycloleucine and Other Non-Metabolizable Amino Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cycloleucine with other non-metabolizable amino acid analogs, focusing on their mechanisms of action, inhibitory properties, and experimental applications. The information presented is supported by experimental data to aid in the selection of the most appropriate analog for specific research needs.
Introduction to Non-Metabolizable Amino Acid Analogs
Non-metabolizable amino acid analogs are synthetic molecules that structurally resemble natural amino acids but are not utilized in cellular metabolism. Their primary utility in research lies in their ability to competitively inhibit various cellular processes involving amino acids, such as transport across cell membranes and enzymatic reactions. By mimicking natural amino acids, these analogs can serve as powerful tools to probe the function of amino acid transporters and enzymes, and to develop therapeutic agents that target these pathways. This guide focuses on a comparative study of three such analogs: this compound, 2-aminobicyclo[1][1][2]heptane-2-carboxylic acid (BCH), and α-aminoisobutyric acid (AIB).
Mechanisms of Action
The primary mechanisms of action for these analogs involve the competitive inhibition of amino acid transporters and key enzymes involved in amino acid metabolism.
This compound exhibits a broad range of inhibitory activities. It is known to affect the high-affinity amino acid transport systems A, ASC, and L, which are responsible for the uptake of neutral amino acids.[3] Beyond its effects on transport, this compound acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM).[4][5] SAM is a universal methyl donor for numerous cellular reactions, including nucleic acid and protein methylation. By inhibiting MAT, this compound can disrupt these essential methylation processes.[4][5] Additionally, this compound has been identified as an antagonist of the NMDA receptor-associated glycine receptor, with a reported Ki of 600 μM.[1]
2-Aminobicyclo[1][1][2]heptane-2-carboxylic acid (BCH) is a more specific inhibitor, primarily targeting the L-type amino acid transporter 1 (LAT1).[6] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine, and is often overexpressed in cancer cells to meet their high metabolic demands.[6][7] By competitively inhibiting LAT1, BCH can restrict the supply of essential amino acids to cancer cells, leading to the suppression of cell growth and induction of apoptosis.[6][7]
α-Aminoisobutyric acid (AIB) is a synthetic amino acid that is primarily used to study the activity of amino acid transport System A. System A is a sodium-dependent transport system for small neutral amino acids.
Comparative Performance Data
The following tables summarize the available quantitative data on the inhibitory potency of this compound, BCH, and AIB. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented values are collated from various sources.
| Analog | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | NMDA Receptor (Glycine Site) | Ki | 600 μM | In vitro | [1] |
| Methionine Adenosyltransferase (MAT) | Inhibition | Competitive | In vitro | [4] | |
| BCH | L-type Amino Acid Transporter 1 (LAT1) | IC50 | 75.3 ± 6.7 μM | KB cells ([¹⁴C]-leucine uptake) | [8] |
| L-type Amino Acid Transporter 1 (LAT1) | IC50 | 78.8 ± 3.5 μM | Saos2 cells ([¹⁴C]-leucine uptake) | [8] | |
| L-type Amino Acid Transporter 1 (LAT1) | Ki | 50.0–55.1 µM | hCMEC/D3 cells | [9] | |
| AIB | System A Amino Acid Transporter | - | - | - | - |
Data for AIB's direct inhibitory constant (Ki or IC50) on System A was not available in the initial search results.
Signaling Pathways and Experimental Workflows
The interactions of these analogs with cellular machinery can be visualized through signaling pathways and experimental workflows.
Caption: this compound's dual inhibitory action on MAT and amino acid transporters.
Caption: BCH competitively inhibits LAT1, leading to reduced cell growth and apoptosis.
Caption: A generalized workflow for determining the Ki of a transport inhibitor.
Experimental Protocols
Protocol: Determination of Inhibitory Constant (Ki) for Amino Acid Transporter Inhibitors using a Radiolabeled Substrate Uptake Assay
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a non-metabolizable amino acid analog against a specific amino acid transporter.
1. Materials:
-
Cell line expressing the target amino acid transporter (e.g., HEK293 cells transfected with the transporter gene).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Radiolabeled amino acid substrate (e.g., [³H]-Leucine or [¹⁴C]-Leucine) specific for the transporter.
-
Non-metabolizable amino acid analog (inhibitor) of interest (e.g., this compound, BCH).
-
Scintillation cocktail and scintillation counter.
-
Multi-well cell culture plates (e.g., 24-well plates).
2. Cell Culture and Seeding:
-
Culture the cells expressing the target transporter under standard conditions.
-
Seed the cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
3. Uptake Assay:
-
On the day of the assay, wash the cell monolayer twice with pre-warmed PBS.
-
Prepare a series of solutions containing a fixed, sub-saturating concentration of the radiolabeled substrate and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Add the assay solutions to the respective wells and incubate for a predetermined time at 37°C. The incubation time should be within the linear range of uptake for the substrate.
-
To terminate the uptake, rapidly aspirate the assay solution and wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the measured uptake (in counts per minute or disintegrations per minute) against the logarithm of the inhibitor concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake of the radiolabeled substrate by 50%.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) Where:
-
[S] is the concentration of the radiolabeled substrate used in the assay.
-
Km is the Michaelis-Menten constant of the transporter for the substrate. The Km value should be determined in separate saturation kinetic experiments.
-
Conclusion
This compound, BCH, and AIB are valuable tools for studying amino acid transport and metabolism. This compound offers broad inhibitory activity against multiple transport systems and a key metabolic enzyme, making it suitable for studies investigating general amino acid-dependent processes. In contrast, BCH provides high specificity for the L-type amino acid transporter LAT1, rendering it an excellent choice for research focused on this particular transporter, especially in the context of cancer biology. While quantitative data for AIB's inhibitory properties are less readily available in the reviewed literature, it remains a useful tool for probing System A transport. The selection of the appropriate analog will depend on the specific research question, the target transporter or enzyme, and the desired level of specificity. The provided data and protocols aim to facilitate this selection process and guide the design of robust experimental investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cycloleucine Uptake with SLC7A5 Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a critical mediator of cellular uptake for large neutral amino acids, including essential amino acids like leucine.[1] Its frequent upregulation in various human cancers to fuel anabolic processes and activate mTORC1 signaling has made it a promising target for therapeutic intervention and diagnostic imaging.[1][2] Cycloleucine, a non-metabolizable analog of leucine, is often utilized as a tracer to measure the activity of amino acid transporters like LAT1. This guide provides a comprehensive comparison of experimental data and methodologies for the cross-validation of this compound (and other LAT1 substrate) uptake with SLC7A5 gene expression, offering a valuable resource for researchers in oncology and metabolic studies.
Data Summary: Correlating Uptake and Expression
The following table summarizes quantitative data from studies investigating the relationship between the uptake of LAT1 substrates and the expression of SLC7A5.
| Cell Line/Tissue | Substrate | Key Findings | Reference |
| hCMEC/D3 vs. NKIM-6 | [¹³C₆, ¹⁵N]-L-leucine | hCMEC/D3 cells showed significantly higher [¹³C₆, ¹⁵N]-L-leucine uptake, which correlated with higher SLC7A5 mRNA and LAT1 protein expression compared to NKIM-6 cells.[3][4] | --INVALID-LINK-- |
| Mouse Skeletal Muscle | Phenylalanine | Muscle-specific knockout of Slc7a5 (MS-Slc7a5-KO) resulted in reduced Slc7a5 mRNA expression and consequently reduced phenylalanine uptake.[5] | --INVALID-LINK-- |
| Estrogen-Receptor Positive Breast Cancer | - | High SLC7A5 protein expression was found to correspond to high mRNA expression. SLC7A5 mRNA expression positively correlated with the proliferation marker Ki-67.[6] | --INVALID-LINK-- |
| Colorectal Cancer | - | A significant positive correlation was observed between SLC7A5 protein and mRNA expression levels (Spearman's r = 0.5360, p<0.0001).[7] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common protocols for assessing amino acid uptake and SLC7A5 gene expression.
Amino Acid Uptake Assay (using radiolabeled or stable isotope-labeled substrates)
This protocol is a generalized procedure based on common practices for measuring the uptake of amino acid analogs like this compound or labeled leucine.
-
Cell Culture: Plate cells (e.g., cancer cell lines, endothelial cells) in multi-well plates and grow to a desired confluency (typically 80-90%).
-
Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired pH.[8]
-
Pre-incubation: Add the transport buffer to each well and pre-incubate the plates at 37°C for 15-30 minutes to allow the cells to equilibrate.[8][9]
-
Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding the transport buffer containing the labeled substrate (e.g., [¹⁴C]this compound, [³H]leucine, or [¹³C₆, ¹⁵N]-L-leucine) at a known concentration.[3][8] For determining non-specific uptake, a parallel set of wells should include a high concentration of an unlabeled competitive inhibitor (e.g., JPH203, BCH, or a large excess of unlabeled leucine).[3][9]
-
Incubation: Incubate the cells with the substrate for a defined period (e.g., 1-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer to remove extracellular substrate.
-
Cell Lysis and Quantification:
-
Radiolabeled Substrates: Lyse the cells with a suitable lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[9] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[8]
-
Stable Isotope-Labeled Substrates: After washing, lyse the cells and quantify the intracellular concentration of the labeled substrate using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3][4]
-
-
Normalization: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data per milligram of protein.[8]
SLC7A5 Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the key steps for quantifying SLC7A5 mRNA levels.
-
RNA Extraction: Isolate total RNA from cultured cells or tissue samples using a commercial RNA extraction kit following the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for SLC7A5, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR system. The cycling conditions will typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
Visualizing the Workflow and Pathway
To better illustrate the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for cross-validating amino acid uptake with gene expression.
Caption: SLC7A5-mediated uptake and its link to mTORC1 signaling and gene regulation.
References
- 1. Gene - SLC7A5 [maayanlab.cloud]
- 2. What are SLC7A5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SLC7A5 is linked to increased expression of genes related to proliferation and hypoxia in estrogen-receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
Investigating the Enigma of Cycloleucine: A Guide to Confirming Protein Synthesis Inhibition with the Puromycin Assay
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecules is paramount. Cycloleucine, a non-metabolizable amino acid analogue, has been a subject of interest for its potential therapeutic applications. While primarily recognized as an inhibitor of S-adenosylmethionine (SAM) synthesis and consequently nucleic acid methylation, its role as a direct protein synthesis inhibitor remains an area ripe for investigation. This guide provides a comprehensive framework for utilizing the robust and widely accepted puromycin-based Surface Sensing of Translation (SUnSET) assay to definitively confirm and quantify the inhibitory effect of this compound on global protein synthesis.
This document outlines the principles of the puromycin assay, offers a detailed experimental protocol, compares this method with other available techniques for measuring protein synthesis, and presents the necessary visualizations to understand the experimental workflow and the putative mechanism of action.
The Puromycin Assay: A Powerful Tool for Quantifying Protein Synthesis
The puromycin assay is a non-radioactive method to measure the rate of global protein synthesis in cells. Puromycin, an aminonucleoside antibiotic, structurally mimics the 3' end of an aminoacyl-tRNA. During translation, it enters the ribosomal A-site and is incorporated into the nascent polypeptide chain. This incorporation terminates translation, resulting in puromycylated peptides that can be detected and quantified using an anti-puromycin antibody, typically via Western blotting. The intensity of the puromycin signal is directly proportional to the rate of protein synthesis.
Experimental Protocol: The SUnSET (Surface Sensing of Translation) Assay
The SUnSET assay is a widely adopted, simple, and effective method for measuring protein synthesis in cultured cells and tissues.
Materials:
-
Cell culture reagents
-
This compound (or other inhibitors to be tested)
-
Puromycin solution (e.g., 10 mg/mL in water)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-puromycin antibody
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere and grow. Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle-only control group.
-
Puromycin Labeling: Approximately 15-30 minutes before harvesting the cells, add puromycin to the culture medium at a final concentration of 1-10 µg/mL. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the puromycin signal in each lane. Normalize these values to a loading control (e.g., actin or tubulin) to account for any variations in protein loading.
This compound's Putative Mechanism and the Rationale for the Puromycin Assay
This compound is primarily known to inhibit methionine adenosyltransferase, leading to a depletion of S-adenosylmethionine (SAM), a universal methyl donor.[1][2] This has profound effects on nucleic acid methylation, which can indirectly influence gene expression and, consequently, protein synthesis.[3] One study on BHK cells suggested that this compound does not primarily affect methionine uptake and its use for protein biosynthesis, hinting that any impact on protein synthesis might be a secondary effect.[4]
However, as a structural analogue of the amino acid leucine, another plausible, yet less explored, mechanism is the direct interference with protein synthesis at the level of translation. This compound could potentially act as a competitive inhibitor of leucyl-tRNA synthetase, the enzyme responsible for charging tRNA with leucine.[5][6] A reduction in the pool of charged leucyl-tRNA would stall ribosomes at leucine codons, thereby inhibiting overall protein synthesis.
The puromycin assay is an ideal method to investigate this potential direct effect. By measuring the global rate of polypeptide chain elongation, it can detect any downstream inhibition of protein synthesis, regardless of the specific upstream mechanism.
Comparison with Alternative Methods for Measuring Protein Synthesis
While the puromycin assay is a robust and convenient method, several other techniques are available to measure protein synthesis, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| Puromycin Assay (SUnSET) | Incorporation of puromycin into nascent polypeptide chains, detected by Western blot.[7] | Non-radioactive, relatively simple and fast, provides a global measure of protein synthesis. | Indirect measurement, potential for off-target effects of puromycin at high concentrations. |
| Radioactive Amino Acid Incorporation | Incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine, ³H-leucine) into newly synthesized proteins. | Direct and sensitive measurement. | Requires handling of radioactive materials, more complex protocol. |
| Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) | Incorporation of non-canonical amino acids (e.g., azidohomoalanine) followed by fluorescent labeling via click chemistry.[8] | Non-radioactive, allows for visualization and cell sorting. | Can be more expensive, may require specialized reagents. |
| Polysome Profiling | Separation of mRNAs based on the number of associated ribosomes by sucrose gradient centrifugation. | Provides information on the translational status of specific mRNAs. | Technically demanding, requires a large amount of starting material, indirect measure of protein synthesis. |
Visualizing the Workflow and Mechanisms
To aid in the conceptual understanding of the experimental process and the potential mechanisms of this compound action, the following diagrams are provided.
Conclusion
While this compound's role as a methylation inhibitor is well-established, its direct impact on protein synthesis warrants further, more direct investigation. The puromycin-based SUnSET assay offers a reliable, accessible, and quantitative method to elucidate this aspect of this compound's mechanism of action. By employing the detailed protocol and considering the comparative advantages of this technique, researchers can generate robust data to confirm and quantify the extent to which this compound inhibits protein synthesis, thereby providing a more complete understanding of its cellular effects and therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Transcriptome analysis of the inhibitory effect of this compound on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of this compound, an inhibitor of s-adenosylmethionine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sonar.rero.ch [sonar.rero.ch]
- 6. Role of leucyl-tRNA synthetase in regulation of branched-chain amino-acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of protein synthesis in Drosophila larvae using puromycin labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A flow-cytometry-based assessment of global protein synthesis in human senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
comparing diagnostic accuracy of cycloleucine-PET with FDG-PET for brain tumors
For researchers and drug development professionals navigating the landscape of neuro-oncology imaging, the choice of positron emission tomography (PET) tracer is a critical decision that influences diagnostic accuracy and treatment planning. This guide provides an objective comparison between the amino acid tracer, ¹⁸F-fluciclovine (a synthetic cycloleucine analog), and the glucose analog, ¹⁸F-fluorodeoxyglucose (FDG), for the diagnosis and assessment of brain tumors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Diagnostic Accuracy
The diagnostic performance of ¹⁸F-fluciclovine-PET and FDG-PET in differentiating recurrent brain tumors from post-treatment changes has been a key area of investigation. The following table summarizes the quantitative data from comparative studies.
| Performance Metric | ¹⁸F-Fluciclovine-PET | ¹⁸F-FDG-PET | Reference Study |
| Sensitivity | 86% - 94% | 78% - 82% | |
| Specificity | 88% - 100% | 63% - 75% | |
| Positive Predictive Value (PPV) | 92% - 100% | 75% - 80% | |
| Negative Predictive Value (NPV) | 75% - 90% | 68% - 78% | |
| Accuracy | 88% - 94% | 73% - 78% |
Note: The ranges presented are aggregated from multiple studies to provide a comprehensive overview. Performance can vary based on the specific type of brain tumor and the criteria used for image interpretation.
Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation and potential replication.
Patient Population and Preparation
A typical study cohort includes patients with a history of primary brain tumors, such as high-grade gliomas, who have undergone prior treatment (surgery, radiation, chemotherapy) and are suspected of tumor recurrence.
-
Inclusion Criteria: Patients with new or enlarging contrast-enhancing lesions on MRI.
-
Exclusion Criteria: Contraindications to PET or MRI, pregnancy, or other concurrent malignancies.
-
Patient Preparation for FDG-PET: Patients are required to fast for at least 6 hours prior to the scan to minimize background glucose uptake in normal brain tissue. Blood glucose levels are measured before tracer injection and should ideally be below 150 mg/dL.
-
Patient Preparation for ¹⁸F-Fluciclovine-PET: No fasting is required for ¹⁸F-fluciclovine-PET, which is an advantage in the clinical setting.
Image Acquisition and Analysis
-
Radiotracer Injection: Patients are typically injected intravenously with a weight-based dose of either ¹⁸F-FDG or ¹⁸F-fluciclovine.
-
Uptake Period: For FDG, the uptake period is typically 30-60 minutes. For ¹⁸F-fluciclovine, brain imaging is usually initiated within 5-10 minutes post-injection.
-
Scanning: PET scans of the brain are acquired for 15-20 minutes. The data is often co-registered with recent MRI scans (T1-weighted contrast-enhanced and T2-weighted FLAIR sequences) for anatomical correlation.
-
Image Analysis: Regions of interest (ROIs) are drawn around the suspected tumor area and in contralateral normal brain tissue. The standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, is calculated. Tumor-to-background ratios (TBRs) are often determined by comparing the SUVmax in the lesion to the SUVmean in a reference region of normal brain tissue. A positive scan is typically defined by a certain threshold of tracer uptake relative to the background.
Visualizing the Mechanisms and Workflows
Biochemical Pathways of PET Tracers
The differential uptake of ¹⁸F-fluciclovine and FDG in brain tumors is a direct result of their distinct metabolic pathways. Tumor cells exhibit increased glucose metabolism (the Warburg effect) and upregulated amino acid transport to support rapid proliferation.
Caption: Metabolic pathways of ¹⁸F-FDG and ¹⁸F-fluciclovine in brain tumor cells.
Experimental Workflow for Comparative PET Imaging
The process of comparing these two tracers in a clinical research setting follows a structured workflow to ensure data integrity and patient safety.
Caption: Workflow for a comparative study of PET tracers in brain tumor imaging.
Discussion and Conclusion
The data indicates that ¹⁸F-fluciclovine-PET generally offers higher specificity and accuracy than FDG-PET for the detection of recurrent brain tumors. The primary advantage of ¹⁸F-fluciclovine stems from the low uptake of amino acids in normal brain tissue, providing a higher tumor-to-background contrast. Conversely, the high physiological glucose uptake in the normal brain parenchyma, particularly the gray matter, can obscure tumor tissue on FDG-PET scans, leading to lower specificity.
Furthermore, inflammatory processes, which are common after radiation therapy, can also lead to increased glucose metabolism, resulting in false-positive findings on FDG-PET. Amino acid tracers like ¹⁸F-fluciclovine are less prone to uptake by inflammatory cells, which contributes to their superior specificity in the post-treatment setting.
A Comparative Guide to Cycloleucine and Other Methyltransferase Inhibitors for Studying Methyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cycloleucine and other common inhibitors used to study the activity of methyltransferases, a critical class of enzymes in epigenetic regulation and various cellular processes. This document offers supporting experimental data, detailed protocols for key assays, and visual aids to facilitate understanding of the underlying mechanisms and experimental workflows.
Introduction to Methyltransferase Inhibition
Methyltransferases (MTs) are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a substrate, which can include DNA, RNA, proteins (such as histones), and small molecules. This methylation plays a crucial role in regulating gene expression, protein function, and signaling pathways. Dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, making MTs attractive targets for therapeutic intervention and key subjects of basic research.
Inhibitors of methyltransferases are invaluable tools for elucidating the function of these enzymes and for validating them as drug targets. These inhibitors can be broadly categorized based on their mechanism of action, such as competitive inhibitors of the SAM cofactor, substrate-competitive inhibitors, or allosteric inhibitors.
This compound: A General Inhibitor of Methylation
This compound, a non-metabolizable analog of methionine, acts as a general inhibitor of methylation. Its primary mechanism of action is the competitive inhibition of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of SAM from methionine and ATP.[1] By depleting the cellular pool of SAM, this compound effectively reduces the methylation of various substrates, including DNA, RNA, and proteins.[1] This broad activity makes this compound a useful tool for studying the global effects of methylation but limits its application for investigating specific methyltransferases.
Comparison of this compound with Other Methyltransferase Inhibitors
A variety of other compounds have been identified and developed to inhibit specific methyltransferases or families of methyltransferases with greater specificity than this compound. This section compares this compound with some of the most commonly used inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Key Features & Limitations |
| This compound | Methionine Adenosyltransferase (MAT) | Competitive inhibitor of MAT, leading to SAM depletion. | Ki of 600 μM for NMDA receptor-associated glycine receptor.[2][3] Specific IC50 for MAT varies. | Broad-spectrum inhibition of all SAM-dependent methylation. Useful for studying global methylation. Lacks specificity for individual methyltransferases. |
| 5-aza-2'-deoxycytidine (Decitabine) | DNA Methyltransferases (DNMTs) | Covalent incorporation into DNA, trapping DNMTs and leading to their degradation. | In the low nanomolar to micromolar range, depending on the cell line and conditions. | Specific for DNMTs. Clinically approved for myelodysplastic syndrome.[4] Can cause DNA damage and cytotoxicity. |
| BIX-01294 | G9a and G9a-like protein (GLP) histone methyltransferases | Competitive inhibitor at the histone substrate binding site. | G9a: ~1.7-1.9 µM, GLP: ~0.7-0.9 µM.[5][6] | Highly selective for G9a/GLP. Useful for studying the role of H3K9 methylation. Reversible inhibitor. |
| Chaetocin | SUV39H1 histone methyltransferase and other lysine methyltransferases | SAM-competitive inhibitor. | In the nanomolar range for SUV39H1. IC50 for AML cell lines ranges from 50-200 nM.[7] | Potent inhibitor of H3K9 trimethylation. Can induce apoptosis and cell differentiation. May have off-target effects. |
Note: IC50 values can vary significantly depending on the assay conditions, substrate concentrations, and the specific enzyme isoform used. The values presented here are for comparative purposes and are derived from various sources.[5][6][7]
Signaling Pathways and Experimental Workflows
The inhibition of methyltransferases can have profound effects on various cellular signaling pathways. For instance, DNA methylation, regulated by DNMTs, is known to influence the Wnt/β-catenin signaling pathway by silencing the expression of Wnt antagonists.[8][9][10] Similarly, histone methylation, controlled by enzymes like G9a and SUV39H1, plays a role in the transforming growth factor-β (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[2][11][12]
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
This section provides detailed methodologies for three common types of methyltransferase activity assays.
Radioactive Filter-Binding Assay
This is a classic and direct method for measuring methyltransferase activity using a radiolabeled methyl donor.
Materials:
-
Purified methyltransferase
-
Substrate (e.g., histones, DNA)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor stock solutions (e.g., this compound, BIX-01294, chaetocin) dissolved in an appropriate solvent (e.g., DMSO, water)
-
Stop solution (e.g., 10% trichloroacetic acid - TCA)
-
Wash buffer (e.g., 70% ethanol)
-
Glass fiber filter papers
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a typical 25 µL reaction, add:
-
12.5 µL of 2x Assay Buffer
-
2.5 µL of substrate solution
-
1 µL of inhibitor or vehicle control
-
5 µL of purified methyltransferase
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 10 minutes.
-
Initiate the reaction by adding 4 µL of [³H]-SAM.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 75 µL of cold 10% TCA.
-
Spot the entire reaction mixture onto a glass fiber filter paper.
-
Wash the filter papers three times with cold 10% TCA to remove unincorporated [³H]-SAM.
-
Perform a final wash with 70% ethanol.
-
Allow the filter papers to air dry completely.
-
Place each filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts per minute (CPM) of the inhibitor-treated samples to the vehicle control.
Fluorescence-Based Coupled Enzyme Assay
This method offers a non-radioactive, continuous assay format suitable for high-throughput screening.
Materials:
-
Purified methyltransferase
-
Substrate
-
S-adenosylmethionine (SAM)
-
Inhibitor stock solutions
-
Coupled enzyme system (e.g., SAH hydrolase and adenosine deaminase)
-
Fluorescent probe (e.g., a probe that reacts with a product of the coupled reaction)
-
Assay buffer
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing the assay buffer, coupled enzyme system, and fluorescent probe.
-
Dispense the master mix into the wells of the microplate.
-
Add the substrate and SAM to each well.
-
Add the inhibitor at various concentrations or the vehicle control to the appropriate wells.
-
Initiate the reaction by adding the purified methyltransferase to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition by comparing the velocities of the inhibitor-treated wells to the vehicle control.
ELISA-Based Colorimetric Assay
This assay is an endpoint, antibody-based method often used for DNA methyltransferase activity.
Materials:
-
DNA methyltransferase (e.g., DNMT1)
-
DNA substrate (e.g., a synthetic oligonucleotide with CpG sites) coated on a microplate
-
S-adenosylmethionine (SAM)
-
Inhibitor stock solutions (e.g., 5-aza-2'-deoxycytidine)
-
Primary antibody specific for 5-methylcytosine (5-mC)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate that produces a colorimetric signal (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
To the DNA-coated wells, add the reaction mixture containing assay buffer, SAM, and the purified DNMT enzyme.
-
Add the inhibitor at various concentrations or the vehicle control to the appropriate wells.
-
Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 1-2 hours).
-
Wash the wells multiple times with wash buffer to remove the reaction components.
-
Add the diluted primary antibody (anti-5-mC) to each well and incubate for 1 hour at room temperature.
-
Wash the wells again to remove unbound primary antibody.
-
Add the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound secondary antibody.
-
Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the vehicle control.
Conclusion
The choice of a methyltransferase inhibitor and the assay method depends on the specific research question. This compound serves as a valuable tool for investigating the global consequences of impaired methylation. However, for studying the function of specific methyltransferases, more selective inhibitors such as 5-aza-2'-deoxycytidine for DNMTs, or BIX-01294 and chaetocin for specific histone methyltransferases, are more appropriate. The experimental protocols provided in this guide offer robust methods for quantifying the activity of methyltransferases and for evaluating the potency of their inhibitors. Careful consideration of the advantages and limitations of each inhibitor and assay platform will enable researchers to design and execute experiments that yield clear and interpretable results in the dynamic field of epigenetics and drug discovery.
References
- 1. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic regulation of TGF-β pathway and its role in radiation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The DNA Methylation Status of Wnt and Tgfβ Signals Is a Key Factor on Functional Regulation of Skeletal Muscle Satellite Cell Development [frontiersin.org]
- 4. epigentek.com [epigentek.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. The SUV39H1 inhibitor chaetocin induces differentiation and shows synergistic cytotoxicity with other epigenetic drugs in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant DNA methylation of WNT pathway genes in the development and progression of CIMP-negative colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt signaling pathway is epigenetically regulated by methylation of Wnt antagonists in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Epigenetic Reprogramming of TGF-β Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LAT1 Inhibitors: Cycloleucine vs. JPH203
For researchers, scientists, and drug development professionals, understanding the nuances of L-type amino acid transporter 1 (LAT1) inhibitors is critical for advancing cancer therapeutics. This guide provides a comprehensive comparison of two such inhibitors: the investigational drug JPH203 and the non-proteinogenic amino acid Cycloleucine.
LAT1 is a crucial transporter for large neutral amino acids, such as leucine, and is overexpressed in a wide variety of cancers to meet the high metabolic demands of tumor growth. Its inhibition presents a promising strategy for cancer treatment. This comparison delves into the available experimental data on JPH203 and this compound, focusing on their efficacy, selectivity, and mechanism of action as LAT1 inhibitors.
At a Glance: Key Differences
| Feature | JPH203 | This compound |
| Potency (IC50 for LAT1) | High (nM to low µM range) | Low (mM range suggested) |
| Selectivity for LAT1 | High selectivity over LAT2 | Non-specific, affects multiple amino acid transport systems |
| Mechanism of Action | Competitive, non-transportable blocker | Competitive inhibitor of amino acid transport |
| Effect on mTOR Pathway | Well-documented inhibition | Not well-characterized in the context of LAT1 inhibition |
| Clinical Development | Has undergone Phase I clinical trials | Primarily used as a research tool |
In-Depth Analysis
JPH203: A Highly Potent and Selective LAT1 Inhibitor
JPH203 has emerged as a leading LAT1 inhibitor in preclinical and early clinical development. It is a tyrosine analog that acts as a potent and selective competitive inhibitor of LAT1.[1][2]
Potency: JPH203 demonstrates high potency in inhibiting LAT1-mediated leucine uptake, with IC50 values typically in the nanomolar to low micromolar range across various cancer cell lines. For instance, in HT-29 colorectal cancer cells, the IC50 for leucine uptake inhibition was reported to be as low as 0.06 µM.[3][4] In Saos2 human osteosarcoma cells, the IC50 for L-leucine uptake inhibition was 1.31 µM.[5][6] The inhibition constant (Ki) for JPH203 has been reported to be 38.7 nM, highlighting its strong binding affinity for LAT1.
Selectivity: A key advantage of JPH203 is its high selectivity for LAT1 over other amino acid transporters, particularly LAT2. In Saos2 cells, which express both LAT1 and LAT2, JPH203 potently inhibited L-leucine uptake, while its effect on FOB cells, which have weaker LAT1 expression, was significantly less pronounced (IC50 of 92.12 µM).[5][6] This selectivity is crucial for minimizing off-target effects and potential toxicity.
Mechanism of Action: JPH203 acts as a competitive, non-transportable blocker of LAT1.[1] By binding to the transporter, it prevents the uptake of essential amino acids like leucine. This deprivation of crucial nutrients leads to the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][4] Inhibition of the mTOR pathway by JPH203 has been observed in various cancer cell lines, resulting in cell cycle arrest and apoptosis.[3][5]
Clinical Status: JPH203 has completed a Phase I clinical trial in patients with advanced solid tumors, where it was found to be well-tolerated and showed promising anti-tumor activity, particularly in biliary tract cancer.[7]
This compound: A Less Potent and Non-Specific Inhibitor
This compound is a non-metabolizable amino acid analog that has been used in research to study amino acid transport. While it does inhibit amino acid transport, its utility as a specific LAT1 inhibitor is limited by its low potency and lack of specificity.
Potency: Direct IC50 or Ki values for this compound specifically against LAT1 are not readily available in the published literature. However, studies investigating its effects on amino acid transport have utilized concentrations in the millimolar (mM) range to observe an effect. For example, a study on human fibroblasts used 5 mM this compound to inhibit the high-affinity uptake of L-leucine, which is mediated by systems including System L (of which LAT1 is a component).[8][9][10][11] This suggests a significantly lower potency compared to JPH203.
Selectivity: this compound is not a selective inhibitor of LAT1. It has been shown to affect multiple neutral amino acid transport systems, including System A, ASC, and L.[8][9][10][11] This lack of specificity means that its effects cannot be solely attributed to the inhibition of LAT1, making it a less precise tool for studying LAT1 function compared to JPH203.
Mechanism of Action: this compound acts as a competitive inhibitor of amino acid transport.[12] By mimicking natural amino acids, it competes for binding to the transporters. Its effect on the mTOR signaling pathway as a direct consequence of LAT1 inhibition is not well-documented. While it can inhibit nucleic acid methylation, its broader effects on cellular metabolism make it difficult to isolate its specific impact on the LAT1-mTOR axis.[13]
Quantitative Data Summary
Table 1: Comparison of IC50 Values for LAT1 Inhibition (Leucine Uptake)
| Compound | Cell Line | IC50 (µM) | Reference |
| JPH203 | HT-29 (colorectal cancer) | 0.06 | [3][4] |
| S2-hLAT1 (LAT1-expressing cells) | 0.14 | [14] | |
| Saos2 (osteosarcoma) | 1.31 | [5][6] | |
| C4-2 (prostate cancer) | ~5 (estimated for 89% inhibition) | [1] | |
| PC-3 (prostate cancer) | ~5 (estimated for 92% inhibition) | [1] | |
| This compound | Human Fibroblasts (System L) | >5000 (effective concentration) | [8][9][10][11] |
Table 2: Comparison of IC50 Values for Cell Growth Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| JPH203 | HT-29 (colorectal cancer) | 4.1 | [3][4] |
| LoVo (colorectal cancer) | 2.3 | [3] | |
| MKN45 (gastric cancer) | 4.6 | [3] | |
| C4-2 (prostate cancer) | 17.3 | [1] | |
| PC-3 (prostate cancer) | 12.0 | [1] | |
| This compound | Human KB cells | Cytostatic at 10 µg/mL (~77 µM) | [2] |
| Mouse L1210s leukemia cells | Cytostatic at 10 µg/mL (~77 µM) | [2] |
Experimental Protocols
L-Leucine Uptake Inhibition Assay (for JPH203)
This assay measures the ability of an inhibitor to block the uptake of radiolabeled L-leucine into cancer cells expressing LAT1.
-
Cell Culture: Cancer cell lines (e.g., HT-29, Saos2) are cultured to an appropriate confluency in 24-well plates.
-
Pre-incubation: The cells are washed with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution) to eliminate the contribution of sodium-dependent transporters.
-
Inhibition: Cells are incubated with varying concentrations of the inhibitor (JPH203 or this compound) for a specified period.
-
Substrate Addition: A solution containing a fixed concentration of radiolabeled L-[14C]leucine is added to each well and incubated for a short period (e.g., 1-5 minutes) to measure the initial uptake rate.
-
Washing and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[5][14]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor (JPH203 or this compound) and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[14]
Western Blotting for mTOR Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the inhibitor on pathway activation.[1]
Visualizing the Mechanisms
Signaling Pathway of LAT1 Inhibition
Caption: Signaling pathway of LAT1 and its inhibition.
Experimental Workflow for LAT1 Inhibitor Screening
Caption: Experimental workflow for screening LAT1 inhibitors.
Conclusion
Based on the available experimental data, JPH203 is a significantly more potent and selective inhibitor of LAT1 compared to this compound. Its well-defined mechanism of action, involving the direct inhibition of LAT1 and subsequent suppression of the mTOR pathway, coupled with promising early clinical data, positions it as a strong candidate for further development as a cancer therapeutic.
This compound, while capable of inhibiting amino acid transport, lacks the potency and specificity required for a targeted LAT1 inhibitor. Its effects on multiple transport systems complicate the interpretation of its biological activity and limit its therapeutic potential as a LAT1-specific agent. For researchers investigating the specific roles of LAT1 in cancer biology and for the development of novel anti-cancer drugs, highly selective and potent inhibitors like JPH203 are invaluable tools and promising therapeutic candidates.
References
- 1. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells [kjpp.net]
- 7. L‐type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel‐resistant prostate cancer by inhibiting cyclin‐dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. JPH203 | KYT-0353 | LAT-1 inhibitor | TargetMol [targetmol.com]
Assessing the Reproducibility of Cycloleucine-Based Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cycloleucine's performance across various research applications, with a focus on the reproducibility of key findings. This analysis is supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways and workflows.
This compound, a synthetic amino acid analog, has been investigated for its therapeutic potential in oncology and neuroscience, as well as its utility as a metabolic tracer. Its mechanisms of action are primarily attributed to the inhibition of nucleic acid methylation through the depletion of S-adenosylmethionine (SAM), competitive inhibition of amino acid transport, and antagonism of the N-methyl-D-aspartate (NMDA) receptor. This guide synthesizes findings from multiple studies to assess the consistency and reproducibility of these effects.
Anti-Proliferative Effects in Cancer
This compound has demonstrated cytostatic effects in various cancer cell lines. However, the half-maximal inhibitory concentration (IC50) values reported in the literature show variability, which can be attributed to differences in cell lines, experimental conditions, and assay methodologies. A comparative summary of reported IC50 values is presented below to highlight these variations and provide a basis for assessing reproducibility.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Human carcinoma | ~77.4 (10 µg/mL) | [1][2] |
| L1210s | Mouse leukemia | ~77.4 (10 µg/mL) | [1][2] |
Note: The limited publicly available and directly comparable IC50 data for a wider range of cancer cell lines makes a comprehensive reproducibility assessment challenging. Different studies often use varying experimental setups (e.g., incubation times, serum concentrations), which can significantly influence the observed IC50 values.
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models in mice have been conducted to evaluate the in vivo efficacy of this compound. While some studies suggest a reduction in tumor growth, the extent of this inhibition and the experimental details often vary, making direct comparisons difficult. A more standardized reporting of in vivo study parameters is needed to robustly assess the reproducibility of this compound's anti-tumor effects in animal models.
Neurological Effects: NMDA Receptor Antagonism
This compound acts as an antagonist at the glycine modulatory site of the NMDA receptor. Electrophysiological studies have provided quantitative data on this inhibitory effect.
| Parameter | Value | Experimental Condition | Reference |
| IC50 | 24 µM | In the presence of 1 µM glycine | [3][4] |
| IC50 | 1.4 mM | In the presence of 100 µM glycine | [3][4] |
| Ki | 600 µM | [1][2] |
The data consistently demonstrates that this compound's antagonism of the NMDA receptor is dependent on the concentration of the co-agonist glycine, a hallmark of competitive antagonism at this site. This dose-dependent shift in IC50 is a reproducible finding across the cited studies.
Metabolic Effects
Inhibition of S-adenosylmethionine (SAM) Synthesis
A primary mechanism of this compound is the competitive inhibition of methionine adenosyltransferase (MAT), the enzyme responsible for SAM synthesis. This leads to a depletion of intracellular SAM levels, thereby inhibiting methylation reactions crucial for various cellular processes.
| Cell Line | This compound Concentration | SAM Depletion | Reference |
| Primary Rat Hepatocytes | 20 mM | ~50% decline | [5] |
| Jurkat (Human T leukemia) | 20 mM | ~50% decrease | [6] |
The consistent observation of significant SAM depletion in different cell types upon treatment with this compound suggests that this is a reproducible and fundamental aspect of its mechanism of action.
Inhibition of Amino Acid Transport
This compound competes with natural amino acids for transport across the cell membrane. Studies have shown that it particularly affects high-affinity amino acid uptake systems. For instance, in cultured human fibroblasts, 5 mM this compound was found to eliminate the high-affinity uptake of L-alanine, L-proline, and L-leucine.[7] This competitive inhibition of amino acid transport is a consistently reported phenomenon.
Signaling Pathways and Cellular Processes
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine, a branched-chain amino acid, is a known activator of the mTORC1 complex. Given that this compound can interfere with amino acid transport, its impact on the mTOR pathway is of significant interest. However, direct and conclusive evidence from studies specifically investigating the effect of this compound on mTOR signaling, particularly through methods like western blot analysis of key phosphorylated proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1), is currently limited in the readily available literature. Further research is required to establish a reproducible link between this compound treatment and alterations in the mTOR pathway.
Caption: Simplified mTOR signaling pathway activated by amino acids and growth factors.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, a common outcome of its anti-proliferative effects. Transcriptome analysis in myoblasts revealed that this compound treatment can trigger cell cycle arrest in the G1 phase.[8] Flow cytometry is a standard method to quantify the distribution of cells in different phases of the cell cycle.
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Experimental Protocols
To facilitate the reproducibility of research, detailed experimental protocols are crucial. Below are outlines for key assays used to evaluate the effects of this compound.
Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay) and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
S-adenosylmethionine (SAM) Depletion Assay (HPLC-based)
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells.
-
Protein Precipitation: Precipitate proteins from the cell lysate, typically using perchloric acid.
-
Chromatographic Separation: Separate the supernatant using a reversed-phase high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18). An ion-pairing reagent is often included in the mobile phase.
-
Detection: Detect SAM using a UV detector at approximately 254 nm.
-
Quantification: Quantify the SAM concentration by comparing the peak area to a standard curve of known SAM concentrations.[5][9][10][11]
Amino Acid Uptake Competition Assay
-
Cell Preparation: Culture cells to confluence in appropriate plates.
-
Pre-incubation: Wash and pre-incubate the cells in a buffer.
-
Uptake Initiation: Add a solution containing a radiolabeled amino acid (e.g., [3H]-leucine) with or without varying concentrations of this compound.
-
Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of amino acid uptake and the inhibitory effect of this compound.[12][13][14][15][16][17]
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
-
Cell Preparation: Use cultured neurons or transfected HEK293 cells expressing NMDA receptors.
-
Recording Setup: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to evoke an inward current.
-
Antagonist Application: Co-apply the agonist with different concentrations of this compound.
-
Data Acquisition: Record the current responses at a fixed holding potential.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to determine the percentage of inhibition and calculate the IC50 value.[4][17][18][19][20][21]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound blocks NMDA responses in cultured hippocampal neurones under voltage clamp: antagonism at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic determination of S-adenosyl-L-methionine in dietary supplement tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological recordings dataset supporting thesis titled: 'Human NMDA receptors: Functional insights into the two isoforms of the human GluN2A subunit.' - ePrints Soton [eprints.soton.ac.uk]
A Comparative Guide to the Specificity of Cycloleucine for System L Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cycloleucine's performance as an inhibitor of System L amino acid transporters, contrasting it with other widely used alternatives. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies on amino acid transport.
System L amino acid transporters, particularly L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and L-type Amino Acid Transporter 2 (LAT2/SLC7A8), are crucial for the sodium-independent transport of large neutral amino acids, including several essential amino acids like leucine.[1][2][3] LAT1 is of significant interest in oncology as it is overexpressed in many cancer cells to meet the high demand for nutrients required for rapid growth and proliferation.[4][5] This has made LAT1 a promising target for cancer therapy.[4][6] Validating the specificity of inhibitors is critical for accurately interpreting experimental results and for developing targeted therapeutics.
This guide focuses on this compound and compares its specificity against the classical System L inhibitor BCH and the highly specific LAT1 inhibitor JPH203.
Comparative Inhibitor Specificity
This compound has been historically used as a tool to study amino acid transport. However, experimental evidence shows that its effects are not confined to System L. Studies in cultured human fibroblasts have demonstrated that this compound's influence is not specific, affecting the three major neutral amino acid transport systems: A, ASC, and L.[7][8] This broad activity profile complicates its use in studies aiming to isolate the function of System L transporters.
In contrast, other inhibitors offer better-defined specificity:
-
BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid): Widely regarded as a classical System L inhibitor, BCH competitively inhibits both LAT1 and LAT2.[9][10] While it is effective at blocking System L-mediated transport, it does not distinguish between the LAT1 and LAT2 isoforms.[9]
-
JPH203 (Nanvuranlat): A potent and highly selective inhibitor developed specifically for LAT1.[6][11][12] Its high specificity makes it a superior tool for studies focused on LAT1 function and a promising candidate for targeted cancer therapy.[4][13]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various inhibitors against LAT1-mediated L-leucine uptake. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | Cell Line | IC50 (L-Leucine Uptake) | Reference |
| JPH203 | LAT1 (High Specificity) | HT-29 (Human Colon Cancer) | 0.06 µM | [9][12] |
| BCH | LAT1 and LAT2 | KB cells (Oral Cancer) | 75.3 µM | [9] |
| BCH | LAT1 and LAT2 | Saos2 cells (Osteosarcoma) | 78.8 µM | [9] |
| This compound | Systems L, A, and ASC | - | Not specifically reported for LAT1 | [7][8] |
Experimental Protocols
Protocol: In Vitro Amino Acid Uptake Inhibition Assay
This protocol describes a standard method for measuring the inhibition of System L transporter activity in cultured cells using a radiolabeled substrate.
1. Cell Culture and Seeding:
-
Culture cells of interest (e.g., HT-29, which expresses LAT1) in a suitable medium and conditions (e.g., 37°C, 5% CO2).[4]
-
Seed the cells into 12-well or 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^6 cells/well) and allow them to adhere overnight.[14][15]
2. Washing and Pre-incubation:
-
On the day of the assay, gently remove the culture medium.
-
Wash the cells three times with a pre-warmed (37°C) transport buffer, such as Hank's Balanced Salt Solution (HBSS) or a Na+-free buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).[14][15]
-
Add the transport buffer and pre-incubate the cells at 37°C for 10-15 minutes to deplete intracellular amino acids.[15]
3. Inhibition Assay:
-
Remove the pre-incubation buffer.
-
Add transport buffer containing various concentrations of the inhibitor (e.g., this compound, BCH, JPH203) or a vehicle control (e.g., DMSO).[11]
-
Incubate for a specified period (e.g., 15 minutes) at 37°C.[15]
-
Add the radiolabeled substrate (e.g., [14C]L-leucine or [3H]L-leucine) to each well at a fixed concentration and incubate for a short period (e.g., 1-15 minutes) to measure the initial uptake rate.[11][15]
4. Termination and Lysis:
-
To terminate the uptake, rapidly wash the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).[15]
5. Measurement and Analysis:
-
Transfer the cell lysate to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating inhibitor specificity and the mechanism of transporter inhibition.
Caption: Workflow for an in vitro competitive amino acid uptake assay.
Caption: Mechanism of System L (LAT1) transport and site of inhibition.
Conclusion
In validating the specificity of inhibitors for System L amino acid transporters, the evidence strongly indicates that this compound is a non-specific agent, interacting with multiple transport systems including A and ASC.[7][8] For researchers requiring a broad inhibitor of System L (both LAT1 and LAT2), BCH is a well-established, albeit non-isoform-specific, option.[9] For studies demanding high precision and specific targeting of LAT1, JPH203 is the current gold standard, demonstrating potent and selective inhibition.[4][12] The choice of inhibitor should therefore be carefully matched to the specific research question to ensure the validity and accuracy of the experimental findings.
References
- 1. Involvement of LAT1 and LAT2 in the high- and low-affinity transport of L-leucine in human retinal pigment epithelial cells (ARPE-19 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the system L amino acid transporter in T24 human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence that this compound affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High- and low-affinity transport of L-leucine and L-DOPA by the hetero amino acid exchangers LAT1 and LAT2 in LLC-PK1 renal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JPH203 | KYT-0353 | LAT-1 inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 15. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cycloleucine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of cycloleucine, a non-proteinogenic amino acid utilized in biochemical research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3] In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][3] It is imperative to prevent this compound from entering drains or water courses.[2]
This compound Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound and its contaminated packaging is through a licensed professional waste disposal service.[1][2]
-
Waste Identification and Collection :
-
Identify all surplus and non-recyclable this compound.
-
Collect any materials, such as personal protective equipment or labware, that have been contaminated with this compound.
-
-
Packaging for Disposal :
-
Engage a Licensed Disposal Company :
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | |
| Molecular Weight | 129.16 g/mol | |
| Melting Point | 320 °C (decomposes) | [3] |
| Acute Toxicity (Oral, Rat LD50) | 290 mg/kg | [3] |
| UN Number | 2811 | [1][3] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety data sheets and do not involve experimental protocols. The primary directive is to transfer the waste material to a licensed disposal company.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cycloleucine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Cycloleucine, including personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 320 - 327 °C (decomposes) | [2][3][4] |
| Boiling Point | 239.22 °C (rough estimate) | [3][4] |
| Oral LD50 (Rat) | 290 mg/kg | [4][5] |
| Oral LD50 (Mouse) | 309 mg/kg | [5] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Standards and Specifications |
| Eyes/Face | Tightly fitting safety goggles or a face shield (minimum 8 inches).[6] | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][6] |
| Skin (Hands) | Protective, impervious gloves.[1][3] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[6] |
| Skin (Body) | A complete suit protecting against chemicals or a lab coat.[4][7] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] | Choose body protection based on the type, concentration, and amount of dangerous substances, and the specific workplace.[6] |
| Respiratory | Respiratory protection is not required where adequate ventilation is present.[6] If dust is generated, use a NIOSH-approved respirator.[1][5] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[6] In situations where a risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N99 (US) or type P2 (EN 143).[4] | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] |
Handling and Storage Procedures
Handling:
-
Avoid the formation and inhalation of dust and aerosols.[1][4]
-
Provide appropriate exhaust ventilation at places where dust is formed.[4][6]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4][6]
-
Recommended storage temperature is between 2-8 °C.[6]
-
Store in a cool place.[4]
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Wear respiratory protection.[4] Avoid dust formation and breathing vapors, mist, or gas.[4][6] Evacuate personnel to safe areas.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the product enter drains.[4][6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust.[4] Sweep up and shovel the material.[4][6] Keep in suitable, closed containers for disposal.[4][6]
Disposal:
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
-
Dispose of the chemical in accordance with local, state, and federal regulations.
-
Keep in suitable containers for disposal.[6]
Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. chemimpex.com [chemimpex.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. peptide.com [peptide.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
